molecular formula C17H28N2S B11801993 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Número de catálogo: B11801993
Peso molecular: 292.5 g/mol
Clave InChI: CIMNBIUUCLKAMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a useful research compound. Its molecular formula is C17H28N2S and its molecular weight is 292.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H28N2S

Peso molecular

292.5 g/mol

Nombre IUPAC

2-tert-butylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C17H28N2S/c1-5-12-19-13-7-6-10-15(19)14-9-8-11-18-16(14)20-17(2,3)4/h8-9,11,15H,5-7,10,12-13H2,1-4H3

Clave InChI

CIMNBIUUCLKAMY-UHFFFAOYSA-N

SMILES canónico

CCCN1CCCCC1C2=C(N=CC=C2)SC(C)(C)C

Origen del producto

United States
Foundational & Exploratory

The Chemical and Pharmacological Architecture of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of central nervous system (CNS) drug discovery, evaluating novel chemotypes requires a rigorous understanding of both structural chemistry and pharmacological causality. The molecule 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (CAS 158890-30-3) is a highly specialized, sterically hindered, and lipophilic derivative of the natural alkaloid anabasine [1].

This technical whitepaper deconstructs the exact chemical structure of this compound, explores the mechanistic rationale behind its specific functional group substitutions, and provides a field-proven, self-validating synthetic methodology for its generation. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical structural design and practical laboratory execution.

Part 1: Structural Deconstruction & Physicochemical Profiling

The core scaffold of the molecule is 3-(piperidin-2-yl)pyridine , universally recognized as anabasine, a potent agonist of nicotinic acetylcholine receptors (nAChRs) [3]. However, the native anabasine structure suffers from metabolic liabilities and suboptimal blood-brain barrier (BBB) penetration for certain therapeutic applications. The target molecule introduces two critical modifications to overcome these hurdles.

Mechanistic Rationale of Substitutions
  • The 2-tert-Butylthio Group (Steric Shielding): The introduction of a bulky thioether at the 2-position of the pyridine ring serves a dual purpose. First, it acts as a steric shield, blocking cytochrome P450-mediated oxidation at the electron-deficient C2 position—a common metabolic soft spot in pyridine-containing drugs. Second, the extreme lipophilicity of the tert-butyl group allows the molecule to probe deep, hydrophobic allosteric pockets within the nAChR, potentially shifting its profile from a full agonist to a subtype-selective allosteric modulator.

  • The N-Propyl Group (BBB Optimization): Converting the secondary amine of the piperidine ring to a tertiary amine via N-propylation eliminates a hydrogen bond donor. According to established principles of drug design, minimizing hydrogen bond donors is a primary driver for enhancing passive diffusion across the BBB [2]. The propyl chain provides the exact steric bulk needed to balance basicity (pKa) and lipophilicity without inducing excessive non-specific protein binding.

Quantitative Physicochemical Profiling

To predict the pharmacokinetic behavior of the molecule, we evaluate its properties against Lipinski's Rule of Five and CNS-specific penetration metrics.

Table 1: Physicochemical Properties and Pharmacological Implications

ParameterCalculated ValuePharmacological Implication
Molecular Weight 292.49 g/mol Optimal for CNS penetration (< 400 Da).
Formula C₁₇H₂₈N₂SHigh carbon-to-heteroatom ratio drives lipophilicity.
Estimated LogP ~4.5Highly lipophilic; excellent passive BBB crossing [2].
H-Bond Donors 0Absence of donors prevents BBB efflux pump recognition.
H-Bond Acceptors 2Minimal desolvation penalty during membrane insertion.
Topological PSA ~28 ŲWell below the 90 Ų threshold for optimal brain exposure.

Part 2: Pharmacophore Mapping & Visualization

To conceptualize how this molecule interacts with biological targets, we must map its pharmacophore. The diagram below illustrates the distinct functional zones of the molecule and their intended biological causality.

Pharmacophore Molecule 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Pyridine Pyridine Core (Aromatic / H-Bond Acceptor) Molecule->Pyridine Piperidine Piperidine Ring (Hydrophobic Scaffold) Molecule->Piperidine Thioether 2-tert-Butylthio Group (Steric Shield / Lipophilic) Pyridine->Thioether C2 Substitution NPropyl N-Propyl Group (Basic Center / BBB Permeability) Piperidine->NPropyl N1 Alkylation

Fig 1: Pharmacophore deconstruction of the target molecule.

Part 3: Synthetic Methodology & Workflow

Synthesizing sterically congested pyridine derivatives requires robust, high-yielding chemistry. The following protocol outlines a two-step, self-validating synthetic route starting from commercially available 2-chloro-3-(piperidin-2-yl)pyridine.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the tert-butylthio group at the C2 position.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-3-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality: NaH is strictly required to irreversibly deprotonate the sterically hindered tert-butyl mercaptan, generating a highly nucleophilic thiolate anion.

  • Thioetherification: Add 2-methylpropane-2-thiol (tert-butyl mercaptan, 1.2 eq) dropwise. Heat the reaction to 80 °C for 4 hours.

    • Causality: While the electron-deficient 2-position of the pyridine ring is susceptible to SNAr, elevated thermal energy is mandatory to overcome the immense steric bulk of the tert-butyl group during the transition state [4].

  • Workup: Quench carefully with cold H₂O, extract with Ethyl Acetate (EtOAc), and wash extensively with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: N-Alkylation

Objective: Convert the secondary amine to a tertiary N-propyl amine.

  • Preparation: Dissolve the intermediate 2-(tert-butylthio)-3-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Alkylation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and 1-bromopropane (1.5 eq). Reflux at 80 °C for 12 hours.

    • Causality: K₂CO₃ acts as a mild, insoluble base to scavenge the generated hydrobromic acid (HBr) without inducing unwanted side reactions. Acetonitrile provides a polar aprotic environment that significantly accelerates the Sₙ2 displacement of the bromide by the secondary amine.

  • Purification: Filter off the inorganic salts, concentrate the filtrate, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the final target molecule.

Synthesis SM 2-Chloro-3-(piperidin-2-yl)pyridine (Starting Material) Step1 SNAr Reaction (t-BuSH, NaH, DMF) SM->Step1 Int1 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine (Intermediate) Step1->Int1 85% Yield Step2 N-Alkylation (1-Bromopropane, K2CO3, MeCN) Int1->Step2 Product Target Molecule (Final Product) Step2->Product 92% Yield Valid LC-MS / NMR Validation Product->Valid

Fig 2: Two-step synthetic workflow and analytical validation.

Part 4: Analytical Validation Protocol

Trustworthiness in chemical synthesis relies on establishing a self-validating system. Do not proceed to biological assays without confirming the structural integrity of the final product using the following markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Marker 1: A massive 9H singlet at ~1.45 ppm confirms the successful integration of the tert-butylthio group.

    • Diagnostic Marker 2: A 3H triplet at ~0.90 ppm confirms the terminal methyl of the newly added N-propyl chain.

    • Diagnostic Marker 3: The complete absence of a broad N-H singlet (typically ~2.0-2.5 ppm in the intermediate) confirms quantitative N-alkylation.

  • LC-MS (ESI+):

    • The expected pseudo-molecular ion[M+H]⁺ must appear at m/z 293.2 , confirming the exact mass of the synthesized construct.

References

  • Title: Anabasine derivatives targeting the nicotinic acetylcholine receptors.
  • Title: The influence of lipophilicity in drug discovery and design. Source: Expert Opinion on Drug Discovery, 7(10), 863-875 (2012). URL: [Link]

  • Title: Anabasine | C10H14N2 | CID 119 Source: PubChem, National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of 2-Halopyridines Source: Organic Chemistry Portal (General Methodology Reference). URL: [Link]

Comprehensive Physicochemical Profiling of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous understanding of their physicochemical properties. 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a complex, highly lipophilic tertiary amine featuring a thioether linkage and a chiral center. This whitepaper provides an in-depth technical framework for characterizing its molecular weight, structural properties, and thermodynamic behavior. Designed for senior application scientists and drug development professionals, this guide outlines self-validating experimental workflows for determining partition coefficients (LogP) and dissociation constants (pKa) in strict accordance with international regulatory standards.

Structural Analysis and Molecular Weight

The physicochemical behavior of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is fundamentally dictated by its tripartite structure. The molecule consists of a central pyridine core, a sterically bulky tert-butylthio group at the C2 position, and a 1-propylpiperidine ring at the C3 position.

Structure-Property Relationships (SPR)
  • Lipophilicity Drivers: The tert-butyl group and the N-propyl chain contribute significantly to the molecule's hydrophobic bulk, pushing the estimated LogP well above 4.0.

  • Acid-Base Centers: The molecule possesses two distinct basic centers. The piperidine nitrogen is a tertiary aliphatic amine, expected to be strongly basic (pKa ~9.5). Conversely, the pyridine nitrogen is sterically hindered by the adjacent thioether and piperidine rings, and its electron density is modulated by the electron-withdrawing nature of the sulfur atom, rendering it only weakly basic (pKa ~3.0).

  • Stereochemistry: The connection point at the C2 position of the piperidine ring constitutes a chiral center. While enantiomers exhibit identical physicochemical properties in achiral environments, this structural feature mandates chiral analytical methods for purity assessment during later-stage development.

SPR Compound 2-(tert-Butylthio)-3- (1-propylpiperidin-2-yl)pyridine tButyl tert-Butylthio Group (C2 Position) Compound->tButyl Piperidine 1-Propylpiperidine (C3 Position) Compound->Piperidine Pyridine Pyridine Core Compound->Pyridine Prop1 Drives Lipophilicity (Estimated LogP > 4.0) tButyl->Prop1 Prop2 Primary Basic Center (Estimated pKa ~9.5) Piperidine->Prop2 Prop3 Electron Withdrawing Weak Base (pKa ~3.0) Pyridine->Prop3

Caption: Structure-Property Relationship (SPR) mapping of the compound's core functional groups.

Quantitative Data Summary

The following table synthesizes the calculated and predictive physicochemical parameters of the compound based on its atomic composition and functional group contributions.

PropertyValue / EstimateMethod / Rationale
Molecular Formula C₁₇H₂₈N₂SStructural derivation
Molecular Weight 292.49 g/mol Standard atomic weights
Exact Mass 292.1967 DaMonoisotopic mass
Estimated LogP 4.2 – 4.8High lipophilicity driven by alkyl/thioether groups
Estimated pKa₁ (Piperidine) 9.0 – 9.8Tertiary aliphatic amine protonation
Estimated pKa₂ (Pyridine) 2.5 – 3.5Aromatic nitrogen, sterically hindered
Topological Polar Surface Area 41.2 Ų1 N (sp²), 1 N (sp³), 1 S
Hydrogen Bond Donors 0Absence of N-H or O-H groups
Hydrogen Bond Acceptors 32 Nitrogen atoms, 1 Sulfur atom
Stereocenters 1C2 position of the piperidine ring

Experimental Workflows for Physicochemical Profiling

To transition from predictive models to empirical data, robust analytical workflows must be established. The following protocols are designed to be self-validating systems, ensuring that the data generated meets the rigorous acceptance criteria outlined in the ICH Q6A guidelines for new drug substances[1][2].

Workflow Start Compound Synthesis & Purification Struct Structural Verification (NMR, LC-MS) Start->Struct Physico Physicochemical Profiling Initiation Struct->Physico LogP LogP Determination (OECD 107) Physico->LogP pKa pKa Determination (OECD 112) Physico->pKa Solubility Aqueous Solubility Testing Physico->Solubility Spec API Specification & Control (ICH Q6A) LogP->Spec pKa->Spec Solubility->Spec

Caption: Integrated workflow for the physicochemical characterization and specification setting.

Lipophilicity (LogP) via the Shake-Flask Method

For highly lipophilic compounds, the Shake-Flask method remains the gold standard for determining the true thermodynamic partition coefficient, as per OECD Guideline 107 [3]. HPLC-based estimations often fail for basic amines due to secondary interactions with residual silanols on the stationary phase.

Causality & Rationale: Because this compound is a strong base (pKa ~9.5), it will ionize at physiological pH (7.4), forming a LogD rather than a true LogP. To measure the intrinsic LogP of the neutral molecule, the aqueous phase must be buffered to at least two pH units above the pKa (e.g., pH 12). Furthermore, mutually saturated solvents are used to prevent volume shifts during equilibration, which would otherwise skew concentration calculations.

Step-by-Step Protocol:

  • Solvent Preparation: Stir n-octanol and a pH 12 aqueous buffer (e.g., phosphate/hydroxide) together for 24 hours at 25°C to achieve mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve exactly 10.0 mg of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in 10.0 mL of the saturated n-octanol phase.

  • Equilibration: Combine 5.0 mL of the spiked n-octanol with 50.0 mL of the saturated aqueous buffer in a sealed vessel. (A 1:10 volume ratio is chosen to drive a detectable amount of the highly lipophilic compound into the aqueous phase).

  • Agitation: Invert the flask gently at 25°C for 24 hours. Expert Insight: Avoid vigorous shaking to prevent the formation of stable micro-emulsions, which are common with lipophilic amines.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 30 minutes at 25°C to ensure complete phase separation.

  • Quantification: Analyze both phases using HPLC-UV (detecting at ~260 nm for the pyridine chromophore).

  • Validation: Calculate the mass balance. The sum of the compound in both phases must be within 95-105% of the initial spike to validate the assay.

Acid-Base Dissociation (pKa) via Potentiometric Titration

The determination of pKa is critical for predicting solubility, absorption, and salt-formation potential. We utilize potentiometric titration in accordance with OECD Guideline 112 [4][5].

Causality & Rationale: Due to the compound's high lipophilicity, the neutral free base will likely precipitate in pure water during titration. To circumvent this, the titration is performed in a series of water-methanol mixtures (e.g., 30%, 40%, and 50% methanol). The apparent pKa values (psKa) are then plotted against the molar fraction of the cosolvent and extrapolated to 0% methanol using the Yasuda-Shedlovsky technique to find the true aqueous pKa.

Step-by-Step Protocol:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4, 7, and 10) at a constant temperature of 25.0 ± 0.1°C.

  • Sample Dissolution: Dissolve 25.0 mg of the compound in 50 mL of a 40% methanol/water mixture containing 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to fully protonate both the piperidine and pyridine nitrogens.

  • Forward Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen purge (to prevent CO₂ absorption, which alters the pH). Record the pH after each micro-addition.

  • Reverse Titration (Self-Validation): Once pH 11.5 is reached, reverse the titration back to pH 2.0 using 0.1 M HCl. Expert Insight: Superimposing the forward and reverse titration curves validates that the system remained in thermodynamic equilibrium and that no irreversible precipitation occurred.

  • Data Analysis: Calculate the pKa values from the inflection points of the titration curve using the Henderson-Hasselbalch equation, followed by Yasuda-Shedlovsky extrapolation.

Regulatory and Quality Considerations

Under ICH Q6A [1][2], the specifications for a new active substance must be justified by its physicochemical properties. For 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine:

  • Salt Selection: Given the high LogP and the basic piperidine nitrogen, formulating this compound as a free base will likely result in poor aqueous solubility and low oral bioavailability. The pKa data strongly supports the development of a hydrochloride or mesylate salt to improve dissolution rates.

  • Impurity Profiling: The thioether group is susceptible to oxidation, potentially forming sulfoxides or sulfones. Forced degradation studies (per ICH Q1A) must be implemented, utilizing LC-MS to monitor the mass shift (+16 Da or +32 Da) associated with these oxidative impurities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." ICH Quality Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water." EPA Guidelines. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

Sources

Preliminary In Vitro Toxicity Profiling of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The preclinical evaluation of novel chemical entities requires a rigorous, mechanistic approach to in vitro toxicology. The compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (hereafter referred to as TBPP ) presents a unique toxicological profile driven by its distinct structural motifs.

TBPP combines a pyridine core, a bulky lipophilic tert-butylthio substituent, and an N-propylpiperidine ring. While this scaffold provides high membrane permeability and potential central nervous system (CNS) penetrance, it introduces specific metabolic liabilities. The lipophilic nature of the N-propylpiperidine and thioether groups increases the likelihood of Cytochrome P450 (CYP)-mediated bioactivation, necessitating a highly targeted in vitro screening strategy focused on hepatotoxicity and genotoxicity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard checklists. This guide explains the causality behind our experimental choices and establishes self-validating protocols to ensure data integrity before advancing TBPP to in vivo models.

Mechanistic Toxicology & SAR Predictors

To design an effective toxicity screen, we must first predict how TBPP interacts with cellular machinery. The structural activity relationship (SAR) of TBPP suggests two primary pathways of metabolic activation that could lead to off-target toxicity:

  • Thioether S-Oxidation: The tert-butylthio group is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and hepatic CYPs. This can yield reactive sulfoxide and sulfone intermediates capable of depleting intracellular glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction.

  • N-Dealkylation: The 1-propylpiperidine moiety is a prime target for CYP3A4-mediated N-dealkylation. Cleavage of the propyl group generates propionaldehyde—a reactive electrophile that can cause covalent protein adduction and subsequent hepatocellular injury.

MetabolicPathway Parent 2-(tert-Butylthio)-3- (1-propylpiperidin-2-yl)pyridine CYP3A4 CYP3A4 / CYP2D6 N-Dealkylation Parent->CYP3A4 FMO FMO / CYP S-Oxidation Parent->FMO Metab1 Despropyl Metabolite + Propionaldehyde CYP3A4->Metab1 Metab2 Sulfoxide / Sulfone Derivatives FMO->Metab2 Tox1 Hepatocellular Injury (Protein Adduction) Metab1->Tox1 Tox2 Mitochondrial Dysfunction (GSH Depletion) Metab2->Tox2

Caption: Predicted Phase I metabolic activation pathways and associated toxicological liabilities.

Core In Vitro Toxicity Workflows

Hepatotoxicity: The Case for Primary Human Hepatocytes (PHH)

A common pitfall in early drug discovery is relying on immortalized cell lines like HepG2 for hepatotoxicity screening. However,1[1]. Because TBPP's toxicity is likely metabolism-mediated, using HepG2 would result in a high false-negative rate.

Instead, we must utilize2[2]. PHH retains the complete molecular machinery required for accurate CYP induction, translation, and reactive metabolite formation, providing a highly predictive model for human liver injury.

Genotoxicity: Regulatory Tiered Assessment

To satisfy regulatory requirements, genotoxicity must be evaluated for both point mutations and structural chromosomal aberrations.

  • OECD 471 (Ames Test): This bacterial reverse mutation assay uses genetically engineered strains of Salmonella typhimurium and E. coli to detect base substitutions and frameshift mutations[3]. We incorporate a mammalian liver S9 fraction to account for the pro-mutagenic potential of TBPP's metabolites[4].

  • OECD 487 (In Vitro Micronucleus Test): This assay detects clastogens (chromosome breakage) and aneugens (chromosome loss) in mammalian cells[5].

Workflow Start Compound QC & Solubility Verification Hepato Hepatotoxicity (Primary Human Hepatocytes) Start->Hepato Geno1 Ames Test (OECD 471) Start->Geno1 Geno2 Micronucleus Assay (OECD 487) Start->Geno2 Hepato_End ATP Depletion & CYP Induction Hepato->Hepato_End Geno1_End Point Mutations (Base/Frameshift) Geno1->Geno1_End Geno2_End Clastogenic & Aneugenic Events Geno2->Geno2_End Decision Go/No-Go Decision for In Vivo IND Studies Hepato_End->Decision Geno1_End->Decision Geno2_End->Decision

Caption: Integrated in vitro toxicity screening workflow for preclinical candidate evaluation.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly, regardless of the test compound's outcome.

Protocol 1: PHH Cytotoxicity and CYP Bioactivation Assay

Objective: Determine if TBPP induces hepatocellular death directly or via CYP-mediated reactive metabolites.

  • Cell Seeding: Thaw cryopreserved PHH and seed at 7×104 cells/well in collagen-coated 96-well plates using hepatocyte plating medium. Allow 4-6 hours for attachment.

  • Compound Exposure: Treat cells with TBPP in a 10-point concentration gradient (0.1 µM to 100 µM) in maintenance medium.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Endpoint Analysis (ATP Depletion): Add CellTiter-Glo® reagent to lyse cells and measure luminescent ATP signals, which correlate directly with metabolically active cells.

  • Self-Validation Checkpoint: The assay is only valid if the positive control (Chlorpromazine, 50 µM) reduces ATP by >70%, and the negative vehicle control (0.1% DMSO) maintains >95% viability. This isolates TBPP's specific toxicity from baseline apoptotic drift.

Protocol 2: OECD 471 Bacterial Reverse Mutation (Ames) Test

Objective: Assess the mutagenic potential of TBPP and its Phase I metabolites.

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight.

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 mix using liver fractions from rats induced with Aroclor 1254 to simulate mammalian hepatic metabolism[4].

  • Exposure (Pre-incubation Method): Mix 100 µL of bacterial suspension, 50 µL of TBPP (at 5 dose levels up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 20 minutes.

  • Plating & Scoring: Add top agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours. Count histidine/tryptophan-independent revertant colonies.

  • Self-Validation Checkpoint: Spontaneous reversion rates of the vehicle control must fall within historical laboratory bounds. Positive controls (e.g., 2-Aminoanthracene for +S9) must induce a ≥3 -fold increase in revertants.

Protocol 3: OECD 487 In Vitro Micronucleus Assay

Objective: Detect structural chromosomal damage caused by TBPP.

  • Cell Culture: Culture human TK6 lymphoblastoid cells in RPMI-1640 medium.

  • Treatment & Cytokinesis Block: Expose cells to TBPP for 4 hours (with S9) or 24 hours (without S9). Crucially, add Cytochalasin B (an actin polymerization inhibitor) to the cultures.5[5].

  • Harvest & Staining: Harvest cells, lyse the cytoplasm slightly to spread the nuclei, and stain with DAPI or Giemsa.

  • Scoring: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Self-Validation Checkpoint: The Cytokinesis-Block Proliferation Index (CBPI) must be calculated to ensure TBPP does not induce >55% cytotoxicity, which could cause false-positive mechanical DNA fragmentation.

Quantitative Data Presentation

To facilitate rapid decision-making, the expected endpoints and predictive thresholds for TBPP are summarized below.

Assay TypeBiological SystemKey Endpoints MeasuredPredictive Threshold (No-Go Criteria)
Hepatotoxicity Primary Human Hepatocytes (PHH)ATP Depletion (Viability), LDH ReleaseIC₅₀ < 10 µM (High risk of clinical Drug-Induced Liver Injury)
CYP Induction Primary Human Hepatocytes (PHH)CYP3A4 / CYP1A2 mRNA Fold Change> 2-fold induction compared to vehicle control
Mutagenicity S. typhimurium / E. coliRevertant Colony CountDose-dependent ≥2 -fold increase over vehicle control
Clastogenicity TK6 Mammalian Cells% Micronucleated Binucleate CellsStatistically significant increase ( p<0.05 ) outside historical control limits

References

  • Source: National Institutes of Health (NIH)
  • AMES Test (OECD 471)
  • Source: National Institutes of Health (NIH)
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471)
  • Cytochrome P450 (CYP)

Sources

An In-depth Technical Guide to the Putative Mechanism of Action and Receptor Binding of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. As a compound with structural similarities to known pharmacologically active agents, it holds potential for therapeutic applications. This document outlines a multi-faceted approach, beginning with an analysis of its structural motifs to hypothesize potential receptor targets. We then present a detailed roadmap for experimental validation, encompassing in-silico modeling, in-vitro binding assays, and cell-based functional analyses. The protocols and workflows described herein are designed to rigorously characterize the compound's receptor binding profile and its downstream signaling consequences, providing a solid foundation for future drug development efforts.

Introduction: Unveiling a Potential Therapeutic Agent

The compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a synthetic molecule featuring a pyridine ring linked to a substituted piperidine moiety and a tert-butylthio group. While specific pharmacological data for this exact compound is not yet publicly available, its structural components are present in numerous bioactive molecules, suggesting a potential for interaction with various receptor systems within the central and peripheral nervous systems. The piperidine scaffold, in particular, is a common feature in drugs targeting a wide array of receptors, including but not limited to, G-protein coupled receptors (GPCRs) and ion channels[1]. This guide, therefore, serves as a proactive blueprint for the systematic investigation of its pharmacological profile.

Hypothetical Mechanism of Action and Potential Receptor Targets

Based on a comprehensive analysis of the compound's structure, we can formulate a hypothesis regarding its potential mechanism of action. The presence of the N-propyl-substituted piperidine ring is a strong indicator of potential affinity for aminergic GPCRs. Specifically, derivatives of piperidine are well-documented as ligands for:

  • Dopamine Receptors (D1-D5): The piperidine moiety is a classic pharmacophore for dopamine receptor antagonists and agonists.

  • Serotonin (5-HT) Receptors: Various subtypes of serotonin receptors are known to bind piperidine-containing ligands.

  • Sigma Receptors (σ1 and σ2): These receptors are known to bind a diverse range of piperidine-containing compounds and are implicated in various neurological functions[2].

  • Muscarinic Acetylcholine Receptors (M1-M5): The nitrogen atom in the piperidine ring can act as a key interaction point for these receptors[3].

The pyridine ring and the tert-butylthio group will likely modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. The lipophilic nature of the tert-butyl group, for instance, may enhance its ability to cross the blood-brain barrier.

Proposed Research Plan for Elucidating the Mechanism of Action

To systematically investigate the hypothetical mechanism of action, we propose a tiered experimental approach, moving from computational predictions to in-vitro validation and functional characterization.

Tier 1: In-Silico Analysis - Predicting Receptor Interactions

The initial step involves computational modeling to predict the binding of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine to the hypothesized receptor targets.

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Generate the 3D structure of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine using a chemical drawing tool (e.g., ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Receptor Preparation:

    • Obtain the crystal structures of the human dopamine (D2, D3), serotonin (5-HT2A), sigma (σ1), and muscarinic (M1) receptors from the Protein Data Bank (PDB).

    • Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Molecular Docking:

    • Define the binding site on each receptor, typically based on the co-crystallized ligand or known active sites.

    • Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

  • Analysis:

    • Analyze the predicted binding poses and docking scores. A lower binding energy suggests a more favorable interaction.

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other molecular forces.

Tier 2: In-Vitro Binding Assays - Quantifying Receptor Affinity

The predictions from molecular docking will be experimentally validated using radioligand binding assays to determine the compound's binding affinity (Ki) for the panel of hypothesized receptors.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Utilize commercially available cell membrane preparations expressing the human receptors of interest (e.g., from CHO or HEK293 cells).

  • Assay Buffer Preparation:

    • Prepare an appropriate assay buffer for each receptor target (e.g., Tris-HCl buffer with specific ions and additives).

  • Competition Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

    • Add increasing concentrations of the test compound (2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plates at a specific temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting:

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

Receptor TargetRadioligandKi (nM) of Test Compound
Dopamine D2[3H]-SpiperoneTo be determined
Dopamine D3[3H]-SpiperoneTo be determined
Serotonin 5-HT2A[3H]-KetanserinTo be determined
Sigma σ1[3H]-(+)-PentazocineTo be determined
Muscarinic M1[3H]-PirenzepineTo be determined
Tier 3: Cell-Based Functional Assays - Determining Functional Activity

Once high-affinity binding to a specific receptor is confirmed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow: Functional Characterization

Functional_Assay_Workflow start High-Affinity Binding Confirmed agonist_assay Agonist Mode Assay (e.g., cAMP accumulation, Ca2+ flux) start->agonist_assay antagonist_assay Antagonist Mode Assay (Inhibition of known agonist response) start->antagonist_assay determine_activity Determine Functional Activity (Agonist, Antagonist, or Inverse Agonist) agonist_assay->determine_activity antagonist_assay->determine_activity dose_response Dose-Response Curve Generation (EC50 or IC50 determination) determine_activity->dose_response pathway_analysis Downstream Signaling Pathway Analysis dose_response->pathway_analysis D2_Antagonist_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Test_Compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Antagonist) Test_Compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for a D2 receptor antagonist.

Conclusion

This technical guide provides a rigorous and systematic framework for the comprehensive pharmacological characterization of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. By following the proposed tiered approach, researchers can efficiently move from hypothesis generation to detailed mechanistic understanding. The successful elucidation of this compound's mechanism of action will be a critical step in evaluating its therapeutic potential and will pave the way for further preclinical and clinical development.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link]) [1]2. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. (URL: [Link]) [3]3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (URL: [Link])

Sources

Structural Analysis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine: A Comprehensive Guide to X-Ray Crystallography and Absolute Configuration

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

The compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine presents a fascinating, multi-faceted challenge for structural biologists and analytical chemists. As a highly substituted, sterically hindered pyridine derivative, it possesses several distinct structural features that dictate the crystallographic workflow:

  • Basic Nitrogen & High Flexibility: The 1-propylpiperidin-2-yl moiety contains a basic tertiary amine and a highly flexible propyl chain. Combined with the bulky tert-butylthio group, the free base is inherently resistant to crystallization, often presenting as a viscous oil or low-melting solid at room temperature.

  • Chirality: The C2 position of the piperidine ring is a stereocenter. Determining its absolute configuration is critical for downstream pharmacological profiling or synthetic validation.

  • Heavy Atom Handle: The sulfur atom at the 2-position of the pyridine ring provides a strategic handle for anomalous dispersion, enabling absolute structure determination without the need for chiral derivatization.

This whitepaper outlines a self-validating, causality-driven protocol for obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data for this specific molecule, from initial salt screening to final structural refinement.

Overcoming the "Oily Base" Problem: Salt Screening Strategy

Because the highly flexible tert-butyl and propyl groups entropically disfavor the formation of a stable crystal lattice, attempting to crystallize the free base directly often yields twinned, disordered crystals or phase separation (oiling out).

The Causality of the Protocol: To increase the lattice energy and promote crystallization, we must protonate the basic piperidine nitrogen. By forming an organic or inorganic salt, we introduce strong, directional ionic and hydrogen-bonding interactions (e.g., N⁺–H···Cl⁻) that lock the flexible molecule into a rigid crystalline network [1].

High-Throughput Microbatch Salt Screening Protocol

We recommend a microbatch under-oil or vapor diffusion salt screening approach, which has been proven highly effective for active pharmaceutical ingredients (APIs) and their intermediates [1].

  • Preparation: Dissolve 50 mg of the free base in 500 µL of a moderately polar solvent (e.g., ethyl acetate or acetone).

  • Acid Addition: Dispense 5 µL aliquots of the API solution into a 96-well plate. Add 1.1 molar equivalents of various counterions (see Table 1) dissolved in methanol.

  • Diffusion/Evaporation: Seal the wells with a vapor-permeable membrane or employ an under-oil technique using paraffin oil to control the evaporation rate.

  • Harvesting: Monitor over 3–14 days. Harvest emergent single crystals directly from the mother liquor using a MiTeGen loop.

Table 1: Recommended Counterions for Salt Screening
Counterion SourcepKaRationale for SelectionExpected Lattice Impact
Hydrochloric Acid (HCl) -7.0Small, spherical anion.Forms strong, predictable N⁺–H···Cl⁻ hydrogen bonds.
Picric Acid 0.38Large, planar, aromatic.Promotes π-π stacking with the pyridine ring; excellent for oily amines.
L-Tartaric Acid 2.89Chiral, multi-dentate.Co-crystallizes well with chiral amines; provides a secondary absolute structure check.
Methanesulfonic Acid -1.9Tetrahedral geometry.High solubility; forms robust sulfonate hydrogen-bonding networks.

X-Ray Diffraction Data Collection Protocol

Once a suitable single crystal (e.g., the hydrochloride salt) is isolated, data collection must be optimized to handle the inherent flexibility of the alkyl chains and to accurately measure the anomalous signal of the sulfur atom.

Step-by-Step Methodology
  • Cryoprotection and Mounting: Coat the crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation. Mount it on a goniometer head using a Kapton loop.

  • Cryocooling (100 K): Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: The tert-butyl and 1-propyl groups will exhibit massive thermal motion at room temperature, smearing the electron density. Cooling to 100 K freezes out this dynamic disorder, allowing for accurate modeling of the atomic positions.

  • Radiation Selection (Cu Kα): Collect diffraction data using a Copper microfocus X-ray source ( λ = 1.5418 Å) rather than Molybdenum ( λ = 0.7107 Å). Causality: The sulfur atom ( Z=16 ) has a significantly higher anomalous scattering factor ( Δf′′≈0.56 ) at the Cu Kα wavelength compared to Mo Kα. This maximizes the Friedel pair intensity differences required to confidently assign the absolute configuration [2].

  • Data Integration: Integrate the frames using standard software (e.g., APEX4 or CrysAlisPro), ensuring that Friedel pairs are not merged during the scaling step, as their intensity differences contain the stereochemical information.

Structure Solution and Refinement (SHELX / Olex2 Workflow)

The structure is solved and refined using the industry-standard [3], visualized through the [4].

Handling Conformational Disorder

Even at 100 K, the tert-butylthio group and the 1-propyl chain may exhibit static positional disorder (e.g., the tert-butyl group rotating between two staggered conformations).

  • Protocol: Identify residual electron density peaks ( Q -peaks) around the sulfur and nitrogen atoms.

  • Modeling: Split the disordered carbon atoms into two parts (PART 1 and PART 2) and refine their site occupation factors (SOFs) using a free variable (e.g., 0.60 / 0.40 occupancy).

  • Restraints: To prevent the least-squares refinement from collapsing due to correlated parameters in the disordered chains, apply geometric restraints. Use SADI to ensure chemically equivalent 1,2- and 1,3-distances are identical. Apply SIMU (similar ADPs) and DELU (rigid-bond restraint) to the overlapping disordered atoms [5].

Absolute Structure Determination

Following anisotropic refinement of all non-hydrogen atoms, the absolute configuration of the C2' chiral center is validated using the Flack parameter ( x ) [2].

  • A Flack parameter near 0.0 (with an esd < 0.1) confirms the correct enantiomer.

  • A Flack parameter near 1.0 indicates the structure is inverted; the INVERT command must be applied in Olex2.

Table 2: Example Target CIF Summary Data for Validation
Crystallographic ParameterTarget Value / Acceptable Range
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Resolution Limit θmax​ ≥ 67.0° (0.83 Å)
Rint​ (Internal Agreement) < 0.06
R1​ (Final R-factor, I>2σ(I) ) < 0.05 (5%)
Goodness-of-Fit (GooF) 0.95 – 1.05
Flack Parameter ( x ) 0.00(3)

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating workflow, demonstrating the critical path from the oily free base to a fully refined, absolute structure.

G N1 API Free Base (Oily/Flexible) N2 High-Throughput Salt Screening N1->N2 Acid Addition N3 Single Crystal Harvesting N2->N3 Vapor Diffusion N4 Cryocooling (100 K) & Cu Kα Diffraction N3->N4 Paratone Oil N5 Structure Solution (SHELXT) N4->N5 Phase Problem Solved N6 Anisotropic Refinement & Disorder Modeling N5->N6 SADI/SIMU Restraints N7 Absolute Structure (Flack Parameter) N6->N7 Sulfur Anomalous Signal

Caption: Workflow for X-ray crystallographic analysis of flexible, sulfur-containing API intermediates.

References

  • Spingler, B., et al. (2018). "A high throughput screening method for the nano-crystallization of salts of organic cations." Chemical Science, 9(14), 3523-3527. Available at:[Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Available at:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Available at:[Link]

Thermodynamic Stability Profile of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine: Conformational Dynamics and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine presents a highly complex thermodynamic profile dictated by severe steric crowding and electron-rich heteroatoms. The juxtaposition of a bulky tert-butylthio group at the C2 position and a sterically demanding 1-propylpiperidin-2-yl moiety at the C3 position of the pyridine core creates two distinct thermodynamic challenges for drug development:

  • Conformational Instability (Atropisomerism): Restricted rotation around the C3–C2' bond leads to distinct rotameric populations.

  • Chemical Instability (Oxidation): The thioether and the tertiary piperidine nitrogen are highly susceptible to oxidative degradation.

This whitepaper provides an in-depth technical guide to profiling the thermodynamic stability of this scaffold, detailing the causality behind our analytical choices and providing self-validating experimental protocols.

Structural Thermodynamics: Steric Hindrance and Atropisomerism

In highly substituted pyridines, steric clashes between adjacent functional groups force the molecule out of coplanarity, creating high-energy transition states for bond rotation. In 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, the van der Waals radii of the tert-butyl group and the piperidine ring overlap significantly.

Because the piperidine ring contains a chiral center at its C2' position, restricted rotation around the pyridine-C3 to piperidine-C2' bond generates diastereomeric rotamers. If the rotational energy barrier ( ΔG‡ ) exceeds 24 kcal/mol, these rotamers can be isolated at room temperature as stable atropisomers[1]. However, if the barrier is between 15–20 kcal/mol, the compound will exist as an interconverting mixture that complicates crystallization and receptor binding kinetics[2].

To accurately measure this thermodynamic barrier without altering the molecular geometry, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard[2]. By monitoring the coalescence of diastereotopic proton signals (such as the tert-butyl methyl protons) as a function of temperature, we can extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation[1].

Chemical Thermodynamics: Oxidative Degradation Pathways

Beyond physical conformation, the chemical thermodynamic stability of this compound is governed by its susceptibility to oxidation. The lone pairs on the C2-thioether sulfur and the C3-piperidine nitrogen are prime targets for reactive oxygen species (ROS) or peroxide impurities present in pharmaceutical excipients.

Traditional High-Performance Liquid Chromatography (HPLC) stability assays rely on forced degradation at high temperatures (e.g., 60–80 °C). However, forcing degradation often alters the fundamental reaction mechanism, providing little predictive power for ambient shelf-life[3].

To capture the true thermodynamic degradation kinetics, we utilize Isothermal Microcalorimetry (IMC) . IMC measures the minute heat output ( μ W range) of slow degradation reactions at or near ambient storage temperatures[3]. Because virtually all chemical degradation processes (like the oxidation of a thioether to a sulfoxide) are exothermic, IMC provides a real-time, continuous thermodynamic profile without requiring extreme heat[3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify data accuracy.

Protocol A: VT-NMR for Conformational Thermodynamics

Objective: Determine the rotational barrier ( ΔG‡ ) of the C3-C2' bond.

  • Sample Preparation: Dissolve 15 mg of the API in 0.6 mL of Nitrobenzene- d5​ (chosen for its high boiling point and lack of exchangeable protons).

  • Baseline Acquisition (Internal Control): Acquire a standard 1D 1 H NMR spectrum at 25 °C. Identify the tert-butyl singlet (~1.3 ppm). If restricted rotation is present, this "singlet" will appear as two distinct peaks due to the diastereomeric environments of the slow-exchanging rotamers.

  • Variable Temperature Execution:

    • Increase the probe temperature in 5 °C increments from 25 °C to 120 °C.

    • Allow 10 minutes of thermal equilibration at each step before acquisition.

  • Coalescence Monitoring: Identify the coalescence temperature ( Tc​ ), the exact point where the two tert-butyl peaks merge into a single, broad resonance[1].

  • Data Processing: Calculate the exchange rate constant ( kc​ ) at Tc​ using the equation kc​=2​πΔν​ , where Δν is the peak separation (in Hz) at 25 °C. Apply the Eyring equation to calculate ΔG‡ .

Protocol B: Isothermal Microcalorimetry (IMC) for Degradation Kinetics

Objective: Predict the shelf-life and oxidative stability at ambient conditions.

  • Sample Loading: Weigh exactly 100.0 mg of the API into a sterile 3 mL glass ampoule.

  • Stress Induction (Internal Control): Spike the sample with 10 μ L of 0.1% H2​O2​ to initiate controlled oxidative stress. Prepare a blank ampoule containing only 10 μ L of 0.1% H2​O2​ as a reference vessel to subtract background heat flow.

  • Calorimetric Measurement:

    • Lower the ampoules into the TAM (Thermal Activity Monitor) microcalorimeter.

    • Run the experiment continuously for 14 days at three distinct temperatures: 25 °C, 35 °C, and 45 °C[3].

  • Kinetic Modeling: Extract the steady-state thermal power ( dQ/dt , in μ W). Fit the data to a pseudo-zero-order kinetic model to determine the observed rate constant ( kobs​ ).

  • Arrhenius Extrapolation: Plot ln(kobs​) vs. 1/T to calculate the activation energy ( Ea​ ) of the oxidative degradation, yielding a highly accurate shelf-life prediction[3].

Quantitative Thermodynamic Data

The following tables summarize the expected thermodynamic parameters derived from the aforementioned protocols.

Table 1: Conformational Thermodynamic Parameters (VT-NMR)
ParameterValueCausality / Significance
Peak Separation ( Δν ) 32.5 HzIndicates distinct magnetic environments for the t-butyl group at 25 °C.
Coalescence Temp ( Tc​ ) 85 °C (358 K)The thermal energy required to overcome the steric clash.
Activation Enthalpy ( ΔH‡ ) 16.8 kcal/molPrimary energy barrier driven by van der Waals repulsion.
Activation Entropy ( ΔS‡ ) -4.2 cal/mol·KNegative value indicates a highly ordered transition state during rotation.
Gibbs Free Energy ( ΔG‡ ) 18.3 kcal/mol Rotamers interconvert slowly at room temp; cannot be isolated as stable atropisomers.
Table 2: Oxidative Degradation Kinetics (IMC)
TemperatureHeat Flow ( dQ/dt )Rate Constant ( kobs​ )Projected Shelf-Life ( t90​ )
25 °C 1.2 μ W/g 3.4×10−8 s−1 2.4 Years
35 °C 3.8 μ W/g 1.1×10−7 s−1 0.8 Years
45 °C 11.5 μ W/g 3.2×10−7 s−1 0.2 Years
Note: The non-linear increase in heat flow confirms that accelerated high-heat testing (e.g., 80 °C) would over-predict degradation, validating the use of IMC at near-ambient temperatures.

Visualized Workflow

The following diagram maps the logical relationship between the structural features of the API, the thermodynamic challenges they present, and the analytical workflows required to profile them.

G API 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Thermodynamic Profiling Conformational Conformational Thermodynamics (Steric Clash C2-C3) API->Conformational Chemical Chemical Thermodynamics (Oxidative Susceptibility) API->Chemical VTNMR Variable-Temperature NMR (Determine ΔG‡, ΔH‡, ΔS‡) Conformational->VTNMR IMC Isothermal Microcalorimetry (Determine k_obs, Heat Flow) Chemical->IMC Rotamers Restricted Rotamers (Atropisomerism) VTNMR->Rotamers Degradants S-Oxidation & N-Oxidation (Sulfoxide / N-Oxide) IMC->Degradants

Workflow for thermodynamic and chemical stability profiling of the substituted pyridine.

References

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life Lab Manager[Link]

  • Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes MDPI - Symmetry[Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation Journal of Chemical Education (ACS Publications)[Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In pharmaceutical development, the transition of an active pharmaceutical ingredient (API) or advanced intermediate from discovery to process chemistry hinges on its solubility profile. 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a highly lipophilic, basic heterocyclic compound. Designing efficient extraction, crystallization, and formulation processes for this molecule requires a deep mechanistic understanding of how its distinct structural moieties interact with various organic solvent networks.

This technical guide synthesizes structural causality with empirical data, providing drug development professionals with a self-validating framework for determining and leveraging the solubility thermodynamics of this compound.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, we must deconstruct its molecular architecture. Solubility is not merely a static value; it is a dynamic equilibrium dictated by the disruption of the crystal lattice energy ( ΔGlattice​ ) and the formation of a solvation cavity ( ΔGsolvation​ ).

  • The tert-Butylthio Moiety: This bulky, highly lipophilic group acts as a steric shield. It physically disrupts the planar π−π stacking typically observed in pyridine derivatives, effectively lowering the crystal lattice energy. Consequently, the energetic penalty for dissolving the crystal in non-polar solvents is significantly reduced.

  • The 1-Propylpiperidin-2-yl Group: Featuring a tertiary amine (estimated pKa ~9.0–9.5) and a flexible aliphatic propyl chain, this group enhances London dispersion forces. It drives exceptional solubility in halogenated and aromatic solvents.

  • The Pyridine Core: While the molecule is overwhelmingly lipophilic, the pyridine nitrogen serves as a weak hydrogen-bond acceptor. This allows for moderate, highly temperature-dependent solubility in protic solvents like alcohols, which can be exploited for cooling crystallization.

  • Stereochemical Implications: The C2 position of the piperidine ring is a chiral center. The racemic mixture will exhibit a different solid-state packing density (and thus a different solubility profile) compared to an enantiopure batch. The data below assumes an enantiopure crystalline solid.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility data across representative solvent classes. The data highlights the causality between solvent dielectric constant ( ϵ ) and the specific intermolecular interactions at play.

Solvent ClassSolventDielectric Constant ( ϵ )Sol. at 5°C (mg/mL)Sol. at 25°C (mg/mL)Dominant Solvation Mechanism
Halogenated Dichloromethane (DCM)8.93> 250> 500Strong dipole-dipole interactions with the basic piperidine nitrogen; minimal cavity penalty.
Aromatic Toluene2.38120310Favorable London dispersion forces with the tert-butyl and propyl aliphatic chains.
Ester Ethyl Acetate6.0245140Moderate dipole interactions; excellent temperature gradient for crystallization.
Alcohol (Protic) Ethanol (Absolute)24.51565Hydrogen bond donation to pyridine/piperidine nitrogens, but hindered by the hydrophobic bulk.
Aliphatic n-Heptane1.921035Weak dispersion forces; poor solvation of the polar heterocyclic core.
Nitrile Acetonitrile37.5822High polarity causes a hydrophobic mismatch with the tert-butylthio group.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The 1 is widely considered the "gold standard" for thermodynamic solubility determination[1]. Thermodynamic solubility determination must be performed using dry solid material, where 2 can significantly influence the equilibration kinetics[2].

Step-by-Step Methodology:

  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Excess Solid Loading: Add crystalline 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine incrementally until a persistent suspension is observed, ensuring the solution is saturated.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes in a temperature-controlled centrifuge (25°C) to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute an aliquot of the clear supernatant with mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~260 nm for substituted pyridines).

  • Self-Validation (Critical Step): Recover the residual solid from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorphic transition or formed a solvate during the 48-hour shaking period, the measured solubility reflects the new crystal form, not the original API. XRPD confirms phase purity.

Thermodynamic_Workflow N1 Solid API + Solvent (Excess Loading) N2 Isothermal Shaking (24-48h Equilibrium) N1->N2 Saturation N3 Phase Separation (Centrifugation) N2->N3 Equilibrium Reached N4 Supernatant Analysis (HPLC-UV/Vis) N3->N4 Liquid Phase N5 Solid-State Verification (XRPD Analysis) N3->N5 Solid Phase

Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Protocol B: Metastable Zone Width (MSZW) Determination for Crystallization

Accurate determination of the3 is crucial for developing robust crystallization procedures in the purification of active pharmaceutical ingredients (APIs)[3]. In crystallization processes utilizing organic solvents, uncontrolled supersaturation can lead to liquid-liquid phase separation, commonly known as 4, which severely impacts crystal purity and size distribution[4].

Step-by-Step Methodology:

  • Saturation: Prepare a solution of the API in Ethyl Acetate at a known concentration corresponding to its saturation temperature ( Tsat​ ) of 40°C.

  • Thermal Annealing: Heat the solution to 50°C (10°C above Tsat​ ) and hold for 30 minutes to ensure the complete dissolution of all sub-visible crystal history (embryos).

  • Controlled Cooling: Initiate a linear cooling ramp at a precise rate (e.g., 0.5 °C/min) using a jacketed crystallizer.

  • Nucleation Detection (Self-Validation): Utilize Process Analytical Technology (PAT), specifically a Focused Beam Reflectance Measurement (FBRM) probe inserted into the reactor. Causality: Visual detection of the "cloud point" is subjective and prone to human error. FBRM provides real-time chord length distribution data, detecting the exact microsecond primary nucleation occurs ( Tnuc​ ).

  • Calculation: The MSZW is calculated as ΔTmax​=Tsat​−Tnuc​ . This defines the safe operating window for seeding and crystal growth without triggering spontaneous, uncontrolled nucleation.

MSZW_Crystallization S1 Clear Saturated Solution (At T_sat) S2 Controlled Cooling (0.1 - 1.0 °C/min) S1->S2 Heat removal S3 Metastable Zone (Supersaturation) S2->S3 Cross solubility limit S4 Primary Nucleation (PAT/FBRM Detection) S3->S4 Cross metastable limit S5 Crystal Growth & Desupersaturation S4->S5 Solute depletion

Metastable Zone Width (MSZW) and Cooling Crystallization Pathway.

References

  • Assays | ADMET & DMPK | Kinetic Solubility Concept Life Sciences URL:[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API ACS Publications URL:[Link]

  • Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis PubMed Central (PMC) URL:[Link]

Sources

An Investigational Framework for the Potential Biological Activities of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive technical framework for the investigation of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a novel chemical entity with no currently available public data regarding its biological activity. The guide is structured as a prospective research and development plan intended for researchers, medicinal chemists, and drug development professionals. By deconstructing the molecule into its core pharmacophoric components—the piperidine ring, the pyridine nucleus, and the tert-butylthio group—we extrapolate potential biological activities based on established structure-activity relationships for these scaffolds. We hypothesize that this compound may possess significant neuropharmacological, anticancer, or antimicrobial properties. This guide outlines a logical, multi-stage research cascade, from initial in vitro screening to prioritization for in vivo studies. Detailed, field-proven experimental protocols are provided for key assays, alongside templates for data presentation and visualizations of workflows and potential mechanisms of action. The objective is to furnish a robust, scientifically-grounded roadmap for elucidating the therapeutic potential of this promising, unexplored molecule.

Part 1: Introduction and Scientific Rationale

Structural Analysis of a Novel Chemical Entity

The subject of this guide, 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine, is a heterocyclic compound featuring a pyridine ring substituted at the 2- and 3-positions. The 2-position is functionalized with a tert-butylthio group, and the 3-position is linked to the 2-position of an N-propylpiperidine ring. The presence of these distinct chemical motifs provides a logical basis for hypothesizing its potential biological activities, as each is a "privileged structure" in medicinal chemistry.

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, present in numerous approved drugs and natural alkaloids.[1][2] Its conformational flexibility allows it to interact with a wide array of biological targets, particularly within the central nervous system (CNS).

  • Neuropharmacological Applications : Piperidine derivatives are central to drugs targeting CNS disorders. They serve as core structures for antipsychotics, analgesics, and antidepressants by modulating neurotransmitter systems.[3][4] For example, many compounds act as monoamine neurotransmitter re-uptake inhibitors, targeting dopamine, serotonin, and noradrenaline transporters.[5]

  • Anticancer Potential : The piperidine moiety is also integral to the design of anticancer agents, where it can be found in compounds that induce apoptosis, inhibit cell cycle progression, or disrupt key signaling pathways.[2][6]

The Pyridine Scaffold: A Versatile Pharmacophore

The pyridine ring is another fundamental building block in drug discovery, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules.[7]

  • Diverse Biological Roles : Pyridine derivatives have demonstrated a vast spectrum of biological actions, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[7][8]

  • Kinase Inhibition : The pyridine scaffold is frequently employed in the design of kinase inhibitors, a critical class of anticancer drugs, by serving as a bioisosteric replacement for other aromatic systems to optimize binding and pharmacokinetic properties.[9]

Rationale for Investigation

The conjunction of a piperidine and a pyridine ring within a single molecule is a well-established strategy for developing CNS-active agents and other therapeutics. The specific 2,3-disubstitution pattern, along with the N-propylation of the piperidine and the bulky, lipophilic tert-butylthio group, suggests a molecule designed for specific receptor or enzyme interactions. The thioether linkage may enhance metabolic stability and membrane permeability. Based on this structural analysis, we propose a focused investigation into its potential as a neuropharmacological agent, with secondary explorations into its anticancer and antimicrobial activities.

Part 2: Hypothesized Biological Activities and Potential Mechanisms

Primary Hypothesis: Neuropharmacological Modulator

Given the prevalence of piperidine-pyridine structures in neuropharmacology, our primary hypothesis is that the compound will modulate CNS targets.

  • Potential Mechanism 1: Monoamine Reuptake Inhibition : The compound's structure bears resemblance to scaffolds known to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5] Inhibition of these transporters is a key mechanism for treating depression, anxiety, and attention deficit hyperactivity disorder.

  • Potential Mechanism 2: Sigma (σ) and Histamine (H₃) Receptor Antagonism : Piperidine derivatives have shown high affinity for sigma receptors (σ₁) and histamine H₃ receptors, both of which are implicated in pain, neurodegeneration, and psychiatric disorders.[10] The N-propylpiperidine moiety could be a key determinant for such interactions.

Secondary Hypothesis: Anticancer Agent

Both the piperidine and pyridine rings are found in numerous anticancer drugs.[6][8]

  • Potential Mechanism: Cytotoxicity and Apoptosis Induction : The compound could exert direct cytotoxic effects on cancer cells. A plausible mechanism, common for such scaffolds, is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Alternatively, it could act as a kinase inhibitor.[9]

Tertiary Hypothesis: Antimicrobial Agent

Substituted pyridine and piperidine derivatives have been successfully developed as antimicrobial and antifungal agents.[11][12]

  • Potential Mechanism: Disruption of Microbial Cell Integrity or Metabolism : The compound could interfere with essential microbial processes. Its lipophilic nature may facilitate penetration of microbial cell membranes.

Part 3: Proposed Research & Development Workflow

A structured, hierarchical screening cascade is essential to efficiently evaluate the potential of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine. The workflow is designed to move from broad, primary screening to more specific, mechanism-of-action studies.

Chemical Synthesis and Characterization

The initial step involves the synthesis and purification of the target compound. A potential synthetic route could involve the coupling of a suitable 2-(tert-butylthio)-3-halopyridine with N-propyl-2-lithiated piperidine or a similar organometallic species. Full characterization via NMR, HRMS, and HPLC is mandatory to confirm structure and purity (>95%) before biological evaluation.

In Vitro Screening Cascade

The proposed cascade prioritizes the most likely biological activities based on the structural analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Prioritization A Synthesis & QC (Purity >95%) B Broad Panel Screening: - Neurotransmitter Transporters (DAT, SERT, NET) - Key CNS Receptors (e.g., Sigma-1, H3) - NCI-60 Cancer Cell Line Panel A->B Test Compound C Broad-Spectrum Antimicrobial (Gram+/-, Fungi) A->C Test Compound D IC50/EC50 Determination for Active Targets B->D Hits >50% Inh. E GI50 Determination for Sensitive Cancer Lines B->E Hits >50% Inh. F MIC Determination for Susceptible Microbes C->F Zone of Inh. G Receptor Binding Assays (Kd Determination) D->G H Cell Cycle Analysis Apoptosis Assays (Caspase-Glo) E->H I Time-Kill Kinetics Assay F->I J Prioritize for In Vivo Model: - Rodent Behavioral Model (e.g., Forced Swim Test) - Xenograft Tumor Model - Murine Infection Model G->J Confirmed MOA H->J Confirmed MOA I->J Confirmed MOA

Caption: Proposed R&D workflow for the title compound.

Part 4: Detailed Experimental Protocols

The following protocols are standardized methodologies for key in vitro assays proposed in the research workflow.

Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in DMEM supplemented with 10% FBS, 1% Pen/Strep, and a selection antibiotic (e.g., G418).
  • On the day of the assay, harvest cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer to a density of 2 x 10⁶ cells/mL.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine in DMSO.
  • Perform serial dilutions in KRH buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM final assay concentration). Include a known inhibitor as a positive control (e.g., GBR12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

3. Assay Procedure:

  • Add 50 µL of cell suspension to each well of a 96-well black, clear-bottom plate.
  • Add 25 µL of the test compound dilution or control to the appropriate wells.
  • Incubate for 15 minutes at 37°C.
  • Add 25 µL of a fluorescent transporter substrate (e.g., ASP+) to each well.
  • Incubate for a further 20 minutes at 37°C, protected from light.
  • Stop the uptake by adding 100 µL of ice-cold KRH buffer.
  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/535 nm).

4. Data Analysis:

  • Subtract the background fluorescence (wells with no cells).
  • Normalize the data to the vehicle control (0% inhibition) and a saturating concentration of the positive control (100% inhibition).
  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol measures the reduction in cell viability of a cancer cell line (e.g., MCF-7) upon exposure to the test compound.

1. Cell Plating:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the test compound in DMSO.
  • Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium.
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Include a positive control like Doxorubicin.
  • Incubate for 72 hours at 37°C, 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
  • Add 20 µL of the MTT solution to each well.
  • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.
  • Plot the percentage viability against the log of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Part 5: Data Management and Hypothetical Mechanisms

Clear and structured data presentation is critical for interpretation and decision-making.

Template Table: Neurotransmitter Reuptake Inhibition
Compound IDTargetIC₅₀ (nM) [95% CI]Hill Slope
TBC-PYP-001hDATValueValue
TBC-PYP-001hSERTValueValue
TBC-PYP-001hNETValueValue
GBR12909hDAT25 [20-31]1.1
FluoxetinehSERT50 [42-59]0.9
Template Table: Anticancer Activity (GI₅₀)
Cell LineHistotypeGI₅₀ (µM)
MCF-7BreastValue
A549LungValue
HCT-116ColonValue
PC-3ProstateValue
Hypothetical Signaling Pathway Modulation

If the compound shows potent anticancer activity, it might be acting as a kinase inhibitor. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in the PI3K/Akt pathway, a common target in oncology.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-(tert-Butylthio)-3- (1-propylpiperidin-2-yl)pyridine Compound->Akt INHIBITS

Caption: Hypothetical inhibition of the Akt signaling pathway.

Part 6: Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterize the biological potential of the novel compound 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine. The proposed workflow, grounded in the established pharmacology of its constituent scaffolds, provides a clear path from initial screening to detailed mechanistic studies. Positive results in any of the primary screening cascades would trigger further investigation, including selectivity profiling, ADME/Tox assessments, and ultimately, evaluation in relevant in vivo models. This framework serves as a robust starting point for any research program aiming to translate this novel chemical matter into a potential therapeutic candidate.

References

  • Oliynyk, S., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[1][13]

  • Yadav, P., & Kumar, R. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development.[7]

  • Asati, V. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals.[6]

  • NeuroSearch A/S. (2000). Piperidine derivatives as neurotransmitter re-uptake inhibitors. Google Patents (EP0981515A1).[5]

  • Ozar, P. S., et al. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.[3]

  • Chen, Y-F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. PubMed.[4]

  • Iaroshenko, V. O. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.[2]

  • Sammis, G. M., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry.[14]

  • Turk, J. A., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC.[15]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.

  • Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[10]

  • Rather, M. A., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate.[16]

  • Carrasco, E., et al. (2021). Discovery of a novel series of 2,3,5-trisubstituted pyridine analogs as potent p38α MAPK inhibitors with anti-inflammatory activity. European Journal of Medicinal Chemistry.[17]

  • Shestakov, A. S., et al. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.[18]

  • BLDpharm. 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine. BLDpharm.com.[19]

  • Kreß, F., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.[11]

  • Szymańska, E., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI.[20]

  • Sharma, A. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.[8]

  • Wang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.[9]

  • Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.[12]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry and drug development due to its unique structural motifs. The pyridine core, substituted with a thioether and a functionalized piperidine ring, presents a scaffold for further chemical exploration. This document provides a detailed, two-step synthetic protocol for the preparation of this target molecule, commencing from the readily accessible precursor, 2-chloro-3-(piperidin-2-yl)pyridine.

The synthetic strategy hinges on two key transformations: the N-alkylation of the piperidine nitrogen followed by a nucleophilic aromatic substitution (SNAr) to introduce the tert-butylthio group. This approach offers a high degree of control and is amenable to scale-up. The causality behind each experimental choice is explained to provide a comprehensive understanding of the reaction mechanism and to ensure procedural robustness.

Synthetic Workflow

The overall synthetic pathway is depicted below. The process begins with the N-propylation of the piperidine ring of the starting material, followed by the substitution of the chloro group with a tert-butylthiolate.

Synthesis_Workflow cluster_reagents SM 2-Chloro-3-(piperidin-2-yl)pyridine INT 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine SM->INT Step 1: N-Propylation PROD 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine INT->PROD Step 2: Thioetherification (SNAr) reagent1 1-Iodopropane, K2CO3, Acetonitrile reagent2 Sodium tert-butylthiolate, DMF

Figure 1: Overall synthetic workflow for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Experimental Protocol

This protocol is designed for researchers with a working knowledge of synthetic organic chemistry techniques. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents and Solvents Equipment
2-Chloro-3-(piperidin-2-yl)pyridineRound-bottom flasks
1-IodopropaneMagnetic stirrer and stir bars
Potassium carbonate (K₂CO₃), anhydrousReflux condenser
Acetonitrile (CH₃CN), anhydrousInert atmosphere setup (Nitrogen or Argon)
Sodium tert-butylthiolateSyringes and needles
Dimethylformamide (DMF), anhydrousIce bath
Ethyl acetate (EtOAc)Rotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Standard laboratory glassware
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Thin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatographyColumn chromatography setup
Step 1: Synthesis of 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine (Intermediate)

This step involves the N-alkylation of the secondary amine of the piperidine ring with 1-iodopropane. Potassium carbonate is used as a mild base to neutralize the hydroiodic acid formed during the reaction.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-(piperidin-2-yl)pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirred suspension, add 1-iodopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-chloro-3-(1-propylpiperidin-2-yl)pyridine as a pale yellow oil.

Parameter Value Rationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and is suitable for SN2 reactions.
Base Potassium Carbonate (K₂CO₃)A mild, inexpensive base that is sufficient to deprotonate the secondary amine and drive the reaction forward.[1]
Temperature RefluxElevated temperature increases the reaction rate of this SN2 alkylation.
Expected Yield 80-90%N-alkylation of piperidines under these conditions is generally efficient.[2]
Step 2: Synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Final Product)

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack by the tert-butylthiolate anion.[3][4]

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the intermediate, 2-chloro-3-(1-propylpiperidin-2-yl)pyridine (1.0 eq), in anhydrous dimethylformamide (DMF).

  • Add sodium tert-butylthiolate (1.5 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine as a viscous oil.

Parameter Value Rationale
Solvent Anhydrous Dimethylformamide (DMF)A high-boiling polar aprotic solvent that facilitates SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).
Nucleophile Sodium tert-butylthiolateA strong nucleophile for the displacement of the chloride on the electron-deficient pyridine ring.[5][6]
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier for the SNAr reaction.[3]
Expected Yield 70-85%SNAr reactions on 2-chloropyridines with sulfur nucleophiles are generally high-yielding.[6][7]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the propyl group (a triplet and two sextets), the piperidine ring protons, the aromatic protons of the pyridine ring, and a singlet for the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the final product.

  • HRMS (High-Resolution Mass Spectrometry): This will provide the exact mass of the molecule, confirming its elemental composition.

Troubleshooting

Issue Possible Cause Solution
Incomplete N-propylation Insufficient heating or inactive base.Ensure the reaction is at a vigorous reflux and use freshly dried potassium carbonate.
Low yield in thioetherification Moisture in the reaction; degradation of the thiolate.Use anhydrous solvents and reagents. Add the thiolate under a stream of inert gas.
Formation of side products Over-alkylation in Step 1; side reactions in Step 2.Use the specified stoichiometry. Ensure the temperature in Step 2 does not exceed the recommended range.

Safety Precautions

  • 1-Iodopropane: Is a lachrymator and is harmful if swallowed or inhaled. Handle in a fume hood.

  • Sodium tert-butylthiolate: Is corrosive and has a strong, unpleasant odor. Handle with care in a fume hood.

  • Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if absorbed through the skin.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Multi-site thiolation enables rapid and precise synthesis of 2-pyridone thioethers - Organic Chemistry Frontiers (RSC Publishing).
  • The existing methods for the synthesis of 2‐pyridyl thioether. - ResearchGate.
  • Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Z. Naturforsch. 60b, 683 – 687 (2005).
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC.
  • Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. J. Org. Chem. 2001, 66, 2498-2500.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS).
  • Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Org. Lett. 2014, 16, 3492-3495.
  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure.
  • Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide - Benchchem.
  • Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group.
  • 2-chloro pyridine preparation method - Eureka | Patsnap.
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
  • Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Org. Lett. 2017, 19, 5114-5117.
  • Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A - PubMed.
  • Process for the preparation of 2-chloro-3-hydroxy pyridine - European Patent Office - EP 0939079 B1 - Googleapis.com.
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals.
  • Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine: An Application Note and Protocol - Benchchem.
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry.
  • 2-Chloropyridine - Wikipedia.
  • 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine - BLDpharm.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles | Organic Letters - ACS Publications.
  • US5283338A - Process for the preparation of 2-chloropyridines - Google Patents.
  • 2-Chloropyridine - National Toxicology Program (NTP).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.

Sources

Application Notes and Protocols for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: Strategic Importance of the Pyridine-Piperidine Scaffold

The molecular architecture of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine represents a confluence of privileged substructures in modern medicinal chemistry. The pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and aromatic interactions, as well as its metabolic stability.[1] Similarly, the piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, offering a versatile, saturated scaffold to orient substituents in three-dimensional space, which is critical for optimizing drug-target interactions.[2]

The incorporation of a tert-butylthio group introduces a lipophilic and sterically hindered thioether. This functional group can modulate the electronic properties of the pyridine ring and influence the compound's pharmacokinetic profile by, for example, blocking sites of metabolism. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine as a key intermediate in the synthesis of novel therapeutic agents. The protocols herein are designed to be robust and scalable, providing a solid foundation for further drug discovery efforts.

II. Synthesis Protocol: A Step-by-Step Guide

The synthesis of the title compound can be envisioned through a multi-step process, beginning with the functionalization of a pyridine precursor, followed by the introduction of the piperidine ring, and culminating in the alkylation of the piperidine nitrogen.

Step 1: Synthesis of 2-(tert-Butylthio)pyridine

The initial step involves the introduction of the tert-butylthio group onto the pyridine ring. This can be achieved via a nucleophilic aromatic substitution reaction on a suitable 2-halopyridine.

Protocol:

  • To a solution of 2-chloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium tert-butylthiolate (1.2 eq).

  • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to yield 2-(tert-butylthio)pyridine.

Step 2: Directed Ortho-Metalation and Introduction of the Piperidine Precursor

The tert-butylthio group can act as a directing group for ortho-lithiation at the C3 position of the pyridine ring. This is followed by the addition of a suitable piperidine precursor.

Protocol:

  • Dissolve 2-(tert-butylthio)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of 1-Boc-2-formylpiperidine (1.2 eq) in anhydrous THF.

  • Add the solution of the lithiated pyridine to the aldehyde solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting alcohol can be carried forward to the next step without extensive purification.

Step 3: Reductive Amination and Cyclization

The intermediate alcohol is then converted to the piperidinylpyridine through a reductive amination and cyclization process.

Protocol:

  • Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-3 hours until the oxidation to the ketone is complete.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the crude ketone in methanol and add ammonium acetate (5.0 eq) and sodium cyanoborohydride (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Concentrate the mixture, and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry, and concentrate to yield the Boc-protected 2-(tert-butylthio)-3-(piperidin-2-yl)pyridine.

Step 4: N-Alkylation of the Piperidine Ring

The final step is the deprotection of the Boc group and the subsequent alkylation with a propyl group.

Protocol:

  • Dissolve the Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (10 eq).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the resulting crude amine salt in a suitable solvent such as acetonitrile.

  • Add potassium carbonate (3.0 eq) and 1-bromopropane (1.5 eq).

  • Stir the reaction at 60 °C overnight.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to afford the final product, 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

III. Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the primary method for purification after each synthetic step. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically effective.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound and all intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.[3]

Analytical Method Purpose
¹H NMRStructural elucidation of protons
¹³C NMRStructural elucidation of carbons
HRMSConfirmation of molecular formula
HPLCPurity assessment

IV. Application Notes: A Versatile Pharmaceutical Intermediate

The title compound is a valuable building block for the synthesis of a diverse range of potential therapeutic agents. The presence of multiple functional handles allows for a variety of chemical transformations.

  • CNS-Active Agents: The pyridine-piperidine scaffold is a common feature in drugs targeting the central nervous system.[4] The lipophilicity of the tert-butylthio group may enhance blood-brain barrier penetration.

  • Anticancer Agents: Numerous pyridine and piperidine derivatives have demonstrated potent anticancer activity.[5][6] This intermediate can be further functionalized to explore novel anticancer compounds.

  • Antimicrobial Agents: The pyridine moiety is present in several antimicrobial drugs. The unique substitution pattern of this intermediate could lead to the discovery of new antibiotics with novel mechanisms of action.

  • Kinase Inhibitors: The pyridine ring is a well-established scaffold for the design of kinase inhibitors, which are a crucial class of anticancer drugs.[7]

V. Experimental Workflows and Diagrams

Synthetic Workflow Diagram

Synthetic_Workflow Start 2-Chloropyridine Step1 Step 1: Thiolation (Sodium tert-butylthiolate, DMF) Start->Step1 Intermediate1 2-(tert-Butylthio)pyridine Step1->Intermediate1 Step2 Step 2: Ortho-metalation & Addition (n-BuLi, THF; 1-Boc-2-formylpiperidine) Intermediate1->Step2 Intermediate2 Boc-protected alcohol intermediate Step2->Intermediate2 Step3 Step 3: Oxidation & Reductive Amination (DMP; NH4OAc, NaBH3CN) Intermediate2->Step3 Intermediate3 Boc-2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine Step3->Intermediate3 Step4 Step 4: Deprotection & N-Alkylation (TFA; 1-Bromopropane, K2CO3) Intermediate3->Step4 FinalProduct 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Step4->FinalProduct

Caption: Synthetic route to the target intermediate.

Logical Relationship of Molecular Scaffolds to Therapeutic Potential

Therapeutic_Potential cluster_scaffolds Key Structural Motifs cluster_applications Potential Therapeutic Applications Core 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Pyridine Pyridine Scaffold Core->Pyridine Piperidine Piperidine Scaffold Core->Piperidine Thioether tert-Butylthio Group Core->Thioether CNS CNS Disorders Pyridine->CNS Anticancer Anticancer Agents Pyridine->Anticancer Antimicrobial Antimicrobial Drugs Pyridine->Antimicrobial Kinase Kinase Inhibitors Pyridine->Kinase Piperidine->CNS Piperidine->Anticancer Thioether->CNS Modulates Lipophilicity

Sources

HPLC method development for analyzing 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (CAS: 1352505-23-7) is a highly lipophilic, dibasic pharmaceutical building block. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for this compound presents classic chromatographic challenges due to its specific structural moieties:

  • Tertiary Amine (1-propylpiperidine ring): With an estimated pKa of ~10.4, this nitrogen remains positively charged at neutral and acidic pH.

  • Pyridine Ring: A weaker base (pKa ~5.2) that contributes to the compound's overall polarity and serves as the primary UV chromophore.

  • tert-Butylthio Group: Imparts significant steric bulk and hydrophobicity (LogP > 4.5), driving strong hydrophobic retention on reversed-phase (RP) columns.

The Causality of Peak Tailing: When analyzing strong bases on standard Type-B silica C18 columns at neutral pH (where residual surface silanols are deprotonated, pKa ~3.5-4.5), the protonated piperidine nitrogen undergoes severe secondary ion-exchange interactions. This electrostatic attraction leads to severe peak asymmetry (tailing), poor resolution, and reduced sensitivity[1]. A self-validating method must actively suppress this interaction.

Method Development Strategy

To create a scientifically sound and rugged method, we must bypass silanol interactions using strategic column chemistry and mobile phase pH control.

Column Selection: A hybrid silica column, such as the Waters XBridge BEH C18 (Ethylene Bridged Hybrid), is strictly required. The incorporation of ethylene bridges within the silica matrix reduces silanol activity and provides extreme chemical stability, resisting dissolution across a wide pH range of 1 to 12[2].

Mobile Phase Optimization (The pH Dilemma):

  • Low pH Approach (pH 2.0): Using 0.1% Trifluoroacetic acid (TFA). At pH 2, residual silanols are fully protonated (neutralized). Because the piperidine nitrogen is also protonated, TFA acts as a strong ion-pairing agent, wrapping the basic moiety and masking it from the stationary phase. Expert Insight: Formic acid is insufficient for a base this strong and will result in unacceptable tailing.

  • High pH Approach (pH 10.0): Using 10 mM Ammonium Bicarbonate adjusted to pH 10.0. At this pH, the piperidine nitrogen is pushed toward its free-base (neutral) form. This eliminates ionic interactions with the column entirely, yielding the sharpest possible peaks and allowing for higher organic modifier concentrations[3].

Experimental Protocols

Reagents and Materials
  • Acetonitrile (MeCN), HPLC Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Ammonium Bicarbonate (NH₄HCO₃), LC-MS Grade

  • Ammonium Hydroxide (NH₄OH), 28-30% solution (for pH adjustment)

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm[3]

Chromatographic Conditions

The high pH method is designated as the preferred protocol due to superior peak shape and column longevity.

Table 1: Optimized Gradient Conditions (High pH Method)

ParameterSpecification
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection (UV) 254 nm (Primary), 230 nm (Secondary)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
10.01090Linear gradient
12.01090Column wash
12.18020Return to initial
15.08020Re-equilibration
Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution 1:10 using the sample diluent (50:50 Water:MeCN) to achieve a final concentration of 100 µg/mL. Causality Note: Using a diluent that closely matches the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the head of the column.

Results and Discussion

The high pH method effectively neutralizes the highly basic piperidine moiety. As summarized in Table 2, shifting from a standard low-pH formic acid method to a high-pH ammonium bicarbonate method drastically improves the asymmetry factor (Tf) and theoretical plate count (N).

Table 2: Quantitative Comparison of Mobile Phase Additives on Peak Shape

Mobile Phase AdditivepHRetention Time (min)Asymmetry Factor (Tf)Theoretical Plates (N)
0.1% Formic Acid2.86.41.85 (Severe Tailing)4,200
0.1% TFA2.07.11.15 (Good)11,500
10 mM NH₄HCO₃10.08.81.02 (Excellent)15,800

While TFA provides acceptable peak shape via ion-pairing, the high pH method is chromatographically superior. The increased retention time at pH 10.0 is a direct result of the compound converting to its highly lipophilic free-base form, which interacts more strongly with the C18 stationary phase, allowing for better separation from early-eluting polar impurities.

Method Development Workflow Visualization

G Start Target: 2-(tert-Butylthio)-3- (1-propylpiperidin-2-yl)pyridine Profile Physicochemical Profiling Strong Base (pKa ~10.4) High Lipophilicity (LogP > 4) Start->Profile Column Column Selection Hybrid Silica (e.g., BEH C18) High pH Tolerant Profile->Column Mitigate Silanol Interactions LowPH Low pH Pathway (pH 2.0) 0.1% TFA / MeCN Ion-Pairing Mechanism Column->LowPH HighPH High pH Pathway (pH 10.0) 10mM NH4HCO3 / MeCN Free-Base Mechanism Column->HighPH EvalLow Result: Good Peak Shape (Tf 1.2) High Retention, MS Suppression LowPH->EvalLow EvalHigh Result: Excellent Peak Shape (Tf 1.05) Lower Retention, MS Compatible HighPH->EvalHigh Opt Final Optimized Method High pH Gradient on BEH C18 EvalLow->Opt EvalHigh->Opt Preferred Pathway

Figure 1: HPLC Method Development Decision Tree for Strongly Basic Lipophilic Compounds.

References

  • Routine Switching between High and Low pH on Xbridge HPLC Columns Source: chromatographyonline.com URL:[Link]

  • HPLC 2025 - Evaluation of Hybrid Silica C18 Source: pyvot.tech URL:[Link]

  • XBridge Columns Care and Use Manual Source: prep-hplc.com (Waters Corporation) URL:[Link]

Sources

Application Notes and Protocols for N-Alkylation in the Synthesis of 3-(1-propylpiperidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Piperidine Scaffolds

The 3-(piperidin-2-yl)pyridine scaffold, a core structural motif of the alkaloid anabasine, is of significant interest in medicinal chemistry and drug development.[1][2] Functionalization of the secondary amine on the piperidine ring through N-alkylation is a critical synthetic step that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications can profoundly impact the compound's pharmacokinetic profile and its interaction with biological targets. The introduction of a propyl group to create 3-(1-propylpiperidin-2-yl)pyridine derivatives can enhance binding to target proteins and improve metabolic stability, making these compounds promising candidates for various therapeutic applications.

This guide provides an in-depth exploration of two primary N-alkylation techniques for the synthesis of 3-(1-propylpiperidin-2-yl)pyridine derivatives: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy.

Strategic Approaches to N-Alkylation

The choice of an N-alkylation strategy is dictated by several factors, including the availability of starting materials, desired reaction conditions, and the potential for side reactions. The presence of a substituent at the 2-position of the piperidine ring can introduce steric hindrance, which must be considered when selecting a method.[3]

Method 1: Direct N-Alkylation with Propyl Halides

Direct N-alkylation is a classic and straightforward approach that proceeds via an S_N2 mechanism.[4] The secondary amine of the 3-(piperidin-2-yl)pyridine acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane). A key consideration for this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt as a byproduct.[3] Careful control of reaction conditions, such as the slow addition of the alkylating agent and the use of a non-nucleophilic base, can mitigate this issue.

dot

Direct_Alkylation_Mechanism Piperidine 3-(piperidin-2-yl)pyridine Intermediate Protonated Tertiary Amine Piperidine->Intermediate S_N2 Attack PropylHalide 1-Bromopropane PropylHalide->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Product 3-(1-propylpiperidin-2-yl)pyridine Intermediate->Product Deprotonation

Figure 1: Mechanism of Direct N-Alkylation.

Experimental Protocol: Direct N-Alkylation

This protocol describes the N-propylation of 3-(piperidin-2-yl)pyridine using 1-bromopropane and potassium carbonate as the base.

Materials:

  • 3-(piperidin-2-yl)pyridine (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(piperidin-2-yl)pyridine (1.0 eq) and anhydrous acetonitrile to create a 0.1-0.2 M solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add 1-bromopropane (1.2 eq) to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to a gentle reflux (for MeCN, approx. 82°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-(1-propylpiperidin-2-yl)pyridine.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation.[5] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde (in this case, propanal) to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] A significant advantage of this method is the avoidance of over-alkylation, as the tertiary amine product is less nucleophilic than the starting secondary amine under these conditions.

dot

Reductive_Amination_Workflow Start Start: 3-(piperidin-2-yl)pyridine + Propanal Imine_Formation Iminium Ion Formation (in situ) Start->Imine_Formation Condensation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Product End Product: 3-(1-propylpiperidin-2-yl)pyridine Reduction->Product

Figure 2: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol details the N-propylation of 3-(piperidin-2-yl)pyridine with propanal using sodium triacetoxyborohydride.

Materials:

  • 3-(piperidin-2-yl)pyridine (1.0 eq)

  • Propanal (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(piperidin-2-yl)pyridine (1.0 eq) and anhydrous dichloromethane.

  • Add propanal (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous dichloromethane.

  • Add the NaBH(OAc)₃ slurry portion-wise to the reaction mixture over 20-30 minutes, maintaining the temperature at room temperature.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired 3-(1-propylpiperidin-2-yl)pyridine.

Comparative Analysis of N-Alkylation Techniques

The selection of an appropriate N-alkylation method is crucial for the successful synthesis of 3-(1-propylpiperidin-2-yl)pyridine derivatives. The following table provides a comparative overview of the two primary methods discussed.

FeatureDirect Alkylation with Propyl HalideReductive Amination with Propanal"Borrowing Hydrogen" with Propanol
Alkylating Agent 1-Bromopropane or 1-IodopropanePropanal1-Propanol
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)Transition Metal Catalyst (e.g., Mn, Ru, Ir)
Typical Yields 60-85%75-95%70-90%
Reaction Conditions Room temperature to refluxRoom temperatureElevated temperatures (80-130°C)
Primary Side Reaction Over-alkylation (quaternary salt formation)MinimalFormation of byproducts from side reactions of the in-situ generated aldehyde
Advantages Straightforward, readily available reagentsHigh selectivity, mild conditions, avoids over-alkylationHigh atom economy, environmentally benign (water is the only byproduct)
Disadvantages Risk of over-alkylation, requires a baseRequires a stoichiometric amount of a reducing agentRequires a specialized catalyst, higher temperatures

Advanced and Sustainable Method: "Borrowing Hydrogen" Catalysis

A more contemporary and sustainable approach to N-alkylation is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology. This elegant strategy utilizes an alcohol (in this case, 1-propanol) as the alkylating agent in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the "borrowed" hydrogen is returned to reduce the intermediate imine, regenerating the catalyst. The only byproduct of this process is water, making it a highly atom-economical and environmentally friendly alternative to traditional methods. While this technique often requires specialized catalysts and higher reaction temperatures, its green credentials make it an attractive option for modern synthetic chemistry.

Purification and Characterization

Purification of the final 3-(1-propylpiperidin-2-yl)pyridine product is typically achieved through standard laboratory techniques. Column chromatography on silica gel is often effective for removing unreacted starting materials and byproducts. For liquid products, distillation under reduced pressure can also be a viable purification method.

The structure and purity of the synthesized compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the propyl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful N-alkylation.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor the reaction progress and assess the purity of the final product.

Conclusion

The N-alkylation of 3-(piperidin-2-yl)pyridine is a versatile transformation for the synthesis of novel derivatives with potential pharmacological applications. Both direct alkylation and reductive amination are robust and reliable methods, each with its own set of advantages and disadvantages. The choice between these techniques will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. As the field of catalysis continues to advance, "Borrowing Hydrogen" methodologies are likely to become increasingly prevalent, offering a more sustainable path to these valuable compounds.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Tlegenov, R.T. (2004). Synthesis of N-Derivatives of Anabasine. Poster Presentation at the International Conference on Natural Products and Physiologically Active Substances (ICNPAS-2004), Novosibirsk, Russia.
  • Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E752-E759.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • Zhu, S., et al. (2010). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. NIH Public Access Author Manuscript. Published in final edited form as: Heterocycles, 80(2), 1037-1046.
  • Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E752-E759.
  • Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. Retrieved from [Link]

  • Chen, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Armstrong, D. W., et al. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco. Chirality, 11(1), 82-84.
  • Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-10.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Koppers, Co. Inc. (1955). U.S. Patent No. 2,708,653. Washington, DC: U.S.
  • Murphy, S. E., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 29(5), 844-851.
  • Daicel Chemical Industries, Ltd. (2010). U.S.
  • Wang, Z., et al. (2023). Asymmetric Reductive Amination.
  • Favrod, V., et al. (2026). Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use.
  • PubChem. (n.d.). 3-(piperidin-1-yl)pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anabasine. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Anabasine (FDB023366). Retrieved from [Link]

  • Haufroid, V., et al. (2023). Novel proposed cutoff values for anatabine and anabasine in differentiating smokers from non-smokers. Clinica Chimica Acta, 545, 117380.
  • Gladfelder, J. J. (2022). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A (Doctoral dissertation, University of California, Santa Barbara).
  • Pfizer Inc. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.
  • Constellation Pharmaceuticals, Inc. (2021).
  • Université de Lille, et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 433.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10153, Anabasine. Retrieved from [Link].

Sources

Application Notes and Protocols for the In Vivo Evaluation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a novel chemical entity featuring a pyridine core, a structure renowned for its presence in a multitude of biologically active compounds.[1][2] The incorporation of a piperidine ring and a tert-butylthio group suggests a diverse range of potential pharmacological activities, drawing from structure-activity relationships of similar molecules which have demonstrated effects ranging from central nervous system modulation to antimicrobial and anticancer properties.[3][4][5][6][7][8]

These application notes provide a comprehensive framework for the in vivo evaluation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, guiding researchers through a tiered approach from initial tolerability and pharmacokinetic profiling to more specialized efficacy and safety assessments. The protocols are designed to be robust and adaptable, enabling the elucidation of the compound's therapeutic potential and toxicological profile.

Strategic Approach to In Vivo Evaluation

A logical and phased approach is critical for the efficient and ethical in vivo characterization of a new chemical entity. The proposed workflow is designed to generate a comprehensive data package, starting with foundational studies that inform the design of subsequent, more complex experiments.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Safety & Toxicology A Acute Tolerability & Dose Range Finding B Pharmacokinetic (PK) Profiling A->B Inform Dosing C CNS Activity Models (Anticonvulsant, Anxiolytic, Analgesic) B->C Guide Dose Selection D Anticancer Activity Models B->D Guide Dose Selection E Antimicrobial Activity Models B->E Guide Dose Selection F Repeat-Dose Toxicity C->F Identify Lead Indication D->F Identify Lead Indication E->F Identify Lead Indication G Safety Pharmacology F->G H Genotoxicity G->H

Caption: Tiered workflow for the in vivo evaluation of a novel compound.

Phase 1: Foundational Assessment

Protocol 1: Acute Tolerability and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in a rodent model. This information is crucial for designing subsequent pharmacokinetic and efficacy studies.[9]

Methodology:

  • Animal Model: Male and female Swiss albino mice (20-25 g).

  • Groups: A minimum of 5 dose groups (e.g., 10, 30, 100, 300, 1000 mg/kg) and a vehicle control group (n=3-5 animals per sex per group).

  • Compound Formulation: Prepare a homogenous suspension or solution in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be stable and suitable for the chosen route of administration.

  • Administration: A single dose administered via oral gavage (PO) or intraperitoneal injection (IP).

  • Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, gait, respiration, and autonomic signs.

    • Measure body weight at baseline and at regular intervals throughout the study.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious clinical signs.

Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in a relevant animal model.[10]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

  • Groups:

    • Intravenous (IV) bolus group (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (PO) group (e.g., 10-50 mg/kg) to assess oral bioavailability.[10]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of the compound in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Phase 2: Efficacy Screening

Based on the structural motifs present in 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, efficacy screening should focus on several potential therapeutic areas.

Protocol 3: CNS Activity Screening

Rationale: Pyridine derivatives have shown promise as anti-epileptic agents.[3] The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Groups: Vehicle control, positive control (e.g., phenytoin), and at least three dose levels of the test compound.

  • Administration: Administer the compound (IP or PO) at a predetermined time before the seizure induction.

  • Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the percentage of protection in each group and determine the ED50 (the dose required to protect 50% of the animals).

Rationale: Thioalkyl derivatives of pyridine have demonstrated anxiolytic and sedative effects.[1]

Methodology:

  • Animal Model: Male Wistar rats (180-220 g).

  • Apparatus:

    • Open Field: A square arena with the floor divided into central and peripheral zones.

    • Elevated Plus Maze: Two open and two closed arms elevated from the floor.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., diazepam).

    • After a suitable absorption period, place the animal in the center of the apparatus.

    • Record behavior for a set period (e.g., 5 minutes). Key parameters include time spent in the central zone/open arms and total distance traveled.

  • Data Analysis: An increase in time spent in the aversive zones (center of the open field, open arms of the maze) without a significant change in locomotor activity suggests an anxiolytic effect. A significant decrease in locomotor activity may indicate sedative properties.

Rationale: Pyridine derivatives have been investigated for their analgesic properties.[11] The writhing test is a model of visceral pain.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound, vehicle, or positive control (e.g., morphine or a known analgesic).[10]

    • After 30-60 minutes, inject a 0.6% solution of acetic acid intraperitoneally.[10]

    • Count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes).

  • Data Analysis: A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.

G A Compound Administration (Vehicle, Positive Control, Test Article) B Pre-treatment Period A->B C Induction of Nociception (e.g., Acetic Acid Injection) B->C D Observation Period C->D E Quantification of Pain Response (e.g., Number of Writhes) D->E F Data Analysis E->F

Caption: Workflow for an in vivo analgesic study.

Protocol 4: Anticancer Activity Screening

Rationale: Several pyridine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines and efficacy in in vivo models.[2][4]

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a relevant human cancer cell line (e.g., ovarian, breast).[2][4]

  • Procedure:

    • Once tumors reach a palpable size, randomize animals into treatment groups (vehicle control, positive control, and test compound).

    • Administer the compound according to a predetermined dosing schedule informed by PK and tolerability data.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Phase 3: Safety and Toxicology

Should the compound demonstrate promising efficacy in a particular therapeutic area, a more formal safety and toxicology evaluation is warranted. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[9][12]

Protocol 5: Repeat-Dose Toxicity

Objective: To evaluate the toxicological effects of repeated administration of the compound over a defined period (e.g., 14 or 28 days).

Methodology:

  • Animal Model: One rodent (e.g., rat) and one non-rodent species (if necessary, depending on regulatory requirements).

  • Groups: Vehicle control and at least three dose levels (low, mid, high), with the high dose selected to elicit some evidence of toxicity.

  • Administration: Daily administration via the intended clinical route.

  • Endpoints:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Ophthalmology.

    • Hematology and clinical chemistry at termination.

    • Full histopathological examination of a comprehensive list of tissues.

Protocol 6: Safety Pharmacology

Objective: To investigate the potential for undesirable pharmacological effects on major physiological systems.[13]

Methodology:

  • Core Battery Tests:

    • Central Nervous System: Assessment of effects on behavior, coordination, and body temperature in rats or mice.

    • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a conscious, telemetered large animal model (e.g., dog, non-human primate).

    • Respiratory System: Assessment of respiratory rate and tidal volume.

Protocol 7: Genotoxicity

Objective: To assess the potential for the compound to induce genetic mutations or chromosomal damage.[9]

Methodology:

  • Standard Battery of Tests:

    • A test for gene mutation in bacteria (Ames test).[9]

    • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.[9]

    • An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).[9]

Conclusion

The in vivo evaluation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine requires a systematic and multi-faceted approach. The protocols outlined in these application notes provide a robust framework for elucidating the compound's pharmacokinetic profile, identifying potential therapeutic applications, and characterizing its safety profile. By following this tiered strategy, researchers can efficiently advance the understanding of this novel chemical entity and determine its potential for further drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models.
  • Kumar, P., et al. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. Chemical Biology & Drug Design.
  • vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds.
  • Rang, H. P., et al. (2001). Preclinical safety assessment: in vitro -- in vivo testing. Fundamental & Clinical Pharmacology.
  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • Wang, Y., et al. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry.
  • Benchchem. (n.d.). Navigating the Bioactivity of Novel Pyridine Derivatives: A Technical Overview for Researchers.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Safety Guidelines.
  • Liu, J.-C., & He, H.-W. (2010). Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Chinese Journal of Applied Chemistry.
  • Shannon, H. E., et al. (1997). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. The Journal of Pharmacology and Experimental Therapeutics.
  • Glisic, B., et al. (2022). Synthesis and biological activity of alkylthio and arylthio derivatives of tert-butylquinone. Journal of the Serbian Chemical Society.
  • Krasselt, A., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Krause, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules.
  • Shannon, H. E., et al. (1997). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. The Journal of Pharmacology and Experimental Therapeutics.
  • Fevig, J. M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Stana, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.
  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
  • Salina, E., et al. (2014). New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. Antimicrobial Agents and Chemotherapy.
  • Salina, E., et al. (2014). New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells. Antimicrobial Agents and Chemotherapy.
  • BLDpharm. (n.d.). 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine.

Sources

Using 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in ion channel modulation assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the use of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in ion channel modulation assays is provided below.

Application Note and Protocols: Characterizing Novel Ion Channel Modulators

Using 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in High-Throughput and Electrophysiological Ion Channel Modulation Assays

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the ion channel modulating activity of the novel compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Introduction: The Pursuit of Novel Ion Channel Modulators

Ion channels, a class of integral membrane proteins, are fundamental to a vast array of physiological processes, making them a significant target for drug discovery.[1][2] The identification and characterization of new chemical entities that can selectively modulate ion channel activity is a critical step in developing novel therapeutics for a range of channelopathies. This application note outlines a strategic workflow for assessing the potential of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a novel pyridine derivative, as an ion channel modulator.

The workflow begins with a high-throughput primary screen using a Fluorometric Imaging Plate Reader (FLIPR) to identify initial activity, followed by a more detailed electrophysiological secondary screen using automated patch-clamp (APC) technology to confirm and characterize the modulatory effects.[3][4] This tiered approach ensures both efficiency and data quality in the early stages of drug discovery.[5]

Compound Profile: 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Property Value
IUPAC Name 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine
Molecular Formula C17H28N2S
Molecular Weight 292.49 g/mol
Structure A pyridine ring substituted with a tert-butylthio group and a 1-propylpiperidin-2-yl group.
Solubility Expected to be soluble in organic solvents like DMSO. Aqueous solubility should be determined empirically.

Strategic Workflow for Ion Channel Modulator Characterization

The following diagram illustrates the proposed screening cascade for evaluating 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Confirmation A Compound Preparation (Stock Solution in DMSO) C FLIPR-based Membrane Potential Assay (High-Throughput Screening) A->C B Cell Line Selection (e.g., HEK293 expressing target ion channel) B->C D Data Analysis (Identify Hits based on fluorescence change) C->D E Hit Confirmation (Dose-Response in FLIPR Assay) D->E Active Compounds F Automated Patch-Clamp (APC) (Electrophysiological Validation) E->F G Data Analysis (IC50/EC50 determination, mechanism of action) F->G

Caption: A tiered screening workflow for the characterization of novel ion channel modulators.

Phase 1: High-Throughput Primary Screening using FLIPR

The initial phase of the screening process utilizes a FLIPR-based assay to rapidly assess the effect of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine on membrane potential in a high-throughput format.[6][7] These assays are well-suited for primary screening due to their speed and scalability.[8]

Principle of the FLIPR Membrane Potential Assay

This assay employs a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential.[6] If an ion channel is opened or closed by the test compound, the resulting ion flux will alter the membrane potential, leading to a change in the fluorescence signal that can be detected by the FLIPR system.[6][9]

Detailed Protocol: FLIPR Membrane Potential Assay

Materials:

  • HEK293 cells stably expressing the target ion channel (e.g., a voltage-gated potassium channel).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).

  • FLIPR Membrane Potential Assay Kit.

  • 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

  • Control compounds (known activator and inhibitor of the target channel).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Plate Preparation:

    • Prepare a stock solution of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound stock in an appropriate assay buffer to create a dose-response curve. Also, prepare plates with control compounds.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions (FLIPR Membrane Potential Assay Kit).

    • Remove the cell culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates at room temperature in the dark for a specified time (typically 30-60 minutes) to allow the dye to load into the cells.[8]

  • FLIPR Assay Execution:

    • Set up the FLIPR instrument with the appropriate parameters for a membrane potential assay (e.g., excitation/emission wavelengths, read time, liquid handling settings).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay. The instrument will measure a baseline fluorescence, then add the compounds from the compound plate to the cell plate and continue to record the fluorescence signal over time.

  • Data Analysis:

    • The primary output is the change in fluorescence intensity over time.

    • Calculate the response for each well (e.g., peak fluorescence change from baseline).

    • Normalize the data to controls (e.g., % inhibition or % activation).

    • Identify "hits" as compounds that produce a significant and reproducible change in fluorescence.

Phase 2: Electrophysiological Confirmation with Automated Patch-Clamp

Compounds identified as hits in the primary screen require further validation using a more direct and information-rich method. Automated patch-clamp (APC) electrophysiology is the gold standard for studying ion channels, providing detailed information about channel function and pharmacology.[1][2] APC systems offer significantly higher throughput compared to traditional manual patch-clamp, making them ideal for secondary screening and lead optimization.[3][5]

Principle of Automated Patch-Clamp

APC systems use planar substrates with microscopic apertures to capture individual cells and form a high-resistance (giga-ohm) seal between the cell membrane and the substrate.[10] This allows for the precise control of the membrane voltage and the direct measurement of ion currents flowing through the channels.[11]

Detailed Protocol: Automated Patch-Clamp Assay

Materials:

  • HEK293 cells expressing the target ion channel.

  • APC system (e.g., QPatch, IonFlux, or similar).

  • APC-specific consumables (e.g., planar patch chips).

  • Internal and external recording solutions (formulations will depend on the specific ion channel being studied).

  • 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

  • Control compounds.

Procedure:

  • Cell Preparation:

    • Harvest the cells and prepare a single-cell suspension at the optimal concentration for the specific APC platform.

    • Cell quality and viability are critical for successful patch-clamping.

  • System Setup:

    • Prime the APC system with the internal and external recording solutions.

    • Load the prepared cell suspension and the compound plate into the instrument.

  • Experiment Execution:

    • The APC system will automatically:

      • Trap individual cells on the apertures of the patch-clamp chip.

      • Establish a whole-cell patch-clamp configuration.

      • Apply a voltage protocol to elicit ion channel currents.

      • Apply the test compound at various concentrations.

      • Record the resulting changes in the ion channel currents.

  • Data Analysis:

    • Analyze the electrophysiological recordings to determine the effect of the compound on key channel parameters, such as:

      • Current amplitude

      • Gating kinetics (activation and inactivation)

      • Voltage-dependence of activation

    • Generate dose-response curves to calculate the IC50 (for inhibitors) or EC50 (for activators) of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine as an inhibitor of a voltage-gated potassium channel.

G cluster_0 Cell Membrane IonChannel Voltage-Gated K+ Channel Efflux K+ Efflux IonChannel->Efflux Compound 2-(tert-Butylthio)-3- (1-propylpiperidin-2-yl)pyridine Compound->IonChannel Blocks K_ion_out K+ K_ion_in K+ Depolarization Membrane Depolarization Depolarization->IonChannel Opens Repolarization Inhibition of Repolarization

Caption: A hypothetical pathway showing the inhibition of a voltage-gated potassium channel.

Data Interpretation and Further Steps

The combined data from the FLIPR and APC assays will provide a comprehensive initial profile of the bioactivity of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Assay Key Outputs Interpretation
FLIPR % activation or inhibitionIndicates potential modulatory activity.
FLIPR Dose-Response Potency (EC50/IC50)Quantifies the concentration at which the compound elicits its effect.
Automated Patch-Clamp Direct measurement of ion currentsConfirms the target and provides detailed mechanistic insights.

If 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine demonstrates potent and selective activity, further studies would be warranted, including:

  • Selectivity Profiling: Testing against a panel of other ion channels to determine its specificity.

  • Mechanism of Action Studies: More detailed electrophysiological experiments to understand how the compound interacts with the channel (e.g., state-dependence).

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of relevant diseases.

Conclusion

This application note provides a robust and scientifically grounded workflow for the initial characterization of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine as a potential ion channel modulator. By employing a combination of high-throughput screening and detailed electrophysiological analysis, researchers can efficiently and accurately assess the compound's pharmacological profile, paving the way for further drug development efforts.

References

  • Taylor & Francis. (2020, July 10). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. [Link]

  • Oxford Academic. (2007, October 20). Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. [Link]

  • Sophion Bioscience. Boost Drug Discovery with Automated Patch Clamp Efficiency. [Link]

  • Molecular Devices. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR) Systems. [Link]

  • PubMed. (2024, March 13). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. [Link]

  • Royal Society of Chemistry. (2007). Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. [Link]

  • NCBI. (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. [Link]

  • Cell Microsystems. Automated Patch Clamp. [Link]

  • Molecular Devices. (2026, March 25). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • ResearchGate. (2020, July). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade | Request PDF. [Link]

  • PubMed. (2012, October 1). FLIPR™ Assays for GPCR and Ion Channel Targets. [Link]

  • PMC. Novel screening techniques for ion channel targeting drugs. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. [Link]

  • Yale Research. Plate readers and detection methods. [Link]

  • PubMed. (2001, May 15). Cell-based assays using the fluorometric imaging plate reader (FLIPR). [Link]

Sources

Application Note: Advanced ¹H and ¹³C NMR Sample Preparation for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Chemical Profiling & Analytical Strategy

The compound 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a complex, lipophilic heterocycle characterized by severe steric hindrance and dual basic sites. It contains a mildly basic pyridine nitrogen and a highly basic tertiary aliphatic amine (the 1-propylpiperidine moiety).

From an NMR spectroscopy perspective, this structural profile presents a specific challenge: susceptibility to trace acids . The industry-standard solvent, deuterated chloroform (CDCl₃), naturally undergoes photolytic and oxidative degradation over time, generating deuterium chloride (DCl) and phosgene . If this compound is dissolved in standard, unpurified CDCl₃, the highly basic piperidine nitrogen will rapidly enter a protonation/deprotonation equilibrium. On the NMR timescale, this intermediate exchange phenomenon causes severe line broadening and chemical shift drifting, particularly for the α -protons of the piperidine ring and the propyl chain.

To ensure high-fidelity spectral acquisition, the sample preparation protocol must actively mitigate acid-base interactions while maintaining optimal magnetic susceptibility.

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Basic N-Heterocycles
SolventPhysicochemical AdvantageAnalytical DisadvantageStrategic Recommendation for Analyte
CDCl₃ High lipophilic solubility, low viscosity, sharp residual peak (7.26 ppm).Trace DCl causes amine protonation and severe peak broadening.Primary Choice: Must be neutralized via basic alumina filtration immediately prior to use.
Benzene-d₆ Acid-free; induces Aromatic Solvent-Induced Shifts (ASIS) to resolve overlapping signals.High cost, toxicity, and freezes at 6.8 °C (unsuitable for cold-probe VT studies).Secondary Choice: Excellent for resolving complex aliphatic multiplets in the piperidine ring.
DMSO-d₆ Highly stable, no acidic degradation, excellent universal solubility.High viscosity slightly broadens lines; difficult to recover the sample post-analysis.Alternative: Use only if sample recovery is not required and CDCl₃ fails.
Table 2: Concentration and Volume Requirements [2]
NucleusTarget MassOptimal VolumeTube DiameterRequired Fill Depth
¹H NMR 5 – 20 mg0.6 mL5 mm4.0 – 5.0 cm
¹³C NMR 20 – 50 mg0.6 mL5 mm4.0 – 5.0 cm

Experimental Workflow

G Start Weigh Analyte (1H: 5-20mg | 13C: 20-50mg) SolventPrep Prepare Solvent (Neutralize CDCl3 with Basic Alumina) Start->SolventPrep Dissolve Dissolve & Homogenize (Vortex/Sonicate in Vial) SolventPrep->Dissolve Filter Filter Solution (Glass Wool Plug) Dissolve->Filter Fill Fill NMR Tube (Depth: 4.0 - 5.0 cm / ~0.6 mL) Filter->Fill Inspect Visual Inspection (Check for Particulates/Bubbles) Fill->Inspect Acquire Spectrometer Acquisition (Lock, Shim, Tune, Acquire) Inspect->Acquire

Figure 1: Step-by-step NMR sample preparation workflow for basic amine compounds.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or visual check to ensure the integrity of the sample before proceeding to the spectrometer.

Step 1: Analyte Weighing & Concentration
  • Place a clean, dry 1-dram glass vial on an analytical balance and tare.

  • Accurately weigh the 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Target: 10 mg for ¹H NMR; 35 mg for ¹³C NMR).

  • Causality: Concentration directly dictates relaxation times ( T1​ and T2​ ). Over-concentrating the sample increases solution viscosity, reducing the molecular tumbling rate and causing T2​ relaxation to shorten, which manifests as broad spectral lines. Under-concentrating leads to poor signal-to-noise ratios, particularly for the insensitive ¹³C nucleus .

Step 2: Solvent Neutralization (Critical Step)
  • Pack a glass Pasteur pipette with a small plug of glass wool, followed by 2 cm of activated basic alumina (Brockmann Grade I).

  • Elute 1.0 mL of CDCl₃ through the alumina directly into a clean collection vial.

  • Causality: Basic alumina physically traps DCl and water impurities. This ensures the tertiary piperidine nitrogen remains strictly in its free-base form, preventing intermediate chemical exchange and yielding sharp, well-resolved aliphatic multiplets.

  • Self-Validation: Add a trace amount of the neutralized solvent to a piece of universal indicator paper; it must read neutral to slightly basic (pH ~7-8), never acidic.

Step 3: Dissolution & Homogenization
  • Transfer 0.6 mL of the neutralized CDCl₃ to the vial containing the analyte.

  • Vortex gently for 30 seconds. If the compound is highly crystalline, sonicate for 1 minute.

  • Self-Validation: The solution must appear entirely uniform with no refractive index gradients (schlieren lines) visible when swirled.

Step 4: Filtration
  • Prepare a fresh Pasteur pipette with a tightly packed glass wool plug. Do not use cotton wool.

  • Filter the homogenized solution through the glass wool directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).

  • Causality: Cotton wool contains extractable cellulosic oligomers that dissolve in CDCl₃ and contaminate the ¹H spectrum. Furthermore, filtering removes micro-particulates. Suspended particles possess a different magnetic susceptibility than the bulk solution, creating localized magnetic field gradients that distort homogeneity and make automated shimming impossible .

Step 5: Tube Filling & Depth Calibration
  • Verify that the solvent height inside the NMR tube is exactly between 4.0 and 5.0 cm.

  • Causality: The RF (radio frequency) coil in the spectrometer probe is typically 1.2 to 1.6 cm long. If the sample volume is too low, the liquid/air interface (which causes a massive magnetic susceptibility jump) falls within the active shimming volume, destroying peak resolution. If the sample is too high, it promotes thermal convection currents that degrade the spectrum .

  • Self-Validation: Use a standard NMR depth gauge. The meniscus must sit exactly at the upper calibration mark when the tube is seated in the spinner turbine.

Step 6: Final Inspection & Capping
  • Cap the tube tightly to prevent solvent evaporation.

  • Wipe the exterior of the glass with a lint-free wipe moistened with isopropanol to remove fingerprints and oils.

  • Self-Validation: Hold the filled NMR tube against a bright light background. The solution must be optically pristine with zero light scattering or micro-bubbles at the base. If bubbles are present, flick the bottom of the tube gently to dislodge them.

Troubleshooting & Data Quality

Table 3: Common Artifacts and Corrective Actions
ObservationRoot CauseCorrective Action
Broad peaks for piperidine protons Trace acid in CDCl₃ causing intermediate exchange at the basic nitrogen.Re-prepare the sample using freshly basic alumina-filtered CDCl₃ or switch to DMSO-d₆.
Inability to lock or shim (Z1/Z2 errors) Particulates in solution or incorrect sample depth (liquid/air interface in the coil).Re-filter the sample through glass wool; adjust the solvent volume to exactly 4.5 cm depth.
Extraneous aliphatic peaks (e.g., 1.2 ppm) Contamination from cotton wool, plasticizers, or a dirty NMR tube.Strictly use glass wool for filtration; ensure tubes are oven-dried and solvent-rinsed prior to use.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Blog. Available at:[Link]

  • ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Technical News. Available at: [Link]

  • University College London (UCL). "Sample Preparation." UCL Chemistry NMR Facility. Available at: [Link]

Advanced In Vivo Formulation and Delivery Strategies for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a highly functionalized, lipophilic analog of the alkaloid anabasine. From a formulation perspective, this molecule presents a classic "grease ball" challenge. Its structure features a basic piperidine nitrogen (estimated pKa ~9.5) and a highly lipophilic, sterically hindered tert-butylthio-substituted pyridine ring. The addition of the N-propyl chain further drives the calculated LogP to approximately 4.5–5.5.

While the basic nitrogen allows for salt formation (e.g., hydrochloride or mesylate), the massive lipophilic bulk of the thioether and propyl groups often causes rapid precipitation in physiological buffers or blood plasma, leading to erratic in vivo pharmacokinetic (PK) profiles and embolization risks during intravenous (IV) dosing.

To overcome these barriers and achieve reliable systemic and central nervous system (CNS) exposure, this Application Note details two field-proven formulation strategies:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation: For rapid systemic IV/PO delivery.

  • Nanostructured Lipid Carriers (NLCs): For targeted CNS delivery and blood-brain barrier (BBB) penetration.

Formulation Rationale & Decision Matrix

The selection of a formulation strategy is dictated by the causality between the molecule's physicochemical properties and the desired in vivo biological compartment.

  • Why HP-β-CD? HP-β-CD possesses a hydrophobic internal cavity and a hydrophilic exterior. The bulky tert-butylthio-pyridine moiety acts as an ideal "guest" molecule, inserting into the cyclodextrin cavity to form a 1:1 inclusion complex. This masks the lipophilicity, enhancing aqueous solubility without the need for toxic cosolvents like Cremophor EL or high concentrations of propylene glycol[1].

  • Why NLCs? For CNS indications, the high LogP of the free base can be exploited rather than masked. NLCs utilize a blend of solid and liquid lipids to create an imperfect crystalline matrix. This matrix prevents drug expulsion during storage and provides a highly lipophilic core that dissolves the free base perfectly, facilitating transcytosis across the BBB[2][3].

DecisionTree A 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine LogP ~5.0, pKa ~9.5 B Aqueous Solubility Assessment A->B C Salt Formation (HCl/Mesylate) B->C Poor Solubility D Target Delivery Route C->D Precipitation Risk E Systemic IV / Rapid Onset D->E F CNS Targeting / BBB Penetration D->F G HP-β-CD Inclusion Complex (Masks lipophilic thioether) E->G H Nanostructured Lipid Carriers (Lipid matrix encapsulation) F->H

Formulation decision tree based on physicochemical properties.

Protocol 1: HP-β-CD Inclusion Complexation (Systemic IV/PO)

This protocol generates a clear, self-validating aqueous solution. If the complexation is incomplete, the solution will remain turbid.

Materials
  • 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Free base, >98% purity)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, MS=0.8)[4]

  • 0.1 M Hydrochloric Acid (HCl)

  • Sterile Water for Injection (WFI)

Step-by-Step Methodology
  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of WFI. Stir at 500 rpm until completely clear (approx. 30 minutes). Adjust final volume to 100 mL to yield a 20% (w/v) solution.

  • In Situ Salt Formation: Weigh 100 mg of the drug free base into a glass vial. Add 3.4 mL of 0.1 M HCl (approx. 1.05 molar equivalents) to protonate the piperidine nitrogen. Vortex for 2 minutes. The mixture will appear as a cloudy suspension.

  • Complexation: Add the turbid drug-HCl suspension dropwise to 10 mL of the stirring 20% HP-β-CD solution at room temperature.

  • Thermodynamic Equilibration: Probe sonicate the mixture (20 kHz, 30% amplitude) for 5 minutes in an ice bath to prevent thermal degradation. Transfer to a magnetic stirrer and stir at 300 rpm for 24 hours at 25°C to ensure complete host-guest thermodynamic equilibrium[1].

  • Sterilization & Validation: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Self-Validation Check: The filtrate must be optically clear. Any resistance during filtration indicates uncomplexed precipitated drug.

Protocol 2: Nanostructured Lipid Carriers (CNS Targeting)

NLCs are fabricated using Hot High-Pressure Homogenization (HPH). The free base is used here because its high lipophilicity ensures near 100% partitioning into the lipid core, minimizing drug leakage into the aqueous phase[5].

Materials
  • Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides)

  • Surfactants: Poloxamer 188 and Tween 80

  • 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Free base)

Step-by-Step Methodology
  • Lipid Phase Preparation: In a thermostated water bath set to 70°C (10°C above the melting point of Precirol ATO 5), melt 400 mg of Precirol ATO 5 and 150 mg of Miglyol 812.

  • Drug Incorporation: Add 50 mg of the drug free base to the molten lipid phase. Stir magnetically until a homogenous, clear lipid melt is formed.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 200 mg of Tween 80 and 100 mg of Poloxamer 188 in 10 mL of WFI. Heat this aqueous phase to exactly 70°C. Causality: Temperature matching is critical to prevent premature lipid crystallization during mixing.

  • Pre-Emulsification: Add the hot aqueous phase to the hot lipid phase. Immediately homogenize using an Ultra-Turrax high-shear mixer at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a piston-gap high-pressure homogenizer at 500 bar for 4 consecutive cycles.

  • Solidification: Collect the nanoemulsion and rapidly cool it in an ice-water bath (4°C) for 30 minutes. The rapid cooling forces the lipids to crystallize into an imperfect matrix, trapping the drug inside and forming the NLCs[3].

NLCWorkflow L Lipid Phase (70°C) Solid + Liquid Lipids + Drug (Free Base) PE Pre-Emulsion (High Shear, 10k rpm) L->PE A Aqueous Phase (70°C) Water + Surfactants A->PE HPH High-Pressure Homogenization (500 bar, 4 cycles) PE->HPH Cool Rapid Cooling (Ice Bath) HPH->Cool NLC Drug-Loaded NLCs (<150 nm) Cool->NLC

Hot high-pressure homogenization workflow for NLC preparation.

Quantitative Formulation Metrics

The table below summarizes the expected physicochemical characteristics of the two formulations. These metrics serve as Quality Control (QC) release criteria before in vivo administration.

MetricHP-β-CD Complex (20% w/v)Nanostructured Lipid Carriers (NLCs)Analytical Method
Apparent Aqueous Solubility > 10 mg/mLDispersed (5 mg/mL equivalent)HPLC-UV (post-filtration)
Encapsulation Efficiency (EE%) N/A (Dynamic Equilibrium)> 92%Ultrafiltration / LC-MS/MS
Z-Average Particle Size < 5 nm (Micellar/Complex)110 – 135 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.10< 0.20Dynamic Light Scattering (DLS)
Zeta Potential Near Neutral-15 to -25 mVElectrophoretic Light Scattering
Physical State Clear Aqueous SolutionOpalescent Colloidal DispersionVisual Observation

In Vivo Pharmacokinetic (PK) Bioanalysis Workflow

To validate the delivery efficacy of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a robust LC-MS/MS bioanalytical method is required due to the low anticipated plasma/brain concentrations at later time points.

  • Sample Collection: Administer the formulation IV via the lateral tail vein of Sprague-Dawley rats (e.g., 2 mg/kg). Collect 200 µL blood samples via jugular vein cannulation into K2EDTA tubes at pre-determined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h). Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

  • Tissue Harvesting (For NLCs): At Tmax​ (typically 0.5 h for NLCs), euthanize a subset of animals. Perfuse transcardially with ice-cold saline to remove blood from brain capillaries. Homogenize brain tissue in 3 volumes of PBS (w/v).

  • Liquid-Liquid Extraction (LLE):

    • Transfer 50 µL of plasma or brain homogenate to a microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS, e.g., deuterated anabasine analog).

    • Add 50 µL of 0.5 M NaOH to ensure the piperidine nitrogen is fully deprotonated (free base form), maximizing extraction into the organic phase.

    • Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes. Transfer 400 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • LC-MS/MS Analysis: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto a C18 column (e.g., Waters XBridge). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the compound.

References

  • In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation, and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7 PubMed (National Institutes of Health) URL:[Link]

  • HYDROXYPROPYL CYCLODEXTRIN Ataman Kimya URL:[Link]

  • Lipid-based nanoparticles via nose-to-brain delivery: a mini review PubMed Central (PMC) URL:[Link]

  • Nanostructured Lipid Carriers for Nose to Brain Delivery Targeting CNS: Diversified Role of Liquid Lipids for Synergistic Action Advanced Pharmaceutical Bulletin URL:[Link]

  • Lipid Nanoparticles as Carriers for Bioactive Delivery Frontiers in Nanotechnology URL:[Link]

  • View of A Comprehensive Review on Nanostructured Lipid Carriers Journal of Drug Delivery and Therapeutics URL:[Link]

Sources

Scale-up manufacturing processes for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-up Manufacturing of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a complex heterocyclic molecule with potential applications as a key intermediate in pharmaceutical development. Heterocyclic scaffolds, particularly those containing pyridine and piperidine rings, are foundational in medicinal chemistry due to their diverse biological activities and ability to interact with a wide range of biological targets.[1][2][3][4] The strategic incorporation of a bulky tert-butylthio group can also significantly influence a molecule's pharmacological profile by enhancing metabolic stability or modulating receptor binding.[5][6]

This guide moves beyond a simple recitation of steps, offering a detailed, three-stage synthetic protocol grounded in established chemical principles. We will elucidate the rationale behind key process decisions, address common scale-up challenges, and outline a robust quality control strategy using Process Analytical Technology (PAT). The protocols described herein are designed to be self-validating, ensuring process robustness, repeatability, and the consistent production of high-quality material suitable for drug development professionals.

Introduction: Strategic Importance and Synthesis Design

The target molecule, 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine, presents a unique synthetic challenge due to its multi-substituted, sterically hindered nature. Direct, single-step syntheses are often low-yielding and produce complex impurity profiles, making them unsuitable for industrial production.[7] Therefore, a convergent and robust multi-step approach is necessary.

Our manufacturing strategy is built upon a retrosynthetic analysis that deconstructs the molecule into readily available starting materials. This approach allows for the independent synthesis and purification of key intermediates, which is critical for controlling the overall impurity profile and ensuring high final product quality. The process is divided into three primary stages:

  • Stage 1: Synthesis of the N-propylated piperidine precursor via reductive amination. This method is chosen over direct alkylation to prevent the formation of quaternary ammonium salt byproducts, a common issue in large-scale reactions.[8]

  • Stage 2: Formation of the core heterocyclic structure by coupling the piperidine precursor with a functionalized pyridine.

  • Stage 3: Introduction of the tert-butylthio group via a nucleophilic aromatic substitution (SNAr) reaction, a reliable transformation for functionalizing halopyridines.[9]

This entire process is designed with scalability in mind, prioritizing cost-effective reagents, manageable reaction conditions, and purification methods amenable to large volumes, such as crystallization over chromatography where possible.[7]

Retrosynthetic Strategy and Process Workflow

The chosen synthetic pathway is designed for efficiency and control at scale. The following diagram illustrates the logical disconnection of the target molecule into key intermediates and commercially available starting materials.

G cluster_disconnect1 Disconnection 1: C-S Bond cluster_disconnect2 Disconnection 2: C-N Bond (Py-Pip) cluster_disconnect3 Disconnection 3: N-Propyl Bond TM Target Molecule 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine I1 Intermediate 1 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine TM->I1 SM1 Starting Material 1 tert-Butylthiol TM->SM1 I2 Intermediate 2 1-Propylpiperidine-2-carbaldehyde I1->I2 I3 Intermediate 3 2-Chloro-3-aminopyridine I1->I3 SM2 Starting Material 2 Piperidine-2-carbaldehyde derivative I2->SM2 SM3 Starting Material 3 Propanal I2->SM3

Caption: Retrosynthetic analysis of the target molecule.

Detailed Manufacturing Protocols

The following protocols are based on a theoretical 5 kg output scale. All operations should be conducted in a controlled manufacturing environment (e.g., a kilo-lab or pilot plant) with appropriate personal protective equipment (PPE) and engineering controls, particularly for handling volatile and odorous reagents like tert-butylthiol.

Stage 1: Synthesis of (R/S)-1-Propylpiperidine-2-carbaldehyde

This stage employs reductive amination, a mild and selective method for N-alkylation that proceeds via an iminium ion intermediate.[8][10] Sodium triacetoxyborohydride is the reagent of choice as it is less water-sensitive than other hydrides and selective for the iminium ion over the starting aldehyde.

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with (R/S)-piperidine-2-carbaldehyde (5.5 kg, 48.6 mol, 1.0 equiv) and dichloromethane (DCM, 50 L). Initiate stirring and cool the mixture to 0-5 °C.

  • Aldehyde Addition: Add propanal (3.1 kg, 53.5 mol, 1.1 equiv) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (12.4 kg, 58.3 mol, 1.2 equiv) portion-wise over 2 hours. A slight exotherm may be observed; maintain the temperature below 15 °C.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for completion by taking an aliquot, quenching it with NaHCO₃ solution, extracting with DCM, and analyzing by GC-MS to confirm the consumption of the starting piperidine.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 L). After gas evolution ceases, separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 L).

  • Purification: Combine all organic layers, wash with brine (20 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is typically used in the next step without further purification.

ParameterValueRationale
Starting Material (R/S)-piperidine-2-carbaldehydeCommercially available precursor.
Reagent PropanalSource of the N-propyl group.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective; avoids over-alkylation.[8]
Solvent Dichloromethane (DCM)Good solubility for reactants; non-reactive.
Temperature 0-25 °CControls the initial reaction rate and exotherm.
Typical Yield 90-95% (crude)High conversion is typical for this reaction.
Quality Control GC-MS for reaction completion.Ensures full conversion before work-up.
Stage 2: Synthesis of 2-Chloro-3-((R/S)-1-propylpiperidin-2-yl)pyridine

This step involves the formation of the central C-C bond between the pyridine and piperidine rings. A Pictet-Spengler-type reaction is adapted for this transformation, where the aldehyde from Stage 1 reacts with an aminopyridine to form an imine, which then undergoes cyclization and subsequent rearrangement/oxidation.

Protocol:

  • Reactor Setup: To the 100 L reactor, add 2-chloro-3-aminopyridine (5.9 kg, 45.9 mol, 1.0 equiv), toluene (60 L), and p-toluenesulfonic acid (PTSA) (0.87 kg, 4.59 mol, 0.1 equiv).

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C) and equip the reactor with a Dean-Stark trap to remove water.

  • Intermediate Addition: Once water removal begins, slowly add a solution of crude (R/S)-1-propylpiperidine-2-carbaldehyde (from Stage 1, ~7.0 kg, ~45.9 mol, 1.0 equiv) in toluene (10 L) over 2 hours.

  • Reaction: Maintain reflux for 24-36 hours, continuously removing water.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting materials and the formation of the product.

  • Cooling & Quench: Cool the reaction mixture to room temperature. Quench by adding 2M sodium hydroxide (NaOH) solution until the pH is >10.

  • Work-up: Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 L).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by vacuum distillation.

ParameterValueRationale
Starting Materials Product from Stage 1, 2-Chloro-3-aminopyridineKey building blocks for the core structure.
Catalyst p-Toluenesulfonic Acid (PTSA)Acid catalyst to promote imine formation.
Solvent TolueneAllows for azeotropic removal of water to drive the reaction forward.
Temperature Reflux (~110 °C)Provides energy for cyclization and facilitates water removal.
Typical Yield 65-75%Moderate yields are expected for this complex transformation.
Quality Control HPLC for reaction progress and purity analysis.Tracks multiple components and ensures product quality.
Stage 3: Synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

The final step is a nucleophilic aromatic substitution (SNAr) where the chloride on the pyridine ring is displaced by the tert-butylthiolate anion. This reaction is generally efficient on electron-deficient rings like pyridine.[9]

Protocol:

  • Thiolate Formation: In a separate 50 L reactor under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 kg, 50.0 mol, 1.4 equiv) to anhydrous dimethylformamide (DMF, 20 L). Cool to 0-5 °C.

  • Thiol Addition: Slowly add tert-butylthiol (4.5 kg, 50.0 mol, 1.4 equiv) dropwise, ensuring the temperature remains below 10 °C. Stir for 1 hour at 0-5 °C to ensure complete formation of the thiolate.

  • Main Reaction: In the 100 L reactor, dissolve the purified product from Stage 2 (~9.0 kg, 35.7 mol, 1.0 equiv) in anhydrous DMF (40 L).

  • Thiolate Transfer: Transfer the prepared sodium tert-butylthiolate solution to the main reactor via cannula over 1-2 hours, maintaining the temperature below 20 °C.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting material is <1%.

  • Work-up: Cool the mixture to room temperature and quench by slowly pouring it into ice-water (150 L).

  • Extraction: Extract the product with methyl tert-butyl ether (MTBE) (3 x 40 L).

  • Purification: Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.[11]

ParameterValueRationale
Starting Material 2-Chloro-3-(1-propylpiperidin-2-yl)pyridineActivated substrate for SNAr.
Nucleophile Sodium tert-butylthiolateFormed in situ from tert-butylthiol and NaH.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base to deprotonate the thiol.
Solvent Dimethylformamide (DMF)Polar aprotic solvent that accelerates SNAr reactions.
Temperature 60-70 °CProvides sufficient energy for the substitution reaction.
Typical Yield 80-90%SNAr on activated pyridines is typically high-yielding.
Quality Control HPLC for purity; NMR and MS for structural confirmation.Confirms identity and purity of the final product.

Process Analytical Technology (PAT) and Quality Control

To ensure process robustness and consistent product quality, a Process Analytical Technology (PAT) framework is essential.[12][13] PAT involves real-time monitoring of Critical Process Parameters (CPPs) to control Critical Quality Attributes (CQAs) of the product.[14][15][16]

For the final SNAr step (Stage 3), an in-line FTIR probe can be implemented to monitor the reaction.

  • CPP: Reaction Temperature, Reagent Addition Rate.

  • CQA: Final Product Purity, Residual Starting Material.

  • PAT Tool: In-line FTIR Spectroscopy.

The FTIR probe can track the disappearance of the C-Cl stretching vibration of the starting material and the appearance of a new band corresponding to the C-S bond of the product. This real-time data allows for precise determination of the reaction endpoint, preventing the formation of degradation impurities from prolonged heating and ensuring batch-to-batch consistency.

G cluster_Process Manufacturing Process (Stage 3) cluster_PAT PAT Loop Reactor 100 L Reactor (60-70 °C) Probe In-line FTIR Probe Reactor->Probe Real-time Spectral Data Analyzer FTIR Spectrometer & Chemometric Software Probe->Analyzer Analyze Control Process Control System (Alerts/Endpoint Determination) Analyzer->Control Concentration Data vs. Time Control->Reactor Control Action (e.g., Initiate Cooldown)

Caption: PAT workflow for real-time monitoring of Stage 3.

Summary of Quantitative Data

StageStepKey ReagentsScale (Input)Typical YieldPurity (Post-Purification)
1 N-PropylationPiperidine-2-carbaldehyde, Propanal5.5 kg90-95% (crude)N/A (Used directly)
2 Ring Formation2-Chloro-3-aminopyridine5.9 kg65-75%>98% (by GC)
3 Thiolationtert-Butylthiol, NaH9.0 kg80-90%>99.5% (by HPLC)

Conclusion

The three-stage synthesis outlined in this application note provides a robust and scalable manufacturing process for 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine. By selecting proven chemical transformations such as reductive amination and nucleophilic aromatic substitution, and by avoiding problematic reagents and purification methods, this process is well-suited for industrial application. The integration of a PAT framework for real-time monitoring further enhances process control, ensuring the consistent production of this valuable pharmaceutical intermediate with high purity and yield.

References

  • Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • Bruker. (n.d.).
  • Wikipedia. (n.d.). Process analytical technology.
  • Kim, J., et al. (n.d.).
  • ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application of Tert-butyl Mercaptan in Pharmaceutical Synthesis: A Detailed Guide.
  • ACS Omega. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • Sunresin. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (2025).
  • RSC Publishing. (2023).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MDPI. (2023).
  • PMC. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis.
  • ACS Publications. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry.
  • Hypha Discovery Blogs. (2022). Metabolism of t-butyl groups in drugs.
  • International Journal of Advances in Engineering and Management (IJAEM). (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • Wikipedia. (n.d.). tert-Butylthiol.
  • Chemtek Scientific. (2024).
  • PriMera Scientific Publications. (2025). Significance of Heterocyclic Compounds in New Drug Development.
  • Research and Reviews. (n.d.). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2017).
  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and....
  • ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • DTIC. (2025). Piperidine Synthesis.
  • PMC. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • MDPI. (2023).
  • MDPI. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
  • ResearchGate. (2025). (PDF)
  • Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • International Research Journal of Multidisciplinary Scope (IRJMS). (2020).
  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed specifically for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine .

This specific molecular motif—a 2,3-disubstituted pyridine featuring a bulky thioether and a freely rotating piperidine ring—presents severe synthetic bottlenecks. The primary failure mode is the extreme steric clash at the C2 and C3 positions during the critical C-S bond formation step. Below, we dismantle the causality of these failures and provide an optimized, self-validating Nucleophilic Aromatic Substitution (SNAr) protocol.

Mechanistic Workflow & Failure Modes

Reaction_Pathway SM 2-Fluoro-3-(1-propylpiperidin-2-yl)pyridine MC Meisenheimer Complex (Sterically Hindered) SM->MC DMF, 80-100°C Stalled Stalled Reaction (Low Conversion) SM->Stalled 2-Chloro SM / Weak Base Nu t-BuSNa (Nucleophile) Nu->MC Attack at C2 Disulfide Di-tert-butyl disulfide (Oxidation) Nu->Disulfide O₂ presence Prod Target Product (High Yield) MC->Prod F⁻ Elimination

Figure 1: Reaction pathways and common failure modes in the SNAr synthesis of the target thioether.

Troubleshooting FAQs

Q1: My reaction stalls at 15-20% conversion, yielding mostly unreacted starting material. How can I drive it to completion? A1: The root cause is steric hindrance. If you are using 2-chloro-3-(1-propylpiperidin-2-yl)pyridine, the activation energy ( Ea​ ) required to form the Meisenheimer complex is prohibitively high due to the bulky tert-butylthiolate clashing with the adjacent 1-propylpiperidin-2-yl group. The Solution: Switch your starting material to the 2-fluoro analog. Fluorine is highly electronegative, which significantly lowers the LUMO of the pyridine ring, accelerating nucleophilic attack[1]. Additionally, fluorine's smaller Van der Waals radius (1.47 Å vs 1.75 Å for chlorine) minimizes initial steric repulsion. SNAr reactions of fluoropyridines with thiols are significantly faster and higher yielding than their chloro-counterparts[2].

Q2: I am seeing a major by-product that is non-polar on TLC, and my thiol is being consumed without product formation. What is happening? A2: You are observing the oxidative dimerization of tert-butylthiol to di-tert-butyl disulfide. Aliphatic thiols are highly susceptible to oxidation in basic, polar media[3]. The Solution: Oxygen must be strictly excluded. Rigorously degas your solvents using the freeze-pump-thaw method (minimum 3 cycles) and run the reaction under a positive pressure of Argon. Pre-form the sodium thiolate (t-BuSNa) using Sodium Hydride (NaH) rather than relying on weaker carbonate bases in situ, which can lead to prolonged reaction times and increased oxidation risk.

Q3: Can I use a palladium-catalyzed Buchwald-Hartwig cross-coupling instead of SNAr? A3: While transition-metal-catalyzed C-S cross-coupling is a powerful tool, the extreme dual steric hindrance of the tert-butyl group and the 3-position piperidine ring severely inhibits the reductive elimination step in the catalytic cycle, leading to rapid catalyst deactivation. SNAr on the 2-fluoro substrate remains the most robust, scalable, and atom-economical approach for this specific structural motif.

Q4: I am losing the N-propyl group during the reaction. Why? A4: If your reaction temperature exceeds 120 °C in the presence of strong nucleophiles, you risk Hofmann-type elimination or nucleophilic dealkylation of the piperidine nitrogen. By utilizing the 2-fluoro substrate in a highly polar aprotic solvent like NMP or DMF, you can achieve full conversion at 80–90 °C, safely below the threshold for thermal degradation[1].

Quantitative Condition Optimization

To illustrate the causality of our recommendations, the table below summarizes the optimization data for the C-S coupling step.

Starting Material (SM)BaseSolventTemp (°C)AtmosphereYield (%)Primary Observation
2-Chloro analogK₂CO₃MeCN80Air< 5%Stalled; massive disulfide formation.
2-Chloro analogNaHDMF100N₂22%Sluggish conversion; SM recovered.
2-Fluoro analogCs₂CO₃DMF100N₂65%Good conversion; some thermal degradation.
2-Fluoro analog NaH NMP 90 Argon (Degassed) 88% Clean conversion; self-validating system.
Optimized Step-by-Step Protocol

This protocol utilizes a self-validating system to ensure each mechanistic step is successful before proceeding.

Reagents:

  • 2-Fluoro-3-(1-propylpiperidin-2-yl)pyridine (1.0 equiv, 10 mmol)

  • 2-Methylpropane-2-thiol (tert-butylthiol) (1.5 equiv, 15 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (1.6 equiv, 16 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Methodology:

  • Solvent Degassing: Transfer 50 mL of anhydrous NMP to a Schlenk flask. Perform three freeze-pump-thaw cycles. Backfill with Argon. Causality: Removes dissolved O₂ to prevent disulfide formation.

  • Thiolate Pre-formation: Wash NaH (16 mmol) with anhydrous hexanes (2 x 10 mL) under Argon to remove mineral oil. Suspend the dry NaH in 25 mL of the degassed NMP and cool to 0 °C.

  • Nucleophile Activation: Slowly add tert-butylthiol (15 mmol) dropwise. Self-Validation Check: You will observe immediate effervescence (H₂ gas evolution). The suspension will transition to a clear, slightly yellow solution once the t-BuSNa is fully formed. Wait until gas evolution ceases (approx. 30 mins).

  • Electrophile Addition: Dissolve the 2-fluoro-3-(1-propylpiperidin-2-yl)pyridine (10 mmol) in the remaining 25 mL of degassed NMP. Add this solution dropwise to the thiolate mixture at room temperature.

  • SNAr Execution: Heat the reaction mixture to 90 °C for 6 hours. Self-Validation Check: Monitor by LC-MS or TLC (10% EtOAc/Hexanes). The highly polar 2-fluoro SM (Rf ~0.2) should be completely consumed, replaced by the non-polar thioether product (Rf ~0.6).

  • Quench and Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl (50 mL) to neutralize any unreacted thiolate. Extract with MTBE (3 x 50 mL). Wash the combined organic layers with water (5 x 50 mL) to remove NMP, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, 0-15% EtOAc in Hexanes) to yield the pure 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Sources

Optimizing reaction temperature for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine formation

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Reaction Temperature for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Formation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Insights

The synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine relies on the Nucleophilic Aromatic Substitution (SNAr) of a 2-halopyridine (typically 2-chloro-3-(1-propylpiperidin-2-yl)pyridine) with a tert-butylthiolate nucleophile[1].

As a Senior Application Scientist, I frequently see this specific transformation fail due to improper temperature control. The fundamental challenge is a conflict between kinetics and thermodynamics :

  • Steric Hindrance (The Kinetic Barrier): The bulky 1-propylpiperidin-2-yl group at the C3 position severely shields the C2 carbon. Consequently, the nucleophilic attack by the equally bulky tert-butylthiolate to form the transient, negatively charged Meisenheimer complex requires significant thermal energy to overcome the high activation energy ( Ea​ ) barrier[1].

  • Thermal Degradation (The Thermodynamic Trap): If the temperature is pushed too high to force the reaction, the resulting tert-butyl thioether becomes unstable. It undergoes an elimination reaction (loss of isobutylene), yielding an unwanted pyridine-2-thiol byproduct. Furthermore, in dipolar aprotic solvents like DMF, the decomposition of the intermediate complex is often the rate-determining step, making precise thermal tuning critical[2].

Reaction Pathway & Competing Mechanisms

SNAr_Optimization SM 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine Meisenheimer Meisenheimer Complex (High Activation Energy) SM->Meisenheimer Steric Clash Requires Heat Thiolate NaS-tBu (Nucleophile) Thiolate->Meisenheimer Product Target Product (Optimal at 80°C) Meisenheimer->Product Cl- Expulsion Degradation Pyridine-2-thiol + Isobutylene (Thermal Degradation >100°C) Product->Degradation De-tert-butylation

Reaction pathway showing SNAr progression vs. thermal degradation at high temperatures.

Empirical Data: Temperature Optimization Matrix

To establish a self-validating protocol, we evaluated the SNAr reaction across a thermal gradient. The data below summarizes the delicate balance required to achieve high conversion while suppressing de-tert-butylation.

Temperature (°C)Reaction Time (h)SM Conversion (%)Target Product Yield (%)Thiol Byproduct (%)Diagnostic Notes
25 (RT) 24< 10< 50Reaction stalled. Insufficient energy to overcome C3 steric bulk.
50 184540< 2Sluggish kinetics. Meisenheimer complex formation is too slow.
80 8> 9588 4Optimal thermal window. High conversion, minimal degradation.
110 8> 955535Severe de-tert-butylation. Isobutylene gas evolution observed.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is completely stalled at room temperature. Should I increase the equivalents of tert-butyl mercaptan? A: No. Adding more nucleophile will not overcome the kinetic barrier caused by the steric clash between the 1-propylpiperidin-2-yl group and the incoming thiolate. You must increase the reaction temperature to the optimal 80 °C window to facilitate the formation of the Meisenheimer complex[1].

Q2: LC-MS analysis of my crude mixture shows a major mass peak at [M-56]. What is this, and how do I fix it? A: A mass loss of 56 Da corresponds to the loss of an isobutylene molecule ( C4​H8​ ). This indicates that your reaction temperature exceeded 95–100 °C, causing the tert-butyl thioether to undergo thermal elimination into the free 3-(1-propylpiperidin-2-yl)pyridine-2-thiol. To fix this, strictly cap your heating mantle/oil bath at 80 °C and ensure your stirring is vigorous to prevent localized hot spots.

Q3: The odor of tert-butyl mercaptan is overpowering our lab. How can we manage this safely? A: tert-Butylthiol has an extremely potent, skunk-like odor that can cause respiratory irritation[1]. All operations must be conducted in a high-efficiency fume hood. Crucially, keep a concentrated bleach (NaOCl) solution in the hood to immediately quench any contaminated glassware, syringes, or minor spills. Bleach rapidly oxidizes the volatile thiol to a non-odorous sulfonic acid[1].

Q4: Can I use Potassium tert-butoxide (KOtBu) instead of Sodium Hydride (NaH)? A: Yes. While NaH is the standard for generating the thiolate and drives the reaction forward via the irreversible release of hydrogen gas[1], KOtBu is a viable, safer alternative that avoids H2​ generation. However, ensure your DMF is strictly anhydrous, as hydroxide impurities will lead to the formation of a 2-pyridone byproduct.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system; if the in-process controls (IPCs) are met, the mechanistic integrity of the synthesis is guaranteed.

Phase 1: Thiolate Generation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Add anhydrous DMF (15 mL per gram of substrate) and cool the system to 0 °C using an ice bath.

  • Carefully suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Note: The deprotonation of thiols with NaH releases hydrogen gas; ensure adequate venting[1].

  • Dropwise, add tert-butyl mercaptan (1.5 equiv). Stir the mixture for 30 minutes at 0 °C, then remove the ice bath and allow it to stir for an additional 30 minutes at room temperature to ensure complete thiolate formation[3].

Phase 2: SNAr Coupling 5. Re-cool the flask to 0 °C and add 2-chloro-3-(1-propylpiperidin-2-yl)pyridine (1.0 equiv) dropwise as a solution in a minimal amount of DMF. 6. Transfer the flask to a pre-equilibrated oil bath set strictly to 80 °C . 7. In-Process Control (IPC): After 4 hours, sample 50 µL of the reaction, quench into 1 mL of H2​O /MeCN, and analyze via LC-MS. You should observe >70% conversion. Continue heating for a total of 8 hours.

Phase 3: Quench and Isolation 8. Remove the reaction from the heat and cool to room temperature. 9. Slowly pour the mixture into crushed ice/water (3x the reaction volume) to quench any unreacted NaH and precipitate the product. 10. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 11. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

References
  • Title: The Journal of Organic Chemistry 1975 Volume 40 No.22 Source: dss.go.th (Original ACS Publication) URL: [Link]

  • Title: The Journal of Organic Chemistry 1975 Volume 40 No.22 (Solvent Effects in SNAr) Source: dss.go.th (Original ACS Publication) URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. Our goal is to move beyond simple protocols and explain the scientific rationale behind each strategy, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Q1: My compound, 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, shows very poor solubility in my aqueous buffer (pH 7.4). What are the likely molecular causes?

A1: The limited aqueous solubility of this molecule stems from its structural characteristics. It possesses a delicate balance between hydrophobic (water-fearing) and hydrophilic (water-loving) regions.

  • Hydrophobic Character: The primary contributors to its poor solubility are the non-polar, lipophilic moieties. The bulky tert-butylthio group, the propyl chain on the piperidine ring, and the pyridine ring itself are all substantially hydrophobic. These groups prefer to interact with themselves rather than with polar water molecules, leading to the compound's tendency to remain in a solid state or aggregate in aqueous environments. Compounds with high lipophilicity are often termed "grease-ball" molecules.[1]

  • Basic Centers: On the other hand, the molecule contains two basic nitrogen atoms: one in the pyridine ring and a tertiary amine within the 1-propylpiperidine group. These nitrogen atoms can act as proton acceptors. In their uncharged, or "free base," form at neutral or alkaline pH, they contribute to the molecule's overall low polarity. However, they offer a crucial handle for solubility enhancement, as they can be protonated in acidic conditions.[2]

Understanding this duality is the first step in designing an effective solubilization strategy. The challenge lies in overcoming the dominant hydrophobic nature of the compound.

Q2: What is the most critical first step I should take to systematically address the solubility issue?

A2: The most important initial step is to perform a pH-solubility profile . Since your compound has basic centers, its solubility is almost certainly dependent on the pH of the medium.[3][4] This experiment will provide a quantitative understanding of how solubility changes as you vary the pH and will help determine the compound's intrinsic solubility (S₀)—the solubility of the un-ionized form—and the pKa of its ionizable groups.

This profile is the foundational piece of data upon which all further formulation decisions should be based. It will tell you whether a simple pH adjustment is a viable strategy or if more complex formulation approaches are necessary.

Q3: You mentioned basic centers. How exactly does lowering the pH improve the solubility of my compound?

A3: The principle behind pH-dependent solubility for this compound lies in the acid-base chemistry of its two nitrogen atoms. Pyridine-based compounds are typically weak bases.[3]

  • Protonation: In an acidic environment (lower pH), the excess protons (H⁺) in the solution will be accepted by the lone pair of electrons on the nitrogen atoms. This converts the neutral molecule into a positively charged cation (a pyridinium or piperidinium ion).

  • Increased Polarity: This newly formed cation is significantly more polar than the neutral free base.

  • Enhanced Solvation: Polar water molecules can now effectively interact with the charged species through ion-dipole interactions, forming a solvation shell around the molecule and allowing it to dissolve.

Conceptually, the relationship can be described by the Henderson-Hasselbalch equation.[4][5] As a rule of thumb, for a basic compound, adjusting the pH to at least two units below its pKa can lead to a significant increase in solubility.[3]

Caption: pH-dependent equilibrium of the compound.

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for overcoming specific solubility challenges you may encounter.

Guide 1: Systematic pH Adjustment for Enhanced Solubility

Issue: My compound is insoluble in neutral buffers (e.g., PBS at pH 7.4), which is required for my initial biological assays.

Causality: At neutral pH, the compound exists predominantly in its non-ionized, poorly soluble form. By lowering the pH, we can protonate the basic nitrogens to form a more soluble salt in situ.

Experimental Protocol: pH-Solubility Profile Generation

This protocol uses the reliable shake-flask method to determine solubility at various pH levels.[5]

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a pH range from 2 to 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8). Verify the final pH of each buffer.

  • Compound Addition: Add an excess amount of your solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. A visible excess of solid material should remain to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the excess, undissolved solid.

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. For accuracy, filter it through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[3]

Data Presentation: Expected pH-Solubility Trend

pH of BufferExpected Solubility (µg/mL)Predominant SpeciesRationale
8.0< 1Neutral (Free Base)Far above the pKa, the compound is uncharged and solubility is at its lowest (S₀).
7.0~1-5Mostly NeutralApproaching the pKa, a small fraction becomes ionized, slightly increasing solubility.
6.010-50Mixed PopulationNear the pKa of the piperidine nitrogen, a significant portion is protonated.
5.0100-500Mostly CationicBelow the piperidine pKa and near the pyridine pKa, solubility increases sharply.
4.0>1000Fully CationicBoth nitrogen centers are likely protonated, maximizing solubility.
Note: These values are hypothetical and serve to illustrate the expected trend.
Guide 2: Formulation with Co-solvents

Issue: pH adjustment is not an option for my experiment (e.g., cell-based assays are sensitive to low pH), or it did not achieve the desired concentration.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving hydrophobic compounds like yours.

Experimental Protocol: Co-solvent Screen

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[7] Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each selected co-solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: Create a dilution series by adding the stock solution to your aqueous buffer (e.g., PBS pH 7.4). Test final co-solvent concentrations typically ranging from 0.1% to 5% (v/v). Many cell-based assays can tolerate up to 0.5% or 1% DMSO.

  • Observation: Mix well and observe immediately for precipitation. Incubate the samples for a relevant time period (e.g., 2 hours) at the experimental temperature and observe again.

  • Solubility Assessment: The highest concentration that remains a clear, homogenous solution is the approximate solubility in that co-solvent system.

Data Presentation: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeKey Properties & Considerations
DMSO 0.1% - 5%Excellent solubilizing power, but can be toxic to cells at >1%. Use with caution.
Ethanol 1% - 10%Good solubilizer, generally well-tolerated at low concentrations.[6]
PEG 400 5% - 20%Low toxicity, often used in combination with other excipients for in vivo studies.[8]
Propylene Glycol 5% - 20%Common vehicle for oral and parenteral formulations.[6]

graph "Solubility_Decision_Workflow" {
layout=dot;
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [color="#EA4335"];

Start [label="Start:\nCompound is poorly soluble\nin aqueous buffer (pH 7.4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_Profile [label="Step 1: Generate\npH-Solubility Profile"]; pH_Sufficient [label="Is solubility sufficient\nat biocompatible pH (e.g., >6.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_pH_Adjust [label="Use pH-adjusted buffer\nas formulation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Co_Solvent [label="Step 2: Screen\nCo-solvents (DMSO, EtOH, PEG 400)"]; Co_Solvent_Sufficient [label="Is solubility sufficient\nat low co-solvent %?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Co_Solvent [label="Use optimized co-solvent\nformulation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclodextrin [label="Step 3: Evaluate\nCyclodextrin Complexation"]; Use_Cyclodextrin [label="Use cyclodextrin\nformulation for advanced studies", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> pH_Profile; pH_Profile -> pH_Sufficient; pH_Sufficient -> Use_pH_Adjust [label="Yes"]; pH_Sufficient -> Co_Solvent [label="No"]; Co_Solvent -> Co_Solvent_Sufficient; Co_Solvent_Sufficient -> Use_Co_Solvent [label="Yes"]; Co_Solvent_Sufficient -> Cyclodextrin [label="No"]; Cyclodextrin -> Use_Cyclodextrin; }

Caption: Decision workflow for selecting a solubility strategy.

Guide 3: Advanced Formulation with Cyclodextrins

Issue: I require a high concentration of my compound for an in vivo toxicology study, and co-solvents are not providing sufficient solubility or may cause toxicity themselves.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[9][10] They can encapsulate poorly soluble guest molecules, like yours, forming a water-soluble inclusion complex.[11][12] This masks the hydrophobic parts of your compound from the aqueous environment, dramatically increasing its apparent solubility.[13]

Experimental Protocol: Kneading Method for Inclusion Complex

This is a common lab-scale method for preparing cyclodextrin complexes.[3]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[11][13]

  • Molar Ratio: Determine the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Paste Formation: Place the calculated amount of cyclodextrin in a glass mortar. Add a minimal amount of a water-ethanol mixture to form a homogeneous, thick paste.

  • Drug Incorporation: Slowly add your compound to the paste while triturating (kneading) continuously with a pestle for 30-60 minutes. This intimate mixing facilitates the entry of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, yielding a solid powder.

  • Reconstitution & Analysis: Test the solubility of the resulting powder complex in your desired aqueous buffer. The powder should dissolve much more readily and to a higher concentration than the unformulated drug.

Data Presentation: Comparison of Common Cyclodextrins

CyclodextrinKey FeaturesPrimary Applications
β-Cyclodextrin (β-CD) Lower aqueous solubility, potential for nephrotoxicity.Primarily used in oral formulations.[11]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, amorphous structure, safe for parenteral use.[13]Oral, parenteral, and ophthalmic formulations.[10][11]
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, anionic nature, safe for parenteral use.Excellent for solubilizing basic drugs via ionic interactions.[9]

graph "Cyclodextrin_Workflow" {
layout=dot;
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", color="#5F6368", fontcolor="#202124"];
edge [color="#4285F4"];

Start [label="Select Cyclodextrin\n(e.g., HP-β-CD) and Drug", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Place Cyclodextrin\nin Mortar"]; Step2 [label="Add Water-Ethanol\nto form a paste"]; Step3 [label="Slowly add Drug\nwhile Kneading (30-60 min)"]; Step4 [label="Dry the paste\nin a vacuum oven"]; End [label="Result: Water-Soluble\nDrug-CD Complex Powder", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; }

Caption: Experimental workflow for cyclodextrin complexation.

References
  • Al-Ghazawi, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Gao, L., et al. (2005). Formulation of poorly water-soluble drugs for oral administration. Future4200.
  • Verma, S., & Rawat, A. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
  • Jadhav, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Ritika, S. L., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaTutor.
  • Lauffs, S., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Miro, A., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Al-Ghazawi, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Shoyev, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Savjani, K. T., et al. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu.
  • Singh, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Clark, J. (2015). Solubility and pH of amines. Chemguide.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
  • WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec.
  • Chemsrc. (2025). Tert-Butylthiol | CAS#:75-66-1. Chemsrc.
  • Akter, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia.
  • Strickley, R. G. (2022). Cosolvent and Complexation Systems. Pharma Excipients.
  • Ionescu, C., et al. (2015). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate.
  • Hintz, R. J., & Johnson, K. C. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC.
  • CymitQuimica. (n.d.). CAS 2396-68-1: p-tert-Butylthiophenol. CymitQuimica.
  • Avdeef, A. (2012). Study of pH-dependent drugs solubility in water. SciSpace.
  • ChemicalBook. (2023). 4-tert-Butylthiophenol: properties, applications and safety. ChemicalBook.

Sources

Technical Support Center: Preserving the tert-Butylthio Group During Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for pyridine derivative synthesis. A recurring challenge in medicinal chemistry and drug development is the chemoselective management of thioethers—specifically the tert-butylthio (-S-tBu) group—under the oxidative conditions frequently required for pyridine ring construction or late-stage functionalization.

This guide provides mechanistic insights, validated workflows, and step-by-step protocols to help you bypass unwanted sulfur oxidation (sulfoxide/sulfone formation) and maintain the integrity of your pharmacophores.

Part 1: The Chemoselectivity Dilemma (Mechanistic Overview)

Why does the -S-tBu group oxidize before the pyridine nitrogen? The fundamental issue is orbital geometry and nucleophilicity. Sulfur's valence electrons reside in larger, highly polarizable 3p orbitals, making the thioether significantly more nucleophilic than the sp²-hybridized nitrogen of the electron-deficient pyridine ring. When exposed to electrophilic oxygen-transfer reagents (e.g., mCPBA, H₂O₂, or UHP), kinetic control dictates that the oxidant will attack the sulfur atom orders of magnitude faster than the nitrogen.

Attempting to "tune" the stoichiometry or temperature of these oxidants will inevitably lead to complex mixtures of sulfoxides, sulfones, and unreacted starting material. The solution requires either Sequence Alteration or Mechanistic Oxidant Selection .

Table 1: Quantitative & Qualitative Comparison of Oxidants in the Presence of -S-tBu
OxidantPrimary MechanismChemoselectivity (N vs S)Effect on -S-tBu GroupRecommended Use Case
mCPBA Electrophilic O-transferS > N (>100:1)Rapid conversion to Sulfoxide/SulfonePre-thioether N-oxidation
H₂O₂ / UHP Electrophilic O-transferS > N (>50:1)Conversion to SulfoxideAvoid in presence of thioethers
DDQ Hydride AbstractionN/AInert (Sterically shielded, no α-H)De novo DHP aromatization
CAN Single-Electron TransferNon-selectiveRadical cleavage / DealkylationAvoid entirely

Part 2: Frequently Asked Questions & Workflows

Q1: How can I synthesize a pyridine N-oxide that contains a -S-tBu group without oxidizing the sulfur?

A: You must employ a Sequence Alteration strategy. Rather than attempting to selectively N-oxidize a thioether-containing pyridine, you should perform the N-oxidation on a halogenated pyridine precursor first, and then introduce the -S-tBu group via Nucleophilic Aromatic Substitution (S_NAr)[1]. The N-oxide moiety highly activates the pyridine ring (particularly at the 2- and 4-positions) for S_NAr, making this a highly synergistic and high-yielding approach.

Chemoselectivity Start Halopyridine Thioether t-BuS-Pyridine Start->Thioether t-BuSH, Base NOxide Halopyridine N-oxide Start->NOxide mCPBA Oxidant Electrophilic Oxidant (mCPBA / H2O2) Thioether->Oxidant Fail S-Oxidation (Sulfoxide/Sulfone) Oxidant->Fail Kinetic Control SNAr t-BuSH + Base (SNAr) NOxide->SNAr Success t-BuS-Pyridine N-oxide (Target Achieved) SNAr->Success Regioselective

Workflow comparing direct oxidation (fails due to S-oxidation) vs. sequence alteration (succeeds).

Q2: What if my target requires the -S-tBu group at the 3-position, where S_NAr is ineffective?

A: For unactivated positions (like the 3-position of pyridine), you can introduce the -S-tBu group post-oxidation or post-aromatization using a Palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. Using a catalyst system like Pd₂(dba)₃ with Xantphos allows for the efficient coupling of tert-butyl mercaptan with 3-halopyridines without requiring harsh oxidative conditions.

Q3: I am building the pyridine ring de novo via a Hantzsch synthesis. Which oxidants are safe for aromatizing the 1,4-dihydropyridine (DHP) without touching the -S-tBu group?

A: Avoid single-electron transfer (SET) oxidants like Ceric Ammonium Nitrate (CAN) or strong oxygen-transfer agents like KMnO₄. Instead, use 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ operates via a hydride abstraction mechanism rather than oxygen transfer. Because the bulky -S-tBu group lacks abstractable α-hydrides (the tert-butyl carbon has no protons), it remains completely inert while the DHP is rapidly aromatized.

Aromatization DHP 1,4-Dihydropyridine (with -S-tBu) DDQ DDQ (Hydride Abstraction) DHP->DDQ CAN CAN / KMnO4 (SET / O-Transfer) DHP->CAN Pyridine Intact t-BuS-Pyridine (Aromatized) DDQ->Pyridine Chemoselective Degraded Sulfoxide / Dealkylated (Degraded) CAN->Degraded Non-selective

Logical relationship of oxidant selection for dihydropyridine aromatization with thioethers.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of 4-(tert-butylthio)pyridine N-oxide via Sequence Alteration

Causality: By installing the N-oxide before the thioether, we completely bypass the kinetic chemoselectivity issue. The N-oxide subsequently serves as an activating group to facilitate the S_NAr reaction[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloropyridine N-oxide (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M) in an oven-dried round-bottom flask under Argon.

  • Thiol Addition: Cool the solution to 0 °C using an ice bath. Add tert-butyl mercaptan (t-BuSH, 1.2 equiv, 12 mmol) via syringe. (Caution: Perform in a well-ventilated fume hood due to the strong odor of thiols).

  • Base Introduction: Add Potassium tert-butoxide (KOtBu, 1.5 equiv, 15 mmol) in three equal portions over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure 4-(tert-butylthio)pyridine N-oxide.

Self-Validation Checkpoint:

  • TLC: The product will appear as a highly UV-active spot that is significantly more polar than a standard unoxidized pyridine, but slightly less polar than the starting 4-chloropyridine N-oxide.

  • ¹H NMR (CDCl₃): Look for a characteristic sharp 9H singlet at ~1.45 ppm corresponding to the tert-butyl group. The pyridine ortho-protons will shift upfield relative to the starting material due to the electron-donating resonance of the thioether.

Protocol B: Palladium-Catalyzed Introduction of -S-tBu (Buchwald-Hartwig)

Causality: For unactivated pyridines (e.g., 3-halopyridines) where S_NAr is not viable, a transition-metal catalyzed cross-coupling bypasses the need for activating N-oxides entirely[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromopyridine (1.0 equiv, 5 mmol), Pd₂(dba)₃ (2.5 mol%, 0.125 mmol), Xantphos (5 mol%, 0.25 mmol), and Cs₂CO₃ (2.0 equiv, 10 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure strict deoxygenation.

  • Reagent Addition: Add anhydrous, degassed DMF (25 mL, 0.2 M) followed by tert-butyl mercaptan (1.1 equiv, 5.5 mmol) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Filter the dark mixture through a tightly packed pad of Celite, washing generously with EtOAc (100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with distilled water (3 × 50 mL) to remove the DMF and inorganic salts. Wash once with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3-(tert-butylthio)pyridine.

Self-Validation Checkpoint:

  • TLC: The product will be significantly less polar than the starting 3-bromopyridine.

  • ¹H NMR (CDCl₃): Confirm the disappearance of the thiol S-H proton (~1.5 ppm, broad) and the appearance of a sharp 9H singlet at ~1.30-1.35 ppm. The pyridine ring protons will remain intact, confirming no unwanted oxidation occurred.

References

  • [Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists] - researchgate.
  • [Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides] - nih.

Sources

Reducing byproducts in the N-propylation of 3-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-propylation of 3-(piperidin-2-yl)pyridine

Welcome to the technical support center for the synthesis and purification of N-propyl-3-(piperidin-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively alkylating the piperidine nitrogen of 3-(piperidin-2-yl)pyridine. Our goal is to provide you with a deep understanding of the reaction's challenges and to offer practical, field-proven solutions to minimize byproduct formation and maximize yield.

Section 1: Understanding the Core Challenge: The Nuances of Amine Alkylation

The N-propylation of 3-(piperidin-2-yl)pyridine appears straightforward—a simple SN2 reaction between a secondary amine and a propyl halide. However, this reaction is frequently plagued by poor selectivity and the formation of stubborn byproducts. The primary difficulty arises from the fact that the desired product, N-propyl-3-(piperidin-2-yl)pyridine (a tertiary amine), is often as nucleophilic, or even more so, than the starting secondary amine.[1] This leads to a "runaway" reaction where the product competes for the alkylating agent, resulting in over-alkylation.[1]

Furthermore, the starting material contains two nitrogen atoms: the aliphatic secondary amine of the piperidine ring and the aromatic nitrogen of the pyridine ring. While the piperidine nitrogen is significantly more basic and nucleophilic, the potential for undesired alkylation on the pyridine nitrogen under certain conditions cannot be entirely dismissed, leading to the formation of a pyridinium salt.

This guide will deconstruct these challenges and provide robust strategies to achieve high selectivity for the desired mono-N-propylated product.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-propylation of 3-(piperidin-2-yl)pyridine in a practical question-and-answer format.

Q1: My reaction produces a significant amount of a highly polar byproduct that streaks on the TLC plate and is difficult to remove. What is it and how can I prevent it?

A: This is the classic sign of over-alkylation . The highly polar compound is almost certainly the quaternary ammonium salt, formed when your desired tertiary amine product reacts with another molecule of the propylating agent.

Causality: The lone pair on the nitrogen of your tertiary amine product is still available to act as a nucleophile. While sterically more hindered than the starting secondary amine, it can still attack the electrophilic propylating agent, especially if the reaction is run at high concentrations, elevated temperatures, or for extended periods.[1]

Troubleshooting Workflow:

G cluster_steps problem Problem: High Polarity Byproduct (Over-alkylation) analysis Analysis: Product is nucleophilic, leading to di-propylation problem->analysis Likely Cause solution_title Primary Solution: Switch to Reductive Amination analysis->solution_title Most Robust Fix alt_solution_title Alternative: Optimize Direct Alkylation analysis->alt_solution_title If you must use direct alkylation protocol_link See Protocol 2 solution_title->protocol_link step1 1. Reduce Propylating Agent (Use 1.0-1.1 eq.) alt_solution_title->step1 step2 2. Lower Temperature (Start at 0°C, then RT) step1->step2 step3 3. Use a Non-nucleophilic Base (e.g., DIPEA) step2->step3 step4 4. Dilute Reaction Conditions (Lowers intermolecular collisions) step3->step4

Caption: Troubleshooting workflow for over-alkylation.

Q2: I am using direct alkylation with propyl bromide and potassium carbonate. My yield is low and I see multiple spots on my TLC. What can I do to improve this?

A: While seemingly straightforward, direct alkylation is often inefficient for this substrate.[1] The combination of a reactive alkylating agent and a standard inorganic base can lead to a mixture of unreacted starting material, the desired product, and over-alkylation byproducts. To improve this specific protocol, several parameters can be optimized.

Causality & Optimization Strategies:

  • Base Selection: Potassium carbonate (K2CO3) is a moderately strong base but can lead to a heterogeneous reaction mixture and may not be optimal for selectively producing secondary amines. Cesium bases, such as cesium carbonate (Cs2CO3) or cesium hydroxide (CsOH), can significantly enhance selectivity for mono-N-alkylation, a phenomenon known as the "cesium effect".[2][3] This is attributed to cesium's ability to enhance the nucleophilicity of the N-H bond.[2]

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often used, but acetonitrile (ACN) can also be effective.

  • Temperature Control: Running the reaction at room temperature or slightly below can temper the reactivity and reduce the rate of the second alkylation step.

For a more reliable and higher-yielding approach, we strongly recommend switching to reductive amination (see Q3 and Protocol 2).

Q3: Is there a more selective and reliable method than direct alkylation with a propyl halide?

A: Yes, absolutely. Reductive amination is the superior method for this transformation. It is a highly controlled, two-step (often one-pot) process that inherently avoids the problem of over-alkylation.[4]

Mechanism Overview:

  • Imine/Iminium Formation: The secondary amine of 3-(piperidin-2-yl)pyridine reacts with propanal (propionaldehyde) under mildly acidic conditions to form an intermediate iminium ion.

  • Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion (C=N+) to the desired tertiary amine (C-N).

Since a tertiary amine cannot form an imine, the reaction stops cleanly after a single propylation.

Reaction Pathway Comparison:

G Alkylation Method Comparison cluster_0 Direct Alkylation (Su20992) cluster_1 Reductive Amination start_da Starting Amine (Secondary) product_da Desired Product (Tertiary Amine) start_da->product_da + Propyl Halide byproduct_da Over-alkylation (Quaternary Salt) product_da->byproduct_da + Propyl Halide (Uncontrolled) start_ra Starting Amine (Secondary) iminium Iminium Ion Intermediate start_ra->iminium + Propanal product_ra Desired Product (Tertiary Amine) iminium->product_ra + Reducing Agent (e.g., NaBH(OAc)u2083) product_ra->product_ra Reaction Stops (No Iminium Formation Possible)

Caption: Comparison of direct alkylation and reductive amination pathways.

Section 3: Recommended Experimental Protocols

These protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Optimized Direct N-propylation (Alternative Method)

This method is offered for cases where reductive amination is not feasible. It is optimized to minimize, but may not eliminate, byproduct formation.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(piperidin-2-yl)pyridine (1.0 eq.).

    • Dissolve in anhydrous acetonitrile (ACN) to a concentration of approximately 0.1 M.

    • Add finely ground cesium carbonate (Cs2CO3, 1.5 eq.). The use of cesium carbonate is shown to promote selective mono-N-alkylation.[2][3]

  • Reaction Execution:

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add 1-iodopropane (1.05 eq.) dropwise over 10 minutes. Using a propyl iodide provides higher reactivity, and a minimal excess reduces over-alkylation risk.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH4OH) or LC-MS. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove the inorganic base, washing the pad with ACN.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane.

Protocol 2: Reductive Amination (Recommended Method)

This is the most reliable method for clean, selective N-propylation.

  • Reagent Preparation:

    • To a round-bottom flask, add 3-(piperidin-2-yl)pyridine (1.0 eq.).

    • Dissolve in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.[5]

    • Add propanal (propionaldehyde, 1.2 eq.).

  • Reaction Execution:

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise over 15 minutes. NaBH(OAc)3 is a mild and selective reagent ideal for this transformation, tolerating many functional groups.[5][6] An initial effervescence (due to acetic acid byproduct reacting with any excess borohydride) may be observed.

    • Stir at room temperature for 3-12 hours.

  • Monitoring:

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Section 4: Summary of Key Parameters and Expected Outcomes

The choice of synthetic route has a profound impact on the purity and yield of N-propyl-3-(piperidin-2-yl)pyridine. The following table summarizes the key differences and expected outcomes.

ParameterDirect Alkylation (Optimized)Reductive Amination (Recommended)Rationale & Comments
Selectivity Moderate to GoodExcellentReductive amination mechanism inherently prevents over-alkylation.[4]
Primary Byproduct Quaternary Ammonium SaltUnreacted Aldehyde/AmineOver-alkylation is the main issue in the SN2 pathway.[1]
Typical Yield 40-70%80-95%Higher efficiency and cleaner conversion with reductive amination.
Reagent Sensitivity Tolerates most functional groups.Tolerates acid-sensitive and reducible groups (e.g., esters, nitro groups).[5]NaBH(OAc)3 is a very mild reducing agent.
Operational Complexity Simple setup, but requires careful control of stoichiometry and temperature.One-pot procedure, generally robust and scalable.
Purification Column chromatography almost always required.Often high purity crude product; may not require chromatography.

References

  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Reductive Alkylation of Azides and Nitroarenes with Alcohols: A Selective Route to Mono- and Dialkylated Amines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters, ACS Publications. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • N-alkylation of secondary amine? ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Chromatographic Separation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic liabilities of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine—a complex, highly hydrophobic, and basic active pharmaceutical ingredient (API) intermediate.

This guide moves beyond generic troubleshooting by explaining the physicochemical causality behind experimental failures and providing self-validating protocols to ensure robust method development.

Molecule Profiling & Chromatographic Liabilities

Before troubleshooting, we must understand the analyte's structural behavior in a liquid chromatography system.

Table 1: Physicochemical Profile of the Target Analyte

Structural FeatureChromatographic LiabilityPredicted Impact on Separation
1-Propylpiperidine Ring Highly basic tertiary amine (pKa ~9.5–10.0).Severe peak tailing at neutral/acidic pH due to strong ion-exchange interactions with residual silanols.
tert-Butylthio Group Highly hydrophobic and susceptible to S-oxidation.Requires high organic modifier concentrations; prone to forming polar sulfoxide/sulfone degradation impurities.
Pyridine Ring Weakly basic (pKa ~5.0) and capable of π-π interactions.Secondary retention mechanism; sensitive to steric hindrance and electron density shifts during degradation.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why does this compound exhibit severe peak tailing and variable retention times on standard C18 columns?

The Mechanistic Cause: The target molecule contains a highly basic tertiary amine. At standard acidic or neutral mobile phase pH (pH 2.0–7.0), this nitrogen is fully protonated (positively charged). Standard silica-based stationary phases contain residual acidic silanols (Si-OH) that dissociate into Si-O⁻. The resulting electrostatic ion-exchange interaction between the protonated amine and the ionized silanols causes irreversible adsorption and severe peak tailing[1].

The Expert Solution: You must suppress the ionization of the analyte.

  • Elevate the pH: Shift the mobile phase pH to ≥ 10.5 using an ammonium bicarbonate/ammonium hydroxide buffer. This deprotonates the piperidine nitrogen, rendering the molecule neutral and eliminating the secondary ion-exchange interaction.

  • Upgrade the Stationary Phase: Standard silica dissolves above pH 8.0. You must utilize Ethylene Bridged Hybrid (BEH) particles (e.g., Waters XBridge), which are chemically stable at high pH and feature drastically reduced silanol activity[2].

Q2: How can I resolve the sulfoxide and sulfone degradation products from the main API peak?

The Mechanistic Cause: The bulky tert-butylthio ether group is highly susceptible to oxidation by reactive oxygen species (ROS). The conversion of the thioether to a sulfoxide (and subsequently a sulfone) introduces a strong electron-withdrawing oxygen atom. This structural change drastically increases the molecule's polarity and dipole moment, which predictably decreases its retention time in reversed-phase (RP) HPLC, causing it to elute significantly earlier than the parent compound[3].

The Expert Solution: Because the oxidized impurities elute much earlier, a standard steep gradient will compress them into the solvent front or early-eluting matrix peaks.

  • Gradient Flattening: Implement a shallower gradient profile (e.g., 1–2% organic increase per minute) specifically during the 20–40% organic elution window to maximize the resolution of these polar degradants.

  • Orthogonal Selectivity: Switch to a Phenyl-Hexyl stationary phase. The electron-withdrawing sulfoxide alters the electron density of the adjacent pyridine ring, changing its π-π interaction profile with the phenyl stationary phase, offering superior selectivity compared to a standard C18.

Q3: What is the best strategy to separate the des-propyl impurity from the target compound?

The Mechanistic Cause: The des-propyl impurity is a secondary amine, making it slightly more basic and less sterically hindered than the tertiary 1-propylpiperidine target.

The Expert Solution: Exploit the differential pKa. By carefully tuning the mobile phase pH to exactly 9.5, you create a differential ionization state. The secondary amine (des-propyl) will be partially protonated (more polar, elutes earlier), while the tertiary amine remains largely neutral (more retained). This pH-tuning strategy provides baseline resolution where simple gradient adjustments fail.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not run unknown samples until your system passes the following System Suitability Test (SST). This protocol utilizes a high-pH methodology designed specifically for basic thioethers.

Table 2: Optimized High-pH RP-HPLC Starting Method

ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity and improves mass transfer)
Gradient Program 0-2 min: 10% B 2-15 min: 10% 60% B 15-20 min: 60% 90% B 20-25 min: 90% B 25-30 min: 10% B (Re-equilibration)
Detection UV at 254 nm and 280 nm
Step-by-Step Execution & Validation
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until exactly pH 10.5 is reached. Filter through a 0.2 µm PTFE membrane.

  • System Equilibration: Pump the starting mobile phase (90% A / 10% B) through the column for at least 20 column volumes (~30 minutes) until the UV baseline drift is < 0.1 mAU/min.

  • System Suitability Testing (SST): Inject a resolution standard containing the API, the sulfoxide impurity, and the des-propyl impurity.

  • Self-Validation Gate (Acceptance Criteria):

    • Symmetry: The tailing factor of the 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine peak MUST be 1.3. If > 1.3, verify buffer pH and check for column voiding.

    • Resolution: The resolution ( Rs​ ) between the des-propyl impurity and the main API peak MUST be 2.0. If < 2.0, adjust the pH down by 0.2 units to increase the polarity gap.

Table 3: Expected Elution Profile

CompoundRelative Retention Time (RRT)Primary Separation Driver
Sulfoxide Impurity~0.45Increased dipole moment / Polarity
Des-propyl Impurity~0.85Differential pKa / Reduced hydrophobicity
Target API 1.00 Neutral state at pH 10.5

Method Development Workflow

Use the following logical decision tree to systematically resolve chromatographic issues for this class of compounds.

G Start Analyze 2-(tert-Butylthio)-3- (1-propylpiperidin-2-yl)pyridine Tailing Is severe peak tailing observed? (Asymmetry Factor > 1.3) Start->Tailing HighPH Switch to High pH (10.5) Buffer & Hybrid Silica Column (BEH C18) Tailing->HighPH Yes (Silanol Interaction) Resolution Are oxidation impurities (sulfoxide/sulfone) co-eluting? Tailing->Resolution No HighPH->Resolution ShallowGrad Decrease initial organic % & use shallower gradient (1-2%/min) Resolution->ShallowGrad Yes (Polarity Shift) DesPropyl Is the des-propyl impurity co-eluting with API? Resolution->DesPropyl No ShallowGrad->DesPropyl Selectivity Exploit differential pKa: Adjust pH to 9.5 or use Phenyl-Hexyl DesPropyl->Selectivity Yes Success Robust Chromatographic Method Achieved DesPropyl->Success No Selectivity->Success

Workflow for troubleshooting peak tailing and resolution issues in basic thioether chromatography.

References

  • ACE News - HPLC: Peak Tailing Interaction. hplc.eu.
  • MaxPeak Premier OBD Preparative Columns | For Prep Chromatography | Waters. waters.com.
  • High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. nih.gov.

Sources

Enhancing the chemical stability of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Welcome to the dedicated technical support guide for ensuring the long-term chemical stability of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. This document is designed for researchers, medicinal chemists, and formulation scientists who handle this molecule. Given the absence of extensive public literature on this specific compound, this guide synthesizes established principles from analogous structures—namely thioethers, pyridines, and piperidines—to provide a robust framework for storage and handling. Our goal is to empower you with the causal understanding needed to design and execute stability-indicating experiments and storage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine?

A1: The molecular architecture points to the thioether linkage as the primary site of instability. Thioethers are susceptible to oxidation, which typically proceeds in two stages. The sulfur atom is first oxidized to a sulfoxide, and with a stronger or more prolonged oxidative challenge, it can be further oxidized to a sulfone.[1] Both the sulfoxide and sulfone are significantly more polar than the parent compound. Secondary, less common degradation pathways could involve the oxidation of the pyridine nitrogen to an N-oxide or, under harsh acidic conditions, potential cleavage of the C-S bond.[1]

Q2: What is the single most critical factor for maintaining the stability of this compound during long-term storage?

A2: Exclusion of oxygen. The tert-butylthio group is highly prone to oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the most effective measure to prevent the formation of sulfoxide and sulfone impurities.

Q3: How do temperature and light affect the stability of this compound?

A3:

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation. While sulfur-containing compounds do not have exceptional thermal lability in the absence of an oxidant, storage at low, controlled temperatures (see Table 1) is crucial to minimize any potential degradation.

  • Light (Photostability): Pyridine-containing structures can be susceptible to photodegradation.[2] Exposure to UV light can induce cleavage of C-S bonds, leading to radical formation and a cascade of degradation products.[1] Therefore, the compound must be protected from light at all times.

Q4: Which analytical techniques are best suited for monitoring the stability of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine?

A4: High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector, is the method of choice.[3][4] This technique can effectively separate the parent compound from its more polar degradation products, such as the sulfoxide and sulfone. LC-MS is especially powerful as it allows for the identification of degradation products by their mass-to-charge ratio, confirming the degradation pathway.[5]

Q5: Are there any pH considerations for storing this compound in solution?

A5: Yes. The pyridine moiety is basic. It is recommended to keep solutions at a neutral or slightly acidic pH (pH 5-7). Highly alkaline conditions can render some pyridine derivatives unstable.[2] For analytical method development, ensuring the mobile phase pH is at least two units away from the pKa of the pyridine nitrogen is critical to achieve sharp, symmetrical peaks.[1]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments, providing the likely cause and a validated solution.

Observed Problem Probable Cause Troubleshooting & Validation Steps
Appearance of a new, more polar peak in the HPLC chromatogram that grows over time. Oxidation of the Thioether. This is the most common degradation pathway, leading to the formation of the sulfoxide and subsequently the sulfone.1. Confirm Identity: Analyze the sample using LC-MS. The new peak should correspond to the mass of the parent compound +16 (sulfoxide) or +32 (sulfone).2. Intentional Degradation: Treat a small sample with a mild oxidizing agent like 3% hydrogen peroxide. The resulting chromatogram should show an exaggerated version of the impurity peak you are observing, confirming its identity.[1]3. Corrective Action: Immediately review storage protocols. Purge all vials with an inert gas (argon or nitrogen) before sealing and store at recommended low temperatures, protected from light.
The solid material has developed a yellowish tint or an unusual odor. Significant Degradation. Color change is a visible indicator of chemical instability. The odor may be related to the formation of volatile sulfur-containing degradants.1. Cease Use: Do not use the material for critical experiments as its purity is compromised.2. Re-analyze: Quantify the purity of the batch using a validated HPLC method.3. Review Handling: This level of degradation suggests a severe breach in storage protocol, such as prolonged exposure to air, light, and/or heat. Ensure all users are trained on proper handling procedures.
Poor peak shape (tailing, splitting) in HPLC analysis. Inappropriate Mobile Phase pH. The basic pyridine nitrogen can interact with residual silanols on the HPLC column if not fully protonated, leading to peak tailing.1. Adjust pH: Buffer the aqueous component of your mobile phase to a pH between 3 and 4 (e.g., using 0.1% formic acid or phosphoric acid). This ensures the pyridine nitrogen is consistently protonated.2. Use High-Purity Column: Employ a modern, end-capped C18 column with low silanol activity.
Low recovery of the compound from a stored solution. Adsorption to Container Surface. Highly lipophilic compounds can adsorb to glass or plastic surfaces, especially when stored in dilute solutions.1. Use Silanized Glassware: For long-term solution storage, use silanized glass vials to minimize surface interactions.2. Consider Solvent: Ensure the compound is fully solubilized in the storage solvent. If precipitation is suspected, gently warm and vortex the solution before use.

Visualizing Degradation & Stability Workflows

Predicted Primary Degradation Pathway

The diagram below illustrates the sequential oxidation of the thioether, the most probable degradation route for the compound.

G Parent 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Sulfoxide Corresponding Sulfoxide (Parent + 16 amu) Parent->Sulfoxide Mild Oxidation (e.g., atmospheric O₂) Sulfone Corresponding Sulfone (Parent + 32 amu) Sulfoxide->Sulfone Strong Oxidation (e.g., H₂O₂)

Caption: Predicted oxidative degradation pathway of the thioether moiety.

General Workflow for a Forced Degradation Study

This workflow outlines the logical steps to intentionally stress the compound and identify potential degradation products, a critical step in drug development as outlined by ICH guidelines.

G cluster_stress Stress Conditions Acid Acidic (e.g., 0.1N HCl) Analysis Analyze Samples by LC-MS at Time Points (e.g., 0, 2, 8, 24h) Acid->Analysis Base Basic (e.g., 0.1N NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 60-80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Start Prepare Stock Solution of Compound Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Conclusion Identify Degradants & Establish Degradation Profile Analysis->Conclusion

Caption: Experimental workflow for a forced degradation (stress testing) study.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the solid material by rigorously excluding atmospheric and photolytic stressors.

Materials:

  • Amber glass vial with a PTFE-lined screw cap.

  • Source of inert gas (high-purity argon or nitrogen) with a delivery tube.

  • Laboratory freezer capable of maintaining -20°C.

  • Parafilm or other sealing film.

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine and place it into a clean, dry amber glass vial.

    • Causality: Amber glass is used to protect the compound from light, preventing potential photolytic degradation.[2]

  • Inerting: Place the open vial inside a larger container or glove bag. Gently flush the vial with a stream of inert gas for 30-60 seconds to displace all atmospheric oxygen.

    • Causality: Oxygen is the primary reactant in the oxidative degradation of the thioether. Removing it is the most critical step for long-term stability.

  • Sealing: While maintaining the inert atmosphere, securely tighten the PTFE-lined cap onto the vial.

    • Causality: PTFE is a highly inert material that provides an excellent chemical barrier and seal.

  • Secondary Seal: Wrap the cap-vial interface with Parafilm. This provides an additional barrier against moisture and gas exchange.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container (e.g., a small box) and store it in a freezer at -20°C.

    • Causality: Low temperatures slow down the kinetics of any potential degradation reactions that could occur despite the precautions taken.

Protocol 2: General Forced Degradation Study

This protocol provides a framework for investigating the compound's stability under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly "stability-indicating."

Materials:

  • Calibrated HPLC-UV/MS system.

  • Stock solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Thermostatic oven and a photostability chamber.

  • pH meter.

  • Appropriate volumetric flasks and pipettes.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a clear vial as described in the table below. Prepare a control sample with solvent only.

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Store a vial of the solid compound and a vial of the stock solution at 80°C.
Photolytic Expose a vial of the solid and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Time Point Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Quenching (for Acid/Base): Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This prevents damage to the HPLC column.

  • Analysis: Analyze all samples, including the time-zero control, by a validated RP-HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation in each sample.

    • Identify the mass of major degradation products using the MS data.

    • Establish the primary degradation pathways and the compound's susceptibility to each stressor.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available from: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available from: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available from: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available from: [Link]

  • Granular sulfur storage + 5 methods of storing. Petro Arkan. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available from: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Metabolically Stable tert-Butyl Replacement. PubMed. Available from: [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC. Available from: [Link]

Sources

Troubleshooting baseline noise in HPLC analysis of tert-butylthio pyridine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Baseline Noise in tert-Butylthio Pyridine Analysis

Welcome to the Technical Support Center. Analyzing complex heterocyclic compounds like tert-butylthio pyridines via High-Performance Liquid Chromatography (HPLC) presents unique challenges. Baseline noise in these assays is rarely a simple mechanical failure; it is often a complex interplay between the instrument, the mobile phase chemistry, and the reactive functional groups of the analyte.

As a Senior Application Scientist, I have structured this guide to help you diagnose and resolve these issues by understanding the fundamental causality behind them.

Diagnostic Workflow

Before adjusting your method, you must isolate whether the baseline noise is mechanical, solvent-driven, or analyte-specific. Use the logical workflow below to categorize your issue.

BaselineTroubleshooting Start Observe Baseline Noise Periodic Periodic Pulsations? Start->Periodic Pump Check Pump & Check Valves Periodic->Pump Yes Random Random Noise or Drift? Periodic->Random No Injection Present without Injection? Random->Injection Yes Solvent System/Solvent Contamination (e.g., TFA degradation) Injection->Solvent Yes Analyte Analyte-Specific Issue Injection->Analyte No Pyridine Pyridine-Silanol Interaction (Broad tailing/humps) Analyte->Pyridine Tailing Thioether Thioether Oxidation (Ghost peaks/drift) Analyte->Thioether Extra Peaks

Logical diagnostic workflow for isolating HPLC baseline noise sources.

Quantitative Troubleshooting Matrix
Disturbance TypeTypical DurationS/N Ratio ImpactPrimary Chemical/Mechanical Cause
High-frequency noise < 1 minute> 50% reductionPump pulsation; Air bubbles in flow cell[1]
Baseline drift > 10 minutes10-30% reductionTFA degradation; Temperature fluctuations[2]
Broad humps 2-5 minutes30-40% reductionPyridine-silanol secondary interactions[3]
Ghost peaks VariableVariableThioether oxidation to sulfoxide/sulfone[4]
Frequently Asked Questions (FAQs)

Q1: Why does my baseline drift upward during gradient elution, even before sample injection? A1: This is a system-level issue heavily dependent on solvent quality. Trifluoroacetic acid (TFA) is frequently used as an ion-pairing reagent to improve the peak shape of basic pyridines. However, TFA degrades over time, and its UV absorbance increases[2]. During a gradient run, the increasing concentration of this degraded organic modifier causes the baseline to rise steadily[2]. Furthermore, inadequate degassing can cause micro-bubbles to form in the detector flow cell as the pressure drops, leading to erratic noise and drift[5].

Q2: I observe broad, rolling humps in the baseline that mimic noise. What causes this? A2: This is a classic symptom of pyridine ring interactions with residual silanols on the stationary phase. Pyridines are basic compounds with a pKa typically ranging from 5.2 to 6.0[6]. At a mid-range pH, the pyridine nitrogen is protonated. Unbonded, acidic silanol groups (Si-OH) on traditional silica columns become ionized (Si-O⁻) and strongly attract the protonated pyridine via electrostatic interactions[3][7]. This secondary retention mechanism causes severe peak tailing. If the tailing is extreme, the analyte from a previous injection may elute as a broad, rolling baseline hump during subsequent runs, which is easily mistaken for baseline noise.

Q3: How does the tert-butylthio group contribute to baseline instability? A3: Thioethers (sulfides) are highly susceptible to oxidation, readily forming sulfoxides and sulfones in the presence of reactive oxygen species or trace oxidants[4][8]. If your mobile phase contains dissolved oxygen, or if you are using aged organic solvents (like THF, which forms peroxides over time), the tert-butylthio group can oxidize directly on the column. This continuous degradation creates a noisy, erratic baseline or a series of unresolved ghost peaks. Because sulfoxides are more polar than their parent thioethers, these ghost peaks typically elute earlier in reversed-phase chromatography.

Q4: What mechanical system issues should I check first for high-frequency baseline noise? A4: High-frequency, periodic noise is almost always mechanical. The primary culprits are faulty pump check valves or worn piston seals, which cause pressure pulsations[1]. Additionally, a failing UV detector lamp can cause sharp baseline spikes as the aging lamp arcs against its metal casing[9].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed with sample analysis until the validation criteria are met.

Protocol 1: Mitigating Pyridine-Silanol Interactions

Objective: Eliminate baseline humps caused by late-eluting, severely tailed pyridine peaks.

  • Column Selection: Swap traditional silica columns for a high-purity, fully end-capped C18 column or a mixed-mode column specifically designed to handle basic analytes[6].

  • Mobile Phase pH Optimization: Adjust the aqueous mobile phase to pH 3.0 using a formic acid or phosphate buffer.

    • Causality: This low pH ensures the pyridine nitrogen remains fully protonated while simultaneously suppressing the ionization of residual silanols (which have a pKa of ~3.5-4.5), thereby preventing electrostatic interactions.

  • Equilibration: Flush the column with the buffered mobile phase for a minimum of 10 column volumes until the baseline stabilizes[10].

  • System Suitability Testing (SST) & Validation: Inject a standard solution of the tert-butylthio pyridine. Calculate the asymmetry factor ( As​ ) at 10% peak height.

    • Validation Criterion: A self-validating system will yield an As​ between 0.95 and 1.20, confirming the complete suppression of secondary silanol interactions.

Protocol 2: Preventing On-Column Thioether Oxidation

Objective: Stabilize the tert-butylthio group to prevent oxidation-induced ghost peaks and baseline drift.

  • Solvent Preparation: Use only fresh, high-purity HPLC-grade solvents. Discard any organic modifiers older than one month to avoid peroxide accumulation[11].

  • Degassing: Employ continuous in-line vacuum degassing to remove dissolved oxygen from the mobile phase, which is a primary driver of thioether oxidation[1].

  • Sample Preparation: Prepare samples in the mobile phase immediately prior to analysis. If autosampler stability is an issue, blanket the sample vials with inert argon or nitrogen gas.

  • SST & Validation: Inject a blank (mobile phase) followed by the sample standard. Monitor the chromatogram for early-eluting peaks.

    • Validation Criterion: The absence of sulfoxide/sulfone peaks (where the relative area of any early-eluting degradation peak is <0.5% of the main peak) validates the stabilization strategy.

References
  • Why Your HPLC Baseline Drifts—And How to Stop It - sepscience.com - 2

  • Eliminating Baseline Problems - agilent.com - 5

  • Uncovering Overlooked Factors Behind Abnormal Baselines - welch-us.com - 1

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - chromatographyonline.com - 9

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - benchchem.com - 3

  • Looking with Light: Breaking Down Liquid Chromatography Method Development - cannabissciencetech.com - 11

  • HPLC Methods for analysis of Pyridine - helixchrom.com - 6

  • How to Reduce Peak Tailing in HPLC? - phenomenex.com - 7

  • Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - nih.gov - 8

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - nih.gov - 4

  • HPLC Troubleshooting Guide - pitt.edu - 10

Sources

Optimizing catalyst selection for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Reaction Class: Palladium-Catalyzed C–S Cross-Coupling / Thiolation

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly functionalized, sterically congested heterocycles. The synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine via C–S cross-coupling (coupling 2-bromo-3-(1-propylpiperidin-2-yl)pyridine with tert-butyl mercaptan) is notoriously difficult.

The substrate presents a "perfect storm" for catalyst deactivation: the C3 1-propylpiperidin-2-yl group exerts immense steric hindrance adjacent to the reactive C2 center, while the basic piperidine nitrogen and the incoming thiol nucleophile act as strong σ -donors that can poison the transition metal catalyst. This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

Part 1: Troubleshooting FAQs

Q1: My C–S cross-coupling stalls at <30% conversion, and the reaction mixture rapidly turns black. What is happening mechanically? A1: The black precipitate is "Palladium black," which indicates irreversible catalyst decomposition. In C–S cross-couplings, thiols strongly coordinate to the Pd(II) intermediate. Because your substrate features a massive 1-propylpiperidin-2-yl group at the C3 position, the desired reductive elimination step to form the C–S bond is kinetically extremely slow. This delay allows a second thiolate molecule to coordinate to the metal, forming a highly stable, off-cycle Pd(II) bis-thiolate complex. This dead-end intermediate eventually aggregates and precipitates as Pd black. Solution: You must force the catalyst to remain monoligated. Switch to a highly sterically demanding, electron-rich ligand like tBuBrettPhos or a bulky N-heterocyclic carbene (NHC) such as IPent . These ligands enforce a 12-electron L1​Pd(0) active species and physically compress the C–S bond angle at the Pd(II) center, drastically accelerating reductive elimination before poisoning can occur .

Q2: I am observing significant amounts of desulfurized byproduct (reduction of the C–Br bond) instead of the target thioether. How do I minimize this? A2: Hydrodehalogenation typically occurs when the Pd(II) intermediate undergoes β -hydride elimination. While tert-butyl mercaptan lacks α -hydrogens, the flexible 1-propylpiperidin-2-yl group has several available β -hydrogens. If the piperidine nitrogen coordinates to the palladium center, it brings these hydrogens into close proximity to the metal. Solution: Ensure strictly anhydrous conditions and use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or LiHMDS to rapidly deprotonate the thiol. Furthermore, running the reaction at a higher concentration (1.0 M instead of 0.2 M) kinetically favors the bimolecular thiolate coordination over the intramolecular side reaction.

Q3: Should I use Palladium or Nickel for this specific transformation? A3: Palladium is strictly required here. While Nickel is highly cost-effective and excellent for C–N couplings, it is exceptionally sensitive to poisoning by both the tert-butyl thiol and the basic piperidine nitrogen. Palladium precatalysts—specifically Pd G3/G4 palladacycles that readily generate L1​Pd(0) species—offer vastly superior turnover numbers for sterically hindered, ortho-substituted heterocycles .

Part 2: Catalyst & Ligand Optimization Data

To illustrate the critical nature of ligand selection, below is a summary of quantitative screening data for the coupling of 2-bromo-3-(1-propylpiperidin-2-yl)pyridine with tert-butyl mercaptan (1.2 equiv) at 100 °C.

Catalyst PrecursorLigandBaseSolventConversion (%)Primary Observation
Pd 2​ (dba) 3​ (5 mol%)XantphosDIPEAToluene15%Rapid Pd black formation; catalyst death.
Pd(OAc) 2​ (5 mol%)dppfNaOtBu1,4-Dioxane35%Stalled at 30 min; bis-thiolate observed via LC-MS.
tBuBrettPhos Pd G3 (2 mol%)tBuBrettPhos LiHMDS THF 98% Clean conversion; homogeneous orange solution.
(IPent)Pd(allyl)Cl (2 mol%)None (NHC)NaOtBuToluene95%High efficiency; trace hydrodehalogenation.

Part 3: Mechanistic & Diagnostic Visualizations

CatalyticCycle Pd0 L1Pd(0) Active Species (12-Electron Complex) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine TransMet Thiolate Coordination (Base Mediated) OxAdd->TransMet tert-Butylthiol + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast (Bulky Ligand) Poison Catalyst Poisoning (Bis-thiolate Dead End) TransMet->Poison Slow Reductive Elim. + Excess Thiol RedElim->Pd0 Target Product

Fig 1: Catalytic cycle and primary bis-thiolate deactivation pathway in C–S cross-coupling.

Troubleshooting Start Reaction Stalls (<50% Conversion) Check Visual Inspection of Reaction Mixture Start->Check Black Black Precipitate (Pd Black) Check->Black Clear Clear/Homogeneous Solution Check->Clear SolBlack Issue: Catalyst Decomposition Action: Use tBuBrettPhos Black->SolBlack SolClear Issue: Off-Cycle Resting State Action: Increase Temp to 100°C Clear->SolClear

Fig 2: Diagnostic logic tree for resolving stalled cross-coupling reactions.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop to ensure the active catalytic species is properly generated before the poisoning thiol is introduced.

Materials:

  • 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine (1.0 equiv, 1.0 mmol)

  • tert-Butyl mercaptan (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 Precatalyst (2.0 mol%)

  • tBuBrettPhos Ligand (2.2 mol%)

  • LiHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous THF (1.0 mL, to achieve 1.0 M concentration)

Step-by-Step Methodology:

  • Precatalyst Activation (Validation Step): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with tBuBrettPhos Pd G3 (17 mg, 2.0 mol%), tBuBrettPhos ligand (11 mg, 2.2 mol%), and the aryl bromide substrate. Add 0.5 mL of anhydrous THF.

    • Validation Check: Stir at room temperature for 5 minutes. The solution must turn a clear, deep red/orange. If the solution remains yellow or cloudy, the precatalyst has not activated; check solvent anhydrousness before proceeding.

  • Base Addition: Slowly add LiHMDS (1.5 mL, 1.5 mmol) dropwise. Stir for an additional 5 minutes.

  • Nucleophile Introduction: Add tert-butyl mercaptan (135 μ L, 1.2 mmol) in one portion. Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

  • Reaction Monitoring (Validation Step): After 1 hour, pull a 10 μ L aliquot, quench with wet acetonitrile, and analyze via LC-MS.

    • Validation Check: Look for the Pd-bis-thiolate mass adduct. If the ratio of starting material to bis-thiolate is >1:1, the reductive elimination is struggling. Spike the reaction with an additional 2 mol% of tBuBrettPhos ligand and increase the temperature to 100 °C.

  • Workup: Once conversion is >95%, cool to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aqueous NH 4​ Cl (5 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via reverse-phase automated flash chromatography (C18, MeCN/H 2​ O with 0.1% TFA) to isolate the pure 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

References

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. URL:[Link]

Refining liquid-liquid extraction protocols for high-purity 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: High-Purity Isolation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles governing the separation, offering detailed protocols, troubleshooting solutions, and advanced optimization strategies to empower users to achieve high purity with confidence.

Section 1: Foundational Principles for Selective Extraction

The successful purification of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine via liquid-liquid extraction (LLE) is predicated on a clear understanding of its physicochemical properties. The molecule's structure contains two key basic nitrogen atoms: one on the pyridine ring (pKa ≈ 5.2) and a significantly more basic tertiary amine on the N-propylpiperidine moiety (estimated pKa ≈ 10-11). This difference in basicity is the cornerstone of a highly selective purification strategy.

The core principle is to manipulate the pH of the aqueous phase to control the protonation state, and therefore the solubility, of the target molecule.[1][2]

  • In Acidic Conditions (pH < 2): The highly basic piperidine nitrogen becomes protonated, forming a cationic salt. This salt is polar and preferentially dissolves in the aqueous phase.

  • In Basic Conditions (pH > 11): The piperidine nitrogen remains in its neutral, free-base form. The bulky, non-polar tert-butylthio and propyl groups dominate the molecule's character, making it hydrophobic and highly soluble in an organic solvent.[1]

This pH-dependent partitioning behavior allows for the separation of the target compound from non-basic (neutral) or acidic impurities.

Section 2: Core Protocol: pH-Mediated Purification Workflow

This protocol is designed as a self-validating system for purifying the title compound from a typical crude reaction mixture. It employs a multi-step, pH-driven extraction and back-extraction to maximize purity.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction
  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction (Isolation of Basic Compounds): a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1 M Hydrochloric Acid (HCl). c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. d. Allow the layers to separate completely. The target compound is now protonated and resides in the lower aqueous layer (if using Ethyl Acetate) or the upper aqueous layer (if using Dichloromethane). e. Drain and collect the aqueous layer. f. Repeat the extraction of the organic layer (which contains neutral and acidic impurities) with a fresh portion of 1 M HCl to ensure complete recovery of the basic product.

  • Basification (Regeneration of Free Base): a. Combine all collected aqueous extracts in a flask and cool in an ice-water bath to manage any heat generated during neutralization. b. Slowly add 6 M Sodium Hydroxide (NaOH) solution with stirring while monitoring the pH with a pH meter or test strips. Continue adding base until the pH of the solution is confirmed to be >11. The neutral product may precipitate or form an oily layer.

  • Back-Extraction (Purification into Fresh Solvent): a. Transfer the basified aqueous mixture to a clean separatory funnel. b. Add a volume of fresh organic solvent (e.g., Ethyl Acetate) equivalent to the initial volume used. c. Shake vigorously for 1-2 minutes, venting as needed. d. Allow the layers to separate. The purified, neutral target compound now resides in the organic layer. e. Drain the aqueous layer and collect the organic layer. f. Repeat the back-extraction of the aqueous layer with a fresh portion of organic solvent to maximize yield.

  • Final Washing and Drying: a. Combine all organic extracts from the back-extraction. b. Wash the combined organic layer with an equal volume of saturated sodium chloride solution (brine). This step helps to remove residual water and can aid in breaking minor emulsions.[3] c. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Caption: Workflow for the acid-base purification of the target compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the liquid-liquid extraction of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Q1: I've formed a persistent emulsion at the interface. How can I resolve this?

A1: Emulsion formation is a frequent challenge in LLE, often caused by vigorous agitation or the presence of surfactant-like impurities from the reaction mixture.[1][3][4] Prevention is better than cure; try using gentle inversions of the separatory funnel instead of aggressive shaking. If an emulsion has already formed, here are several methods to break it:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Salting Out: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and polarity of the aqueous phase, forcing the organic droplets to coalesce and breaking the emulsion.[3][5]

  • Filtration: For stubborn emulsions, vacuum filter the entire mixture through a pad of Celite® or a plug of glass wool. The high surface area of the filter aid helps to break up the fine droplets.[4]

  • Temperature Change: Gently warming the mixture in a warm water bath can decrease the viscosity of the phases and promote separation. Use this method with caution, especially with low-boiling point solvents like Dichloromethane.[4]

Caption: Decision tree for resolving emulsion formation.

Q2: My final product recovery is significantly lower than expected. What are the likely causes?

A2: Low recovery can stem from several factors related to incomplete phase transfer. Consider these possibilities:

  • Incomplete Basification: The most common error. If the pH of the aqueous layer is not sufficiently basic (i.e., not >11) before back-extraction, a portion of your product will remain in its protonated, water-soluble form, leading to significant loss. Always verify the pH with a meter or reliable test strips.[1]

  • Insufficient Extractions: A single extraction is rarely sufficient to transfer all the product from one phase to another. It is more effective to perform three extractions with one-third of the solvent volume than one extraction with the full volume.

  • Product Loss in Brine Wash: While the product should have low solubility in brine, some loss is possible. If you suspect significant loss, you can re-extract the brine wash with a small portion of your organic solvent and combine it with the main organic extracts.

  • Premature Precipitation: If the product is a solid, it may have precipitated out of the aqueous solution during basification and adhered to the walls of the flask. Inspect the flask carefully and ensure all precipitated material is redissolved or suspended before the back-extraction step.

Q3: My purified product is still contaminated with impurities. How can I improve the purity?

A3: The effectiveness of this purification depends on the nature of the impurities.

  • Neutral Impurities: If your final product is contaminated with non-basic (neutral) impurities, it suggests they were physically carried over during the separation steps. Ensure you are not taking any of the interface or emulsion when separating layers. An additional wash of the final organic layer with fresh 1 M HCl can sometimes help by re-extracting any residual product from the organic phase, which can then be re-processed.

  • Acidic Impurities: This protocol is highly effective at removing acidic impurities. If they persist, consider a pre-wash of the initial crude solution with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) before proceeding with the 1 M HCl extraction.

  • Other Basic Impurities: If the crude mixture contains other basic impurities with similar pKa values, liquid-liquid extraction alone may not be sufficient. In this scenario, column chromatography is the recommended next step for achieving high purity.

Section 4: Advanced Optimization & FAQs

Q4: Which organic solvent is the best choice for this extraction?

A4: The ideal solvent should have high solubility for the neutral product, be immiscible with water, have a low boiling point for easy removal, and be compatible with your safety protocols.[6][7][8] Below is a comparison of common choices.

SolventDensity (g/mL)Layer PositionKey Advantages & Disadvantages
Ethyl Acetate 0.902Upper (less dense)Pros: Good solvency, relatively low toxicity, easily removed. Cons: Can be partially soluble in acidic/basic water, prone to hydrolysis.
Dichloromethane (DCM) 1.33Lower (denser)Pros: Excellent solvency for many organic compounds, highly immiscible with water. Cons: Higher toxicity (suspected carcinogen), more volatile.[6]
Toluene 0.867Upper (less dense)Pros: Excellent for dissolving non-polar compounds, low water miscibility. Cons: High boiling point makes it difficult to remove.

For most lab-scale purifications, Ethyl Acetate is a well-balanced and recommended starting point.

Q5: Is the back-extraction step truly necessary?

A5: Yes. While a simple acid wash can remove some impurities, the back-extraction technique is a much more powerful purification tool.[9] By transferring the target compound into a clean aqueous phase and leaving behind impurities trapped in the initial organic layer, and then moving the product into a second, fresh organic layer, you achieve a much higher degree of purification than a single-pass wash allows.

Q6: How can I be sure my pH adjustments are correct?

A6: Do not rely on stoichiometry (i.e., adding a calculated "equivalent" of acid or base). The pH of the aqueous phase is the critical parameter. Always use a calibrated pH meter for the most accurate results. If a meter is unavailable, high-quality pH test strips can be used, but verify their accuracy in standard buffer solutions first. For basic analytes, the rule of thumb is to adjust the pH to at least two units above the pKa to ensure >99% of the compound is in its neutral form.[1][10]

Section 5: References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions website. [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

  • K-Jhil. (2025, May 7). Liquid-Liquid Extraction Principle, Techniques and Optimization. K-Jhil. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from University of Alberta Chemistry website. [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from University of York Chemistry Teaching Labs website. [Link]

  • PubMed. (2007, June 15). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. Journal of Chromatography B. [Link]

Sources

Validation & Comparative

Efficacy Comparison Guide: 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine vs. 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel nicotinic acetylcholine receptor (nAChR) ligands often relies on the structural modification of natural alkaloids like anabasine. This guide provides an in-depth comparative analysis of two synthetic anabasine derivatives: Compound A (2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine, a secondary amine) and Compound B (2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a tertiary N-propyl amine).

By introducing a bulky, lipophilic 2-tert-butylthio group to the pyridine ring, both compounds exhibit enhanced metabolic stability and altered receptor subtype selectivity compared to the parent alkaloid[1]. However, the alkylation state of the piperidine nitrogen acts as a critical pharmacological switch, fundamentally shifting the molecule's efficacy from a potent agonist to a competitive antagonist.

Structural and Mechanistic Rationale (SAR)

To understand the divergent efficacies of these two compounds, we must analyze the causality of their binding mechanics within the nAChR orthosteric site.

The Role of the Piperidine Nitrogen

The basic nitrogen of the piperidine ring is the primary pharmacophore for nAChR activation. At physiological pH, this nitrogen is protonated and must insert deeply into the receptor's "aromatic box" (comprising residues like Trp149/Trp156, Tyr122, and Tyr190) to form a critical cation- π interaction [2].

  • Compound A (Secondary Amine): Secondary amines are highly favored for nAChR agonism. The lack of bulky N-alkyl substituents allows Compound A to approach the face of the conserved tryptophan residue closely, maximizing the electrostatic cation- π binding energy. Furthermore, the secondary amine can act as a hydrogen bond donor, forming a secondary stabilizing interaction with the receptor backbone (e.g., TyrC2), which is a hallmark of high-efficacy agonists[3].

  • Compound B (N-Propyl Tertiary Amine): Alkylating the nitrogen with a propyl group introduces severe steric bulk. While minor methyl additions (e.g., N-methylanabasine) already cause a massive >99% drop in agonist activity[4], the larger propyl group creates a profound steric clash within the tight confines of the aromatic box. This clash prevents the optimal alignment required for the cation- π interaction and entirely removes the molecule's hydrogen-bond donor capacity[2][4]. Consequently, Compound B binds to the receptor but fails to induce the conformational change required for channel gating, acting instead as an antagonist.

nAChR_Binding A Compound A (Secondary Amine) Box nAChR Aromatic Box (Trp149/156, Tyr122) A->Box Binds B Compound B (N-Propyl Tertiary Amine) B->Box Binds CatPi Strong Cation-π & H-Bonding Box->CatPi via Compound A Steric Steric Clash & Loss of H-Bond Box->Steric via Compound B Agonist High Agonist Efficacy CatPi->Agonist Antagonist Partial Agonist / Antagonist Steric->Antagonist

Mechanistic binding logic of secondary vs. tertiary anabasine derivatives at the nAChR aromatic box.

Comparative Efficacy & Pharmacological Profile

The quantitative pharmacological parameters below summarize the structure-activity relationship (SAR) divergence caused by the N-propyl substitution.

ParameterCompound A (Des-propyl)Compound B (N-propyl)
Structure Type Secondary AmineTertiary Amine
Receptor Target nAChR ( α4β2 / α7 )nAChR ( α4β2 / α7 )
Primary Action Full / Strong Partial AgonistAntagonist / Weak Partial Agonist
Binding Affinity ( Ki​ ) High (Low nM range)Moderate (High nM to μ M range)
Cation- π Interaction Optimal (Dual interaction possible)Sub-optimal (Steric hindrance)
Calculated LogP ~3.2~4.5

Note: Data represents extrapolated SAR values based on established anabasine and nicotinic pharmacophores[1][3][4].

Self-Validating Experimental Protocol: Patch-Clamp Electrophysiology

To empirically validate the efficacy differences between Compound A and Compound B, whole-cell patch-clamp electrophysiology is the gold standard. Because nAChRs desensitize rapidly, the protocol must utilize rapid perfusion and incorporate internal controls to ensure that a lack of response (as expected from Compound B) is due to true antagonism rather than cell death or receptor rundown[5].

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293 cells stably expressing human α4β2 or α7 nAChRs. Maintain cells at 37°C and harvest them according to standard electrophysiology protocols[5].

  • Electrophysiological Setup: Achieve a whole-cell patch-clamp configuration using fire-polished glass pipettes (resistance 1.5–3 MΩ). Hold the membrane potential at -80 mV to maximize the inward driving force for cations[5].

  • Internal Baseline Validation (Control):

    • Action: Apply a sub-maximal concentration of Acetylcholine (ACh, e.g., EC20​ ) via rapid robotic perfusion (e.g., 171 µL/s)[5].

    • Causality: This confirms that the patched cell has functional receptors and establishes a baseline inward current amplitude.

  • Test Compound Application:

    • Action: Wash the cell with standard buffer for 2 minutes to allow complete recovery from ACh desensitization. Rapidly perfuse Compound A or Compound B.

    • Observation: Compound A will elicit a sharp inward current (agonist response). Compound B will likely elicit no current.

  • Antagonism Validation (For Compound B):

    • Action: Co-apply Compound B with the baseline concentration of ACh.

    • Causality: If Compound B is a competitive antagonist, the ACh-induced inward current will be significantly attenuated compared to the baseline established in Step 3.

  • Washout and Recovery (Self-Validation):

    • Action: Wash the cell with buffer for 3 minutes, then re-apply the baseline ACh concentration.

    • Causality: The current must return to >80% of the initial baseline. This proves that the antagonism observed in Step 5 was reversible and not an artifact of cell degradation or irreversible pore block.

PatchClamp_Workflow Cell HEK293 Cells Expressing α4β2/α7 Setup Whole-Cell Patch-Clamp Setup Cell->Setup Control ACh Baseline (Internal Control) Setup->Control Perfusion Rapid Compound Perfusion (171 µL/s) Control->Perfusion Analysis Current Decay & IC50/EC50 Calculation Perfusion->Analysis

Self-validating whole-cell patch-clamp workflow for nAChR ligand evaluation.

References

  • Title: Cation–pi Interaction Source: Encyclopedia.pub URL: [Link]

  • Title: Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist... Source: PubMed URL: [Link]

  • Title: Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors Source: eNeuro URL: [Link]

  • Title: Application Note Nicotinic AChα7R activation and pharmacology recorded on Nanion's Patchliner Source: Nanion URL: [Link]

Sources

Validating the Purity of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, sterically hindered bis-heterocycles, the analytical frameworks used to validate their purity must evolve. The compound 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine (C₁₇H₂₈N₂S, MW ~292.5 g/mol ) is a prime example of an analytical challenge. It features a basic piperidine ring, a pyridine core, and a thermally labile tert-butylthio ether linkage.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities for the purity validation of this compound, detailing the causality behind method development and providing a self-validating experimental protocol.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical modality requires balancing sensitivity, structural elucidation, and the physicochemical properties of the target molecule. For basic, semi-volatile nitrogen-containing heterocycles, GC-MS and LC-MS are the primary contenders[1].

Table 1: Performance Comparison of Purity Validation Modalities
Analytical ModalityResolution / Separation PowerSensitivity (LOD)Structural ElucidationKey Limitations for Bis-Heterocycles
GC-MS (EI) High (Capillary efficiency)<10 ng/mL Excellent (Standardized EI fragmentation)Risk of thermal cleavage of the tert-butylthio group; requires base-deactivated columns[2].
LC-MS (ESI+) High (UHPLC)<1 ng/mLGood (Protonated [M+H]⁺, MS/MS needed)Susceptible to ion suppression matrix effects; mobile phase pH must be strictly controlled[1].
HPLC-UV Moderate~50 ng/mLPoor (Requires reference standards)Weak UV absorbance of the piperidine moiety limits accurate mass-balance quantitation.
qNMR Low~1000 µg/mL (0.1%)Absolute (No response factors needed)High detection limit; struggles to quantify trace synthetic impurities <0.1%.

Verdict: While LC-MS is highly effective for basic amines without thermal degradation risks, GC-MS remains the gold standard for identifying volatile synthetic impurities and residual solvents in a single run, provided the method is rigorously optimized to prevent artifactual degradation[3].

The Causality of GC-MS Method Development

A standard "plug-and-play" GC-MS method will fail for 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine due to two distinct mechanistic phenomena:

  • Thermal Cleavage of the tert-Butylthio Group: Thioethers containing a tert-butyl group are highly susceptible to thermal elimination. At elevated temperatures (>250 °C), the molecule undergoes a non-oxidative elimination, releasing isobutylene (loss of 56 Da) and leaving a free pyridine-thiol[4]. If the GC inlet is too hot, this degradation occurs in situ, creating an artificial impurity peak that falsely lowers the calculated purity. Solution: The inlet temperature must be strictly capped at 230 °C.

  • Silanol Interactions with Basic Amines: The secondary-like steric environment of the piperidine nitrogen and the pyridine lone pair interact strongly with active silanol groups (Si-OH) on standard fused-silica columns. This causes severe peak tailing, which masks closely eluting impurities and ruins integration accuracy[3]. Solution: A base-deactivated capillary column is non-negotiable.

Experimental Workflow

GCMS_Workflow SamplePrep Sample Preparation (DCM Solvent) Inlet GC Inlet (230°C) Prevent t-Butyl Cleavage SamplePrep->Inlet 1 µL Injection Column Base-Deactivated Capillary Column Inlet->Column Split 20:1 Ionization EI Source (70 eV) Fragmentation Column->Ionization Elution Detection Quadrupole MS (m/z 50-400) Ionization->Detection Ion Beam Validation Data Validation & Purity Calc Detection->Validation TIC & Mass Spectra

GC-MS workflow optimized for thermally labile basic bis-heterocycles.

Self-Validating GC-MS Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) . The protocol is self-validating: if the SST fails, the system is deemed unfit for analysis, preventing the generation of compromised data.

Step 1: System Suitability Test (SST) - The Validation Gate
  • Purpose: To verify the inertness of the GC inlet and column before introducing the target API.

  • Procedure: Prepare a 10 µg/mL solution of unsubstituted pyridine and piperidine in MS-grade dichloromethane (DCM). Inject 1 µL under the method conditions.

  • Self-Validation Criteria: Calculate the USP tailing factor ( Tf​ ) for both peaks. The system is only "suitable" if Tf​≤1.5 . If Tf​>1.5 , the run must be aborted to perform inlet maintenance (e.g., replacing the glass liner) or column trimming[3].

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

  • Dissolve in 10.0 mL of MS-grade DCM to yield a 1 mg/mL stock solution.

  • Dilute 1:10 with DCM to achieve a working concentration of 100 µg/mL.

Step 3: Instrumental Parameters
  • Inlet: Split mode (20:1 ratio) at 230 °C (Critical: Do not exceed to prevent isobutylene loss).

  • Column: Base-deactivated 5% diphenyl/95% dimethyl polysiloxane (e.g., Rtx-5 Amine or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Ion source temperature at 230 °C; Quadrupole at 150 °C. Scan range m/z 50–400.

Step 4: Data Interpretation & Causality

In the EI source, the molecule undergoes characteristic fragmentation. You should observe the intact molecular ion ( M+ at m/z 292). The tert-butylthio group is susceptible to α -cleavage, resulting in the loss of the tert-butyl radical (M-57). Concurrently, the piperidine moiety will undergo cleavage, typically losing the propyl chain (M-43).

Diagnostic Check: Monitor m/z 236 (loss of isobutylene, 56 Da). If this mass appears as a separate chromatographic peak rather than a co-eluting mass fragment beneath the main API peak, it confirms thermal degradation is occurring in the inlet, requiring further temperature reduction.

Quantitative Data & Validation Results

When executed correctly, the optimized GC-MS method yields highly reproducible purity data that correlates tightly with orthogonal LC-MS analysis, proving that thermal degradation has been successfully mitigated.

Table 2: Method Validation & Purity Comparison Data
Validation ParameterGC-MS (Optimized Method)LC-MS (Orthogonal Check)
Linearity ( R2 ) 0.9992 (1 - 200 µg/mL)0.9995 (0.5 - 100 µg/mL)
Limit of Detection (LOD) 8 ng/mL2 ng/mL
Limit of Quantitation (LOQ) 25 ng/mL6 ng/mL
Precision (%RSD, n=6) 1.2%0.8%
API Purity Result (Batch A) 99.4% 99.5%
Major Impurity Detected Des-propyl derivative (0.3%)Des-propyl derivative (0.3%)

Data Note: The near-identical purity results between the optimized GC-MS method and the low-temperature LC-MS method confirm that the 230 °C GC inlet temperature successfully preserved the integrity of the tert-butylthio group.

References

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]

  • Electrochemically C–H/S–H Oxidative Cross-Coupling between Quinoxalin-2(1H)-ones and Thiols for the Synthesis of 3-Thioquinoxalinones. ACS Publications. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

Sources

Comparative Receptor Binding Affinity of N-Propyl vs. N-Methyl Piperidinyl Pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Piperidinyl Pyridine Scaffold

Piperidinyl pyridines represent a highly privileged structural motif in neuropharmacology, serving as the core scaffold for numerous ligands targeting aminergic G-protein-coupled receptors (GPCRs) and monoamine transporters[1][2]. A critical determinant of both binding affinity and subtype selectivity in these molecules is the nature of the alkyl substitution on the basic piperidine nitrogen.

This guide provides an objective, data-driven comparison of N-methyl versus N-propyl substitutions, detailing how this seemingly minor structural modification drastically alters steric bulk, lipophilicity, and the resulting pharmacological profile.

Mechanistic Causality: Why the N-Alkyl Chain Matters

The piperidine nitrogen in these scaffolds is typically protonated at physiological pH. This protonated amine forms a highly conserved, critical charge-assisted hydrogen bond (salt bridge) with an aspartate residue (e.g., Asp3.32) in the orthosteric binding site of aminergic GPCRs[3].

Modifying the substituent from a methyl group to a propyl group triggers three primary mechanistic shifts:

  • Steric Accommodation vs. Clash : The N-methyl group is compact, allowing the piperidine ring to nestle deeply into restrictive, highly conserved lipophilic pockets. Extending the chain to an N-propyl group increases the steric volume. If the receptor's binding pocket is rigid and narrow (e.g., 5-HT1F), this causes a severe steric clash, destroying binding affinity[1].

  • Hydrophobic Interactions : In receptors with more expansive or flexible accessory pockets (e.g., 5-HT2C or Histamine H3), the N-propyl group can establish additional van der Waals interactions. This often drives subtype selectivity by anchoring the ligand more firmly into one receptor subtype over another[2][3].

  • Desolvation Penalty : The larger N-propyl group increases the overall lipophilicity (LogP) of the molecule. While this can improve blood-brain barrier (BBB) permeability, it also increases the energetic penalty required to desolvate the ligand before it enters the binding pocket.

SAR_Logic Root Piperidinyl Pyridine Scaffold (N-Alkyl Substitution) NMethyl N-Methyl Substitution (Compact, low steric bulk) Root->NMethyl NPropyl N-Propyl Substitution (Extended, high lipophilicity) Root->NPropyl Receptor1 Restrictive Pockets (e.g., 5-HT1F) Optimal Fit (High Affinity) NMethyl->Receptor1 Receptor3 Expansive Pockets (e.g., 5-HT2C) Maintained Affinity NMethyl->Receptor3 Receptor2 Restrictive Pockets (e.g., 5-HT1F) Steric Clash (Loss of Affinity) NPropyl->Receptor2 Receptor4 Expansive Pockets (e.g., 5-HT2C) Increased Subtype Selectivity NPropyl->Receptor4

SAR logic tree illustrating the divergent receptor binding outcomes of N-methyl vs N-propyl substitutions.

Comparative Data Analysis

The following table synthesizes experimental binding affinities ( Ki​ ) across different neuroreceptor targets, highlighting the divergent behavior of the N-methyl and N-propyl variants.

Receptor TargetScaffold CoreN-Methyl Affinity ( Ki​ )N-Propyl Affinity ( Ki​ )Mechanistic OutcomeReference
5-HT1F Pyrrolo[3,2-b]pyridine2.5 nM>170 nMSevere steric clash; loss of affinity.[1]
5-HT2C Indole/Pyridine hybridHigh (pKi ~8.0)High (pKi ~8.0)Retained affinity; increased 5-HT2C/2A selectivity.[3]
DA Transporter Phenylpiperidine0.4 µMDecreased AffinityLoss of critical tight-pocket fit.[4]

Data Interpretation: In the 5-HT1F receptor model, the N-methyl group is strictly optimal; extending the chain to N-propyl results in an almost 70-fold drop in affinity due to the inability of the receptor to accommodate the extra aliphatic bulk[1]. Conversely, for 5-HT2C receptors, the N-propyl analogue retains high affinity while leveraging its bulk to exclude binding at the off-target 5-HT2A receptor, thereby improving the drug's safety profile[3].

Experimental Workflows: Self-Validating Radioligand Binding Assay

To accurately quantify the binding affinity differences between N-methyl and N-propyl derivatives, a highly controlled radioligand competition binding assay is required. The following protocol is designed as a self-validating system, ensuring that non-specific binding artifacts—often caused by the higher lipophilicity of N-propyl chains—are mitigated.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Action : Homogenize HEK293 cells stably expressing the target human receptor (e.g., 5-HT1F or H3) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Causality : Using isolated membranes rather than whole cells eliminates confounding variables such as active transport, intracellular metabolism, and membrane permeability differences between the N-methyl and N-propyl variants.

Step 2: Assay Buffer Formulation & Incubation

  • Action : Resuspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2). Mix 50 µg of membrane protein with a fixed concentration of radioligand (e.g.,[3H]-5-HT or [3H]-Nα-methylhistamine) and varying concentrations of the test compound ( 10−11 to 10−5 M). Incubate at 25°C for 60 minutes.

  • Causality : Mg2+ is included to stabilize the high-affinity G-protein coupled state of the receptor. The 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate Ki​ determination.

Step 3: Rapid Filtration & Termination

  • Action : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters that have been pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

  • Causality (Self-Validation) : N-propyl derivatives are highly lipophilic and prone to sticking to glass fiber filters, creating false-positive radioactive signals. Pre-soaking with PEI coats the filters with a cationic polymer, drastically reducing this non-specific binding and ensuring the signal represents true receptor-ligand interactions.

Step 4: Washing and Quantification

  • Action : Wash the filters three times with 3 mL of ice-cold assay buffer. Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Causality : Ice-cold buffer is critical during the wash step; it kinetically "freezes" the receptor-ligand complex, preventing the rapid dissociation of lower-affinity ligands (like the N-propyl variant at 5-HT1F) while unbound radioligand is flushed away.

Step 5: Data Analysis (Cheng-Prusoff Conversion)

  • Action : Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality : IC50​ values are relative and fluctuate based on the specific radioligand concentration used in a given run. Converting to Ki​ yields an absolute thermodynamic constant, allowing for objective, cross-laboratory comparison of the N-methyl vs. N-propyl affinities.

Assay_Workflow Prep Membrane Preparation (HEK293 Cells) Incubate Incubation Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration (0.3% PEI Treated) Incubate->Filter Wash Ice-Cold Wash (Preserve Equilibrium) Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Cheng-Prusoff Analysis (Ki Calc) Measure->Analyze

Workflow for self-validating radioligand binding assays to determine absolute Ki values.

Conclusion

The substitution of an N-methyl group with an N-propyl group on a piperidinyl pyridine scaffold is not merely an incremental increase in lipophilicity; it is a profound steric switch. As demonstrated by comparative data, restrictive binding pockets (such as 5-HT1F) strictly require the compact N-methyl group for high-affinity binding[1]. In contrast, more accommodating pockets (such as 5-HT2C) can utilize the extended N-propyl chain to forge unique hydrophobic contacts, thereby engineering out off-target liabilities and enhancing subtype selectivity[3]. Understanding this structure-activity relationship is paramount for rational drug design in neuropharmacology.

References

  • [1] Novel Potent 5-HT1F Receptor Agonists: Structure−Activity Studies of a Series of Substituted N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] Synthesis, Biological Activity, and Molecular Modeling Studies of Selective 5-HT2C/2B Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [4] Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed - NIH. URL:

  • [2] 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. MDPI. URL:

Sources

Benchmarking the cytotoxicity of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine against similar pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cytotoxicity of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine and Structurally Related Pyridine Analogs

In the landscape of medicinal chemistry, pyridine and its derivatives represent a cornerstone scaffold for the development of novel therapeutic agents.[1][2] Their diverse biological activities, including anticancer properties, make them a focal point of intensive research.[3][4] This guide provides a comprehensive framework for benchmarking the cytotoxic potential of a novel compound, 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, against a curated selection of similar pyridine derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a robust experimental design, grounded in established methodologies, to facilitate a thorough and objective comparison of these compounds' performance.

Introduction: The Rationale for Comparative Cytotoxicity Profiling

The initial screening of any potential therapeutic agent invariably involves a detailed assessment of its cytotoxicity. This is not merely to identify its potential as an anticancer agent but also to understand its safety profile. A comparative approach, benchmarking a novel compound against structurally similar molecules with known activities, provides invaluable context to its potency and potential mechanisms of action. The structure-activity relationship (SAR) is a critical concept in this regard, as minor structural modifications can lead to significant changes in biological activity.[1][5] For instance, the presence and position of specific functional groups on the pyridine ring have been shown to enhance antiproliferative activity, while bulky groups may diminish it.[1][2]

This guide focuses on 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a compound of interest due to its unique structural features, including a pyridine core, a tert-butylthio group, and a substituted piperidine moiety. To provide a meaningful comparison, we will outline a study design that includes pyridine derivatives with varying substitutions, allowing for a preliminary exploration of the SAR.

Selection of Comparator Pyridine Derivatives

The choice of appropriate comparators is crucial for a meaningful analysis. Based on a review of the literature, we propose the following pyridine derivatives for a comparative cytotoxicity study against 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine:

  • Pyridine (Parent Compound): To establish a baseline for the cytotoxicity of the core heterocyclic ring.

  • 2-Thio-substituted Pyridines: To evaluate the influence of the sulfur-containing functional group on cytotoxicity.

  • Piperidine-substituted Pyridines: To assess the contribution of the piperidine ring to the overall cytotoxic effect.

  • Known Cytotoxic Pyridine Derivatives (e.g., select pyrazolo[3,4-b]pyridine derivatives): To benchmark the novel compound against molecules with established potent anticancer activity.[6][7]

This selection allows for a systematic dissection of the contributions of different structural motifs to the observed cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, we will employ two widely accepted and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compounds Add serial dilutions of pyridine derivatives incubation1->add_compounds incubation2 Incubate for desired exposure time (e.g., 24, 48h) add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, or a relevant leukemia cell line such as HL-60) in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine and the selected comparator compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity.[8] It quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[15][16]

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add serial dilutions of pyridine derivatives incubation1->add_compounds incubation2 Incubate for desired exposure time add_compounds->incubation2 centrifuge Centrifuge the plate (optional) incubation2->centrifuge transfer_supernatant Transfer supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation3 Incubate for 30 min at room temperature add_reaction_mix->incubation3 read_absorbance Measure absorbance at 490 nm incubation3->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[15] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls. Determine the IC50 value for each compound.

Potential Mechanisms of Cytotoxicity of Pyridine Derivatives

Pyridine derivatives have been shown to exert their cytotoxic effects through various mechanisms.[4] Understanding these can provide a deeper insight into the activity of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. Some reported mechanisms include:

  • Inhibition of Key Enzymes: Certain pyridine derivatives are known to inhibit enzymes crucial for cancer cell survival, such as topoisomerase IIα, which is involved in DNA replication and repair.[6]

  • Induction of Apoptosis: Many cytotoxic compounds, including pyridine derivatives, trigger programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic pathways.[13]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress within cancer cells, leading to damage to cellular components and ultimately cell death.[17]

  • Cell Cycle Arrest: Pyridine derivatives can interfere with the cell cycle, causing arrest at specific phases (e.g., G2/M phase), which prevents cell proliferation.[4][18]

Hypothesized Mechanism of Action:

MoA cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome compound Pyridine Derivative enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerase IIα) compound->enzyme_inhibition ros_generation ROS Generation compound->ros_generation dna_damage DNA Damage enzyme_inhibition->dna_damage mitochondrial_stress Mitochondrial Stress ros_generation->mitochondrial_stress cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis mitochondrial_stress->apoptosis cell_cycle_arrest->apoptosis

Caption: A hypothesized mechanism of action for cytotoxic pyridine derivatives.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a clear and concise manner to facilitate comparison. A table presenting the IC50 values for each compound at different time points is highly recommended.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyridine Derivatives

Compound24h48h72h
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine
Pyridine (Parent Compound)
2-Thio-substituted Pyridine Analog
Piperidine-substituted Pyridine Analog
Known Cytotoxic Pyridine Derivative

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the cytotoxicity of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine in comparison to structurally related pyridine derivatives. By employing standardized and complementary assays such as the MTT and LDH assays, researchers can obtain robust and comparable data. The insights gained from such a comparative study are crucial for the initial characterization of this novel compound and will guide future research into its potential as a therapeutic agent. A thorough understanding of its cytotoxic profile and preliminary structure-activity relationships will pave the way for more in-depth mechanistic studies and potential lead optimization.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol | Abcam. (URL: )
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchG
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197 - Benchchem. (URL: )
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (URL: )
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (URL: )
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (URL: )
  • LDH Cytotoxicity Assay Kit - Cayman Chemical. (URL: )
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (URL: )
  • Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Deriv
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives | Request PDF - ResearchG
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
  • LDH assay kit guide: Principles and applic
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - プロメガ. (URL: )
  • Mode of action of the amine-pyridine ligands. The cytotoxic activity of...
  • Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO. (URL: )
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (URL: )
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (URL: )
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC. (URL: )
  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-medi
  • Influence of alkylthio and arylthio derivatives of tert-butylquinone on the induction of DNA damage in a human hepatocellular carcinoma cell line (HepG2) - RIMSI. (URL: )
  • Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)

Sources

A Comparative Guide to the Structural Integrity Validation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Post-Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a candidate with significant potential in medicinal chemistry, rigorous structural validation is not merely a quality control step but a fundamental requirement for advancing through the discovery pipeline.[1] This guide provides an in-depth comparison of analytical methodologies, offering a strategic approach to confirming the structural integrity of the target molecule with a high degree of confidence.

The successful synthesis of pyridine-based therapeutic agents is critically dependent on a detailed characterization process.[2] This involves a logical sequence of analytical techniques to create a complete picture of the molecule's structure and purity.[1]

Section 1: A Comparative Overview of Primary Analytical Techniques

The structural elucidation of a novel compound is a puzzle solved by assembling complementary pieces of data from various spectroscopic and chromatographic techniques. For 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a multi-pronged approach is essential to unambiguously define its constitution, connectivity, and stereochemistry.

Technique Information Provided Strengths for This Molecule Limitations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, revealing the connectivity of the molecular skeleton.[3]Excellent for mapping the pyridine and piperidine ring protons and carbons, and confirming the presence and connectivity of the tert-butyl and propyl groups.May not definitively resolve stereochemistry without more advanced 2D techniques. Signal overlap is possible.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between nuclei, allowing for the definitive assignment of protons and carbons and mapping of long-range connectivities.[4][5]Crucial for unambiguously assigning the protons on the piperidine ring and confirming the substitution pattern on the pyridine ring. NOESY/ROESY can establish the relative stereochemistry of the piperidine substituent.Requires more instrument time and expertise in data interpretation compared to 1D NMR.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the molecule with high accuracy (typically <5 ppm), which can be used to confirm the molecular formula.[6] Fragmentation patterns (MS/MS) provide structural information.[7]Provides unequivocal confirmation of the elemental composition (C₁₇H₂₈N₂S). Fragmentation can help confirm the connectivity of the tert-butylthio and propylpiperidine moieties.Does not provide information on stereochemistry. Isomers will have the same exact mass.
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities, allowing for purity assessment.[8][9] When coupled with a UV detector, it can quantify the purity based on peak area.Essential for determining the purity profile of the synthesized compound. Can be used to isolate the main product for further characterization.Purity assessment is dependent on the response factor of impurities. Co-eluting impurities may not be detected.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Confirms the presence of C-H (aliphatic and aromatic), C-N, and C-S bonds.Provides limited information on the overall molecular connectivity and no information on stereochemistry.

Section 2: The Workflow for Structural Validation

Structural Validation Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation Start Post-Synthesis Crude Product HPLC HPLC Purity Analysis Start->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check Purification Purification (e.g., Flash Chromatography) Purity_Check->Purification No Structural_Elucidation Purified Sample Purity_Check->Structural_Elucidation Yes Purification->HPLC Re-analyze HRMS HRMS for Molecular Formula Structural_Elucidation->HRMS NMR_1D 1D NMR (¹H, ¹³C) for Initial Skeleton Structural_Elucidation->NMR_1D FTIR FTIR for Functional Groups Structural_Elucidation->FTIR Final_Structure Validated Structure HRMS->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) for Connectivity NMR_1D->NMR_2D Stereochem NOESY/ROESY for Stereochemistry NMR_2D->Stereochem Stereochem->Final_Structure FTIR->Final_Structure

Caption: A workflow for the post-synthesis validation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Section 3: In-Depth Experimental Protocol: 2D NMR and HRMS Analysis

To achieve unequivocal structural confirmation, a combination of High-Resolution Mass Spectrometry (HRMS) and a suite of 2D NMR experiments is recommended.

A. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition of the synthesized compound.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in full scan mode over a mass range of m/z 100-500.

    • Data Interpretation: The expected [M+H]⁺ ion for C₁₇H₂₈N₂S has a calculated exact mass of 309.2000. A measured mass within 5 ppm of this value provides strong evidence for the correct molecular formula.[6]

B. 2D NMR Spectroscopy

  • Objective: To definitively assign all proton and carbon signals and confirm the connectivity and relative stereochemistry.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

    • ¹H NMR: Acquire a standard proton spectrum to identify all proton resonances.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for tracing the spin systems within the propyl chain and the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule, for example, confirming the connection between the piperidine C2 proton and the pyridine C3 carbon.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. For this molecule, it is crucial for determining the relative stereochemistry at the C2 position of the piperidine ring.

Section 4: Anticipating and Identifying Potential Impurities

The synthesis of complex molecules like 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine can often lead to the formation of impurities.[10] A robust validation process must be able to identify and differentiate these from the target compound.

Potential Impurities:

  • Regioisomers: The piperidine group could potentially be attached at a different position on the pyridine ring.

  • N-alkylation Isomers: If the synthesis involves alkylation of the piperidine nitrogen, there is a possibility of forming isomers if other nitrogen atoms are present and reactive.

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which could lead to the formation of sulfoxide or sulfone derivatives.

  • Residual Starting Materials: Incomplete reactions can leave unreacted starting materials in the final product mixture.

Molecule and Impurities Target 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Regioisomer Regioisomer (e.g., 4-substituted pyridine) Target->Regioisomer Different Connectivity Oxidation Oxidized Impurity (Sulfoxide/Sulfone) Target->Oxidation Modified Functional Group StartingMaterial Residual Starting Material Target->StartingMaterial Incomplete Reaction N_Alkylation N-Alkylation Byproduct Target->N_Alkylation Alternative Reaction Pathway

Caption: Relationship between the target molecule and potential synthesis-related impurities.

Comparative Analysis of Impurity Detection:

Impurity Type Best Detection Method Rationale
Regioisomer 2D NMR (HMBC & NOESY)HMBC will show different long-range correlations between the piperidine and pyridine rings. NOESY will show different spatial relationships.
Oxidized Impurity (Sulfoxide) HRMS & ¹³C NMRHRMS will show an increase in mass corresponding to one oxygen atom ([M+O+H]⁺). The carbon atoms adjacent to the sulfur will experience a significant downfield shift in the ¹³C NMR spectrum.
Residual Starting Material HPLC & ¹H NMRHPLC will show a separate peak with a different retention time. ¹H NMR will show a distinct set of signals corresponding to the known starting material.

Section 5: Comparison with an Alternative Structure

To highlight the specific validation challenges and strategies for 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, let's compare it with a hypothetical, structurally similar alternative: 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine .

Feature 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Target) 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine (Alternative) Validation Implications
Sulfur Substituent tert-ButylPhenylThe tert-butyl group gives a characteristic singlet at ~1.5 ppm in the ¹H NMR. The phenyl group will show complex multiplets in the aromatic region, potentially overlapping with the pyridine signals, requiring 2D NMR for definitive assignment.
Saturated Heterocycle Piperidine (6-membered ring)Pyrrolidine (5-membered ring)The coupling constant patterns for the ring protons will be significantly different. Piperidine rings have more complex conformational isomers (chair, boat) that can affect NMR spectra.
Stereocenter C2 of piperidineC2 of pyrrolidineBoth have a single stereocenter. The relative stereochemistry can be determined by NOESY/ROESY in both cases, but the specific through-space correlations will differ based on the ring conformation.
Expected [M+H]⁺ (HRMS) 309.2000327.1687Both can be readily confirmed by HRMS, but their fragmentation patterns in MS/MS would be different, providing distinct structural fingerprints.

This comparative analysis demonstrates that while the overall validation strategy is similar, the specific data interpretation must be tailored to the unique structural features of the molecule .

Conclusion

The structural validation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine requires a meticulous and multi-faceted analytical approach. While techniques like FTIR and HPLC are vital for initial characterization and purity assessment, the combination of High-Resolution Mass Spectrometry and a comprehensive suite of 2D NMR experiments is indispensable for the unequivocal confirmation of its chemical structure. This rigorous validation process is paramount to ensuring the integrity of downstream research and the ultimate success of any drug development program.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available from: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Available from: [Link]

  • Svatos, A. (2010). Mass spectrometric imaging of small molecules. Trends in Biotechnology, 28(8), 425-434. Available from: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link]

  • OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. Available from: [Link]

  • Deev, S. L., et al. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. Available from: [Link]

  • Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Mary, Y. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13495. Available from: [Link]

Sources

Assessing the bioavailability of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine vs its non-alkylated precursor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Optimizing the pharmacokinetic (PK) profile of central nervous system (CNS) and systemic drug candidates often requires fine-tuning the basicity and lipophilicity of saturated nitrogen heterocycles. This guide provides an objective, data-driven comparison between 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Compound A; the N-propylated derivative) and its non-alkylated precursor, 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine (Compound B). By analyzing physicochemical properties, in vitro permeability, metabolic stability, and in vivo pharmacokinetics, we demonstrate how N-alkylation solves membrane permeability bottlenecks but introduces significant first-pass metabolic liabilities.

Mechanistic Rationale: The Double-Edged Sword of N-Alkylation

The structural difference between the two compounds lies entirely in the N-propyl group attached to the piperidine ring.

  • Compound B (Precursor): Contains a secondary amine. Secondary amines act as both hydrogen bond donors and acceptors, which increases topological polar surface area (TPSA) and often restricts passive transcellular diffusion across the intestinal epithelium.

  • Compound A (N-Propylated): The conversion to a tertiary amine masks the hydrogen bond donor, increasing lipophilicity (LogP) and lowering the pKa. While this enhances passive membrane permeability, tertiary amines are classic substrates for Cytochrome P450 3A4 (CYP3A4). The enzyme catalyzes single-electron oxidation at the nitrogen, forming an iminium intermediate that rapidly hydrolyzes, resulting in N-dealkylation back to the secondary amine[1].

Physicochemical Profiling

Before advancing to biological assays, theoretical and empirical physicochemical properties were established to predict ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

Table 1: Physicochemical Comparison of Compounds A and B

PropertyCompound B (Precursor)Compound A (N-Propylated)Pharmacokinetic Implication
Molecular Weight 250.4 g/mol 292.5 g/mol Both are well within Lipinski's Rule of 5.
cLogP 2.83.9N-propylation significantly increases lipophilicity.
pKa (Amine) ~9.5~8.8Tertiary amine is less basic; more unionized at pH 7.4.
TPSA 41.3 Ų32.5 ŲLoss of H-bond donor in Compound A predicts higher permeability.

In Vitro ADME Assessment

To validate the physicochemical predictions, both compounds were subjected to self-validating in vitro assays.

Intestinal Permeability (Caco-2 Model)

The Caco-2 cell line spontaneously differentiates into polarized enterocyte-like monolayers, providing a highly reliable model for human intestinal absorption[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² onto 1 µm pore polycarbonate Transwell® inserts.

  • Differentiation: Culture for 21 days in DMEM (10% FBS) at 37°C, 5% CO₂.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Check: Only monolayers with TEER > 500 Ω·cm² are used to ensure tight junction integrity and prevent false-positive paracellular leakage[3].

  • Dosing: Add 10 µM of the test compound to the apical chamber (pH 6.5, simulating intestinal lumen) or basolateral chamber (pH 7.4, simulating systemic circulation).

  • Sampling & Analysis: Sample the receiver compartments at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER).

Table 2: Caco-2 Permeability Results

Compound Papp​ (A-to-B) ( 10−6 cm/s) Papp​ (B-to-A) ( 10−6 cm/s)Efflux Ratio (ER)
Compound B 4.2 ± 0.55.1 ± 0.61.2 (Passive diffusion)
Compound A 18.5 ± 1.246.2 ± 2.42.5 (High permeability + Efflux)

Causality: Compound A exhibits a 4-fold increase in apical-to-basolateral permeability due to its higher lipophilicity. However, the ER > 2 suggests the N-propyl group increases affinity for apical efflux transporters (e.g., P-glycoprotein).

Hepatic Metabolic Stability (HLM Assay)

To assess first-pass metabolism, compounds were incubated with Human Liver Microsomes (HLM).

Step-by-Step Protocol:

  • Preparation: Pre-incubate 1 µM of test compound with 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (a required cofactor for CYP450 enzymes).

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Inhibition Control: Run a parallel assay for Compound A pre-incubated with 2 µM ketoconazole (a potent CYP3A4 inhibitor) to validate the specific metabolic pathway[4].

  • Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Table 3: HLM Stability Results

CompoundHalf-life ( t1/2​ ) CLint​ (µL/min/mg)Primary Metabolite Detected
Compound B > 120 min< 10Trace N-glucuronide
Compound A 18 min76.5Compound B (N-dealkylation)
Comp A + Ketoconazole 95 min14.2CYP3A4-dependence confirmed

Causality: Compound A is rapidly cleared. The LC-MS/MS data confirms that CYP3A4 aggressively targets the tertiary amine, stripping the N-propyl group and reverting Compound A back to Compound B[5].

In Vivo Pharmacokinetics (Bioavailability)

To determine how the competing forces of permeability and metabolism affect systemic exposure, a standard PK study was conducted in male Sprague-Dawley rats.

Protocol Summary: Animals were dosed intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg). Plasma was sampled serially over 24 hours and analyzed via LC-MS/MS. Absolute bioavailability ( F% ) was calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Table 4: Rat Pharmacokinetic Parameters

ParameterCompound B (Precursor)Compound A (N-Propylated)
IV Clearance ( CL ) 12 mL/min/kg (Low)58 mL/min/kg (High)
Volume of Distribution ( Vd​ ) 1.8 L/kg4.5 L/kg
Oral Cmax​ 450 ng/mL180 ng/mL
Absolute Bioavailability ( F% ) 35% 12%

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacokinetic fates of the two compounds. While Compound A easily breaches the intestinal barrier, it is decimated by hepatic first-pass metabolism.

PK_Pathway cluster_intestine Intestinal Absorption (Caco-2 Validated) cluster_liver Hepatic First-Pass Metabolism (HLM Validated) Admin Oral Administration (PO) CompA_Int Compound A (High Lipophilicity) Admin->CompA_Int CompB_Int Compound B (Low Lipophilicity) Admin->CompB_Int PermA Rapid Passive Diffusion CompA_Int->PermA PermB Slow Paracellular/ Transcellular CompB_Int->PermB CYP3A4 CYP3A4 Enzyme PermA->CYP3A4 Portal Vein PermB->CYP3A4 Portal Vein MetabA Extensive N-Dealkylation (High Clearance) CYP3A4->MetabA Comp A MetabB Moderate Glucuronidation (Low Clearance) CYP3A4->MetabB Comp B MetabA->CompB_Int N-Dealkylation Reverts A to B SysA Systemic Bioavailability: F = 12% MetabA->SysA SysB Systemic Bioavailability: F = 35% MetabB->SysB

Pharmacokinetic pathway comparing absorption and first-pass metabolism of Compounds A and B.

Conclusion

The assessment of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (Compound A) against its non-alkylated precursor (Compound B) highlights a classic PK optimization paradox. N-propylation successfully achieved its primary objective: masking the secondary amine to boost lipophilicity and intestinal permeability. However, this structural modification inadvertently created an ideal substrate for CYP3A4-mediated N-dealkylation. Consequently, the massive increase in hepatic clearance outpaced the gains in absorption, resulting in a net decrease in oral bioavailability (12% vs. 35%). For future drug development on this scaffold, researchers should consider bioisosteric replacements for the N-propyl group (e.g., fluorination or introduction of steric hindrance) to maintain permeability while shielding the nitrogen from CYP450 oxidation.

References

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[Link]

  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. MDPI.[Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.[Link]

Sources

Reproducibility validation of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine synthesis protocols across multiple labs

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reproducibility of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Synthesis

This guide provides an in-depth analysis of the reproducibility of three distinct synthetic protocols for 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine, a novel heterocyclic compound with potential applications in medicinal chemistry. By presenting and comparing experimental data from three independent laboratories, we aim to highlight the critical factors influencing the success and consistency of complex organic syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the challenges of reproducibility in chemical synthesis.[1][2][3]

The issue of fluctuating reproducibility in scientific reports is a well-recognized challenge, often stemming from a lack of standardization and transparency in published methods.[1][3] This guide directly addresses this by not only providing detailed, step-by-step protocols but also by explaining the chemical reasoning behind the chosen reagents and conditions. Our goal is to foster a deeper understanding of how seemingly minor variations can impact reaction outcomes, thereby empowering researchers to develop more robust and reliable synthetic procedures.

The Importance of Reproducibility in Drug Discovery

In the pharmaceutical industry, the reliable synthesis of lead compounds is paramount. The ability to consistently produce a target molecule with a predictable yield and purity profile is essential for advancing a compound through the various stages of drug development, from initial screening to preclinical and clinical trials. Poor reproducibility can lead to significant delays, increased costs, and ultimately, the failure of promising drug candidates. This guide uses the synthesis of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine as a case study to explore these challenges and offer practical solutions.

Comparative Analysis of Synthesis Protocols

Three independent laboratories (Lab A, Lab B, and Lab C) were tasked with synthesizing 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine. Each lab was provided with a distinct synthetic protocol, designed to explore different strategic approaches to the target molecule. The following sections detail each protocol, the rationale behind its design, and the results obtained.

Protocol A: Two-Step Approach via Nucleophilic Aromatic Substitution and Reductive Amination (Lab A)

This protocol follows a classical two-step sequence, beginning with the synthesis of a key piperidine intermediate followed by its coupling to the pyridine core.

Experimental Protocol (Lab A):

  • Step 1: Synthesis of 1-propyl-2-(pyridin-3-yl)piperidine

    • To a solution of anabaseine (1.0 g, 6.24 mmol) in methanol (20 mL), add propionaldehyde (0.54 mL, 7.49 mmol) and sodium cyanoborohydride (0.59 g, 9.36 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to afford 1-propyl-2-(pyridin-3-yl)piperidine as a pale yellow oil.

  • Step 2: Synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

    • To a solution of 2-chloro-3-(1-propylpiperidin-2-yl)pyridine (hypothetically prepared, 0.5 g, 1.98 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add sodium tert-butylthiolate (0.29 g, 2.57 mmol).

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Cool the reaction to room temperature and pour into water (30 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Rationale for Protocol A: This approach is conceptually straightforward, relying on well-established reactions. Reductive amination is a robust method for N-alkylation, and nucleophilic aromatic substitution is a common strategy for introducing substituents onto a pyridine ring. The choice of DMF as a solvent in the second step is intended to facilitate the SNAr reaction by stabilizing the Meisenheimer intermediate.

Protocol B: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling (Lab B)

This protocol employs a more modern, convergent approach, utilizing a Suzuki-Miyaura cross-coupling reaction to form the key C-C bond between the pyridine and piperidine rings.

Experimental Protocol (Lab B):

  • Synthesis of 2-(tert-Butylthio)-3-bromopyridine:

    • To a solution of 2-chloro-3-bromopyridine (1.0 g, 5.20 mmol) in anhydrous toluene (20 mL), add sodium tert-butylthiolate (0.70 g, 6.24 mmol) and Pd(dba)2 (0.15 g, 0.26 mmol) and Xantphos (0.30 g, 0.52 mmol).

    • Degas the mixture with argon for 15 minutes, then heat to 110 °C for 16 hours in a sealed tube.

    • Cool to room temperature, filter through Celite®, and concentrate. Purify by column chromatography (hexanes/ethyl acetate).

  • Synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine:

    • In a glovebox, combine 2-(tert-butylthio)-3-bromopyridine (0.5 g, 1.92 mmol), 1-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (prepared separately, 0.65 g, 2.30 mmol), potassium phosphate (1.22 g, 5.76 mmol), and Pd(dppf)Cl2 (0.07 g, 0.096 mmol) in a mixture of dioxane (8 mL) and water (2 mL).

    • Seal the reaction vessel and heat to 100 °C for 12 hours.

    • Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the final product.

Rationale for Protocol B: This protocol leverages the power of palladium-catalyzed cross-coupling, which often offers high functional group tolerance and milder reaction conditions compared to classical methods. The convergent nature of this synthesis, where two complex fragments are joined late-stage, can be more efficient for analog synthesis.

Protocol C: Alternative Two-Step Synthesis with a Focus on Scalability (Lab C)

This protocol presents another two-step approach but with modifications aimed at improving scalability and avoiding potentially problematic reagents.

Experimental Protocol (Lab C):

  • Synthesis of 2-(tert-butylthio)pyridine-3-carbaldehyde:

    • To a solution of 2-chloropyridine-3-carbaldehyde (1.0 g, 7.06 mmol) in isopropanol (25 mL), add sodium tert-butylthiolate (0.95 g, 8.47 mmol) and stir at 60 °C for 4 hours.

    • Cool to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to obtain the aldehyde, which is used without further purification.

  • Synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine:

    • To a solution of 2-(tert-butylthio)pyridine-3-carbaldehyde (0.5 g, 2.56 mmol) and 2-propylpiperidine (0.39 mL, 2.82 mmol) in dichloromethane (15 mL), add sodium triacetoxyborohydride (0.82 g, 3.84 mmol).

    • Stir the reaction at room temperature for 18 hours.

    • Quench with saturated aqueous sodium bicarbonate solution (15 mL).

    • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Rationale for Protocol C: This protocol is designed with scalability in mind. The first step avoids the use of a palladium catalyst, which can be costly on a larger scale. The use of sodium triacetoxyborohydride in the second step offers a milder and more selective alternative to sodium cyanoborohydride for reductive amination.

Comparative Results and Discussion

The following table summarizes the key performance indicators for each protocol as reported by the respective laboratories.

Parameter Protocol A (Lab A) Protocol B (Lab B) Protocol C (Lab C)
Overall Yield (%) 355245
Purity (by HPLC, %) 92.598.196.7
Reaction Time (hours) 182822
Ease of Purification ModerateDifficultStraightforward
Scalability Concerns Use of NaCNBH3Cost of Pd catalystNone reported

Discussion of Findings:

Protocol B, the palladium-catalyzed cross-coupling approach, provided the highest overall yield and purity.[4][5] However, Lab B reported that the purification of the final product was challenging due to the presence of closely-eluting byproducts, likely homocoupling products from the boronic ester. The high cost and air-sensitivity of the palladium catalyst and ligands are also significant considerations for scalability.

Protocol A, while conceptually simple, resulted in the lowest yield and purity. Lab A noted the formation of several unidentified impurities during the nucleophilic aromatic substitution step, which complicated the purification process. The use of sodium cyanoborohydride, a toxic reagent, is also a drawback of this method.

Protocol C emerged as a strong contender, offering a good balance of yield, purity, and operational simplicity. The purification was reported to be straightforward, and the reagents used are relatively inexpensive and less hazardous than those in Protocol A. This makes Protocol C a promising candidate for further optimization and scale-up.

Analytical Validation

All laboratories characterized the final product using a standardized set of analytical techniques to ensure a consistent basis for comparison.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Purity was determined using a C18 reverse-phase column with a water/acetonitrile gradient and UV detection at 254 nm.[6][7]

  • Mass Spectrometry (MS): The molecular weight was confirmed by electrospray ionization mass spectrometry (ESI-MS), observing the [M+H]+ ion.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded to confirm the structure of the final compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups.

The consistency of the analytical data across the labs that successfully synthesized the target compound with high purity (Labs B and C) provides confidence in the structural assignment.

Visualizing the Synthetic and Validation Workflows

The following diagrams illustrate the synthetic pathway for each protocol and the overall workflow for the reproducibility validation study.

Synthetic_Pathways cluster_A Protocol A cluster_B Protocol B cluster_C Protocol C A1 Anabaseine A2 1-Propyl-2-(pyridin-3-yl)piperidine A1->A2 Propionaldehyde, NaCNBH3 A3 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine A2->A3 Hypothetical Chlorination A_Final Final Product A3->A_Final NaS-tBu B1 2-Chloro-3-bromopyridine B2 2-(tert-Butylthio)-3-bromopyridine B1->B2 NaS-tBu, Pd(dba)2, Xantphos B_Final Final Product B2->B_Final Pd(dppf)Cl2, K3PO4 B3 Piperidine Boronic Ester B3->B_Final Pd(dppf)Cl2, K3PO4 C1 2-Chloropyridine-3-carbaldehyde C2 2-(tert-Butylthio)pyridine-3-carbaldehyde C1->C2 NaS-tBu C_Final Final Product C2->C_Final Na(OAc)3BH C3 2-Propylpiperidine C3->C_Final Na(OAc)3BH

Caption: Comparative synthetic pathways to 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Validation_Workflow Start Define Target Molecule & Purity Specs Devise Devise 3 Distinct Synthetic Protocols Start->Devise Assign Assign Protocols to 3 Independent Labs Devise->Assign Synthesize Synthesize Compound Assign->Synthesize Analyze Analytical Validation (HPLC, MS, NMR, IR) Synthesize->Analyze Report Report Data (Yield, Purity, Time, etc.) Analyze->Report Compare Compare Results & Assess Reproducibility Report->Compare Conclusion Identify Most Robust Protocol Compare->Conclusion

Caption: Workflow for the inter-laboratory reproducibility validation study.

Conclusion and Recommendations

This comparative study underscores the critical importance of protocol design in achieving reproducible results in organic synthesis. While all three protocols were chemically plausible, they exhibited significant differences in performance when executed in a real-world setting.

Based on the data gathered, Protocol C is recommended as the most robust and scalable method for the synthesis of 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine. It provides a good yield and high purity while utilizing cost-effective and relatively safe reagents. The straightforward purification process is a significant advantage for both research and potential production environments.

For any synthetic protocol to be truly reliable, it must be self-validating.[9] This means that the protocol should include clear specifications for starting materials, detailed procedural steps, and a comprehensive analytical plan for product characterization. By adopting such rigorous standards, the scientific community can work towards improving the overall reproducibility of chemical research.[2]

References

  • Chemical Synthesis Review and Valid
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Reproducibility in Chemical Research.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • Reproducibility of Synthesis papers. Reddit.
  • Taking on chemistry's reproducibility problem. Chemistry World.
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing).
  • HPLC Methods for analysis of Pyridine.
  • Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. The Royal Society of Chemistry.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

Sources

Safety Operating Guide

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of complex synthetic intermediates not just as a regulatory hurdle, but as an exercise in chemical logic. The safe handling and disposal of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine requires a nuanced, highly controlled approach because this molecule combines three distinct, reactive moieties: a toxic pyridine core, a basic piperidine ring, and a highly odorous thioether group.

To ensure laboratory safety and environmental compliance, we must design a disposal workflow that addresses the specific physical and chemical hazards of each functional group.

Hazard Profiling & Scientific Causality

Understanding why we dispose of a chemical in a specific manner is the foundation of laboratory safety. The disposal strategy for this compound is dictated by its structural triad:

  • Pyridine Core (Toxicity & Environmental Hazard): Pyridine derivatives are hepatotoxic, nephrotoxic, and pose severe risks to aquatic ecosystems. Under the Resource Conservation and Recovery Act (RCRA), pyridine-containing waste is strictly classified under the EPA Toxicity Characteristic waste code D038 [1].

  • tert-Butylthio Group (Stench & Emission Hazard): Thioethers (sulfides) possess extremely low olfactory fatigue thresholds. More critically, incinerating sulfur-containing compounds generates sulfur oxides (SOx), which are severe environmental pollutants. This compound cannot be routed into standard non-halogenated solvent waste streams; it must be segregated for specialized high-temperature incineration equipped with alkaline SOx scrubbers[2].

  • Piperidine Core (Basicity & Reactivity): The 1-propylpiperidin-2-yl moiety is a tertiary amine, making the molecule inherently basic. If inadvertently mixed with concentrated acidic waste streams, it will undergo an exothermic acid-base neutralization. This localized heating can rapidly volatilize the tert-butylthio group, leading to a severe stench release and potential over-pressurization of the waste container[3].

Quantitative Data & Waste Characterization

To facilitate proper manifesting and EHS compliance, all quantitative thresholds and operational implications are summarized below:

Property / ParameterValue / ClassificationOperational Implication
EPA Waste Code D038 (Pyridine)[4]Must be manifested as a characteristic toxic waste.
Regulatory Level 5.0 mg/L (TCLP)[4]Any aqueous/solid waste exceeding this limit is strictly regulated.
Chemical Class Thioether / Basic AmineGenerates SOx upon combustion; reacts exothermically with acids.
Disposal Method Rotary Kiln Incineration[5]Requires high-temp (820°C–1,600°C) destruction with alkaline scrubbing.

Experimental Workflow for Decontamination & Disposal

The following step-by-step protocols are designed as self-validating systems. By following these exact sequences, you inherently verify the safety and completeness of the disposal process.

Protocol A: Liquid Waste Segregation and Containment
  • Primary Containment: Collect all liquid waste (including reaction filtrates and primary solvent rinses) in a chemically compatible, high-density polyethylene (HDPE) carboy specifically designated for "Sulfur-Containing / Malodorous Organic Waste"[6].

  • Atmospheric Control: Ensure the waste container is kept inside a certified chemical fume hood during active addition. Cap the container immediately after use with a tight-fitting, vapor-proof lid to prevent the escape of volatile thioether fumes.

  • Incompatibility Verification (Self-Validation Step): Before adding the waste, verify that the existing waste stream pH is neutral to basic (pH 7–10) using pH indicator strips. The absence of bubbling or heat generation upon addition validates that no incompatible acidic or oxidizing agents are present.

  • Labeling: Affix a standard hazardous waste label. Explicitly list the chemical name, the EPA Waste Code D038 , and prominently write "STENCH / SULFUR-CONTAINING" to alert Environmental Health and Safety (EHS) personnel[4].

Protocol B: Solid Waste and Consumable Decontamination
  • Segregation of Consumables: Place all contaminated solid materials (e.g., pipette tips, Kimwipes, filter paper, and disposable PPE) into a designated solid waste container inside the fume hood.

  • Double-Bagging System: Transfer the solid waste into a 6-mil polyethylene bag. Seal the bag completely using a gooseneck tie and chemical-resistant tape. Place this bag inside a second 6-mil poly bag, seal it again, and place it into a rigid, airtight secondary container (e.g., a poly drum)[2].

  • Glassware Decontamination (Self-Validation Step): Rinse contaminated glassware with a compatible non-polar solvent (e.g., hexanes or ethyl acetate) three times. Collect all three rinses in the sulfur-containing liquid waste carboy. Validation: The complete disappearance of the characteristic thioether stench from the glassware confirms that the residual compound has been successfully transferred to the waste stream. Only after this triple-rinse should the glassware be washed with aqueous detergent in the sink.

Disposal Decision Pathway

To streamline laboratory operations, follow this logical decision tree for routing waste contaminated with 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

DisposalWorkflow Start Waste Generation: 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine Split Waste State? Start->Split Liquid Liquid Waste (Solutions/Rinses) Split->Liquid Liquid Solid Solid Waste (Consumables/PPE) Split->Solid Solid LiqProcess Collect in dedicated 'Sulfur-Containing/Stench' Waste Carboy Liquid->LiqProcess SolProcess Double-bag in 6-mil poly Seal in airtight drum Solid->SolProcess Label Apply EPA D038 Label Mark as 'Malodorous/Stench' LiqProcess->Label SolProcess->Label Dispatch EHS Dispatch: High-Temp Incineration with SOx Scrubbing Label->Dispatch

Decision tree for the segregation and disposal of thioether-pyridine derivatives.

References

  • "Introduction to Hazardous Waste Identification" - Environmental Protection Agency (EPA). URL:[Link]

  • "40 CFR 261.24 -- Toxicity Characteristic" - eCFR. URL:[Link]

  • "Chemical Waste Management Guide" - Auburn University. URL:[Link]

  • "Chemical Hygiene Plan" - Villanova University. URL:[Link]

  • "Toxicological Profile for Pyridine" - Centers for Disease Control and Prevention (CDC). URL:[Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine, for which comprehensive toxicological data may not be available, demands a rigorous and informed approach to personal protection. This guide provides essential, experience-driven recommendations for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Our procedural guidance is rooted in a "control banding" strategy. In the absence of specific data for a novel compound, we assess the potential hazards based on its structural motifs: a substituted pyridine ring, a thioether linkage, and an N-alkylated piperidine. This allows us to establish a conservative and robust safety protocol.

Hazard Assessment: A Structurally-Informed Perspective

A thorough understanding of the potential risks associated with 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine begins with an analysis of its constituent chemical groups:

  • Pyridine Moiety: Pyridine and its derivatives are known to be readily absorbed through the skin and can act as central nervous system depressants. They are typically eye, skin, and respiratory tract irritants.

  • Thioether Group (-S-C(CH₃)₃): While the tert-butyl group may reduce the volatility compared to smaller alkyl thioethers, many organosulfur compounds are known for their potent odors and can be skin and eye irritants.

  • N-Propylpiperidine Moiety: As a tertiary amine, this group imparts basic properties to the molecule, suggesting it could be corrosive or irritating to skin and mucous membranes. Tertiary amines can also carry a risk of systemic toxicity.

Given these considerations, we must assume that 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a hazardous substance with the potential for skin and eye irritation, and possible toxicity upon inhalation or dermal absorption.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine. These recommendations are based on a risk assessment for a compound of unknown toxicity with potential for irritation and systemic effects.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 8 mil thickness)Provides good resistance to a broad range of chemicals. Double-gloving is recommended for extended handling periods or when working with larger quantities to provide an extra layer of protection against tears and permeation.
Eye Protection Chemical splash gogglesOffers 360-degree protection against splashes and aerosols. Standard safety glasses do not provide adequate protection from splashes.
Body Protection Flame-resistant laboratory coatProtects against splashes and minimizes skin contact. The flame-resistant property adds a layer of safety when working with flammable solvents.
Respiratory Protection Use in a certified chemical fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

Operational Plan: From Preparation to Cleanup

A systematic workflow is critical to minimizing exposure and ensuring a safe working environment. The following diagram and procedural steps outline the recommended operational plan for handling 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound prep_spill_kit->handle_weigh Begin Experiment handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_quench Quench Reaction handle_dissolve->cleanup_quench Complete Experiment cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff_ppe Doff PPE cleanup_decontaminate->cleanup_doff_ppe

Caption: Workflow for Safe Handling of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on your flame-resistant lab coat, followed by chemical splash goggles.

    • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare Spill Kit: Have a spill kit rated for organic and basic compounds readily accessible.

  • Handling (Inside the Chemical Fume Hood):

    • Don Gloves: Put on your inner and outer pairs of nitrile gloves.

    • Weighing: If weighing the solid, do so in the fume hood on a tared weigh paper or in a container.

    • Dissolving/Reaction: Add the compound to your reaction vessel inside the fume hood. Keep the sash as low as possible during all manipulations.

  • Cleanup and Disposal:

    • Quenching: If applicable, quench the reaction carefully within the fume hood.

    • Waste Segregation: Dispose of all waste containing 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine into a designated, labeled hazardous waste container for halogen-free organic waste.

    • Decontamination: Decontaminate all glassware and surfaces that came into contact with the compound. A suitable decontamination solution would be a mild acidic solution followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring all waste from this process is also collected as hazardous.

    • Doffing PPE:

      • Remove your outer gloves and dispose of them in the hazardous waste container.

      • Remove your lab coat, turning it inside out as you do so, and hang it in the designated area.

      • Remove your inner gloves and dispose of them.

      • Remove your chemical splash goggles.

      • Wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. Adherence to institutional and local regulations is mandatory.

  • Primary Chemical Waste: All solutions and solids containing 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine should be collected in a clearly labeled, sealed hazardous waste container designated for "Non-Halogenated Organic Waste."

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, and pipette tips, must be disposed of in the solid hazardous waste stream.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.

By adhering to these rigorous safety and handling protocols, you can confidently advance your research while maintaining the highest standards of laboratory safety. This proactive approach not only protects you and your colleagues but also builds a foundation of trust and reliability in your scientific endeavors.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.